Product packaging for 5-(Chlorosulfonyl)-2-ethoxybenzoic acid(Cat. No.:CAS No. 200575-16-2)

5-(Chlorosulfonyl)-2-ethoxybenzoic acid

Cat. No.: B1589165
CAS No.: 200575-16-2
M. Wt: 264.68 g/mol
InChI Key: UHNRCKXZRULNSC-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9ClO5S and its molecular weight is 264.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO5S B1589165 5-(Chlorosulfonyl)-2-ethoxybenzoic acid CAS No. 200575-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorosulfonyl-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNRCKXZRULNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464127
Record name 5-(chlorosulfonyl)-2-ethoxybenzoic acid
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Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200575-16-2
Record name 5-(Chlorosulfonyl)-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200575-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chlorosulfonyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid from 2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid from 2-ethoxybenzoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional molecule of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring both a reactive sulfonyl chloride and a carboxylic acid, makes it a valuable intermediate for constructing complex molecular architectures.[2] The orthogonality of these functional groups allows for selective, sequential reactions, making it an efficient building block in medicinal chemistry.[2] A notable application is its role as a key precursor in the synthesis of widely recognized pharmaceutical agents.[2]

This guide provides a comprehensive technical overview of the synthesis of this compound, starting from 2-ethoxybenzoic acid. The core of this transformation is an electrophilic aromatic substitution reaction—specifically, chlorosulfonation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, address critical safety considerations for handling the reagents, and discuss methods for purification and characterization.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via an electrophilic aromatic substitution (EAS) pathway, a cornerstone of organic chemistry.[3] In this reaction, an electrophile attacks the electron-rich benzene ring of 2-ethoxybenzoic acid, replacing a hydrogen atom.

Pillar 1: Generation of the Electrophile

The primary reagent, chlorosulfonic acid (ClSO₃H), serves as the source for the potent electrophile required for the substitution. Through a process of auto-protolysis or interaction with a co-reagent like thionyl chloride, the highly electrophilic species, the sulfonyl chloride cation (SO₂Cl⁺), is generated.[3] This species is a powerful electrophile due to the electron-withdrawing nature of the oxygen and chlorine atoms attached to the sulfur.

Pillar 2: Electrophilic Attack and Regioselectivity

The π-electron system of the 2-ethoxybenzoic acid ring acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₂Cl⁺ cation. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[3]

The position of the incoming chlorosulfonyl group is dictated by the directing effects of the substituents already present on the benzene ring:

  • 2-Ethoxy Group (-OEt): This is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

  • 1-Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group because the carbonyl group withdraws electron density from the ring.

The powerful activating and para-directing effect of the ethoxy group dominates, directing the incoming electrophile to the position para to it (position 5). The ortho position (position 3) is sterically hindered by the adjacent carboxylic acid group. Therefore, the chlorosulfonation occurs regioselectively at the C-5 position.

Pillar 3: Re-aromatization and Product Formation

In the final step, a weak base (such as the ClSO₃⁻ anion) removes a proton from the carbon atom bearing the new chlorosulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

Potential Side Reactions

At elevated temperatures, the newly formed sulfonyl chloride can potentially react with another molecule of 2-ethoxybenzoic acid. This would result in the formation of a diaryl sulfone byproduct, which can complicate purification.[3] Careful control of the reaction temperature is therefore crucial to minimize this side reaction.

Detailed Experimental Protocol

This protocol is based on established synthetic procedures.[4][5] All operations involving chlorosulfonic acid must be conducted within a certified fume hood with appropriate personal protective equipment.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
2-Ethoxybenzoic AcidC₉H₁₀O₃166.1725 g1.0
Chlorosulfonic AcidClSO₃H116.5241.3 mL (76 g)~4.3
Thionyl ChlorideSOCl₂118.9711 mL~1.0
Crushed Ice / Deionized WaterH₂O18.02As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize the HCl gas evolved).

  • Reagent Charging: Charge the flask with chlorosulfonic acid (41.3 mL) and thionyl chloride (11 mL). Begin stirring and cool the mixture in an ice-water bath to 0-5°C.

  • Substrate Addition: Slowly and carefully add 2-ethoxybenzoic acid (25 g) in small portions to the stirred, cooled mixture over a period of 30-45 minutes. Maintain the internal temperature below 10°C during the addition. The reaction is exothermic and will generate significant amounts of HCl gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue stirring at this temperature for 16 hours.[4] As the reaction progresses, an off-white solid may begin to precipitate.

  • Reaction Quenching (Critical Step): Prepare a large beaker (e.g., 2 L) containing a vigorously stirred mixture of crushed ice (approx. 270 g) and cold deionized water (60 mL).[4] Very slowly and cautiously, pour the reaction mixture onto the ice-water slurry. This quenching step is highly exothermic and will release more HCl gas. Perform this addition in a controlled manner to prevent excessive foaming and splashing.

  • Product Isolation: The crude product will precipitate as a solid. Continue stirring the slurry for about 1 hour to ensure complete precipitation and hydrolysis of any remaining reactive chlorosulfonating agents.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 2 x 100 mL) until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the purified solid under vacuum at a low temperature (e.g., 40-50°C) to a constant weight. The final product should be an off-white solid.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation & Purification prep_reagents Charge Chlorosulfonic Acid & Thionyl Chloride cool_reagents Cool to 0-5°C in Ice Bath prep_reagents->cool_reagents add_substrate Add 2-Ethoxybenzoic Acid (Portion-wise, <10°C) cool_reagents->add_substrate react_rt Stir at Room Temperature for 16 hours add_substrate->react_rt quench Quench onto Crushed Ice/Water react_rt->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water (until neutral) filter->wash dry Dry Under Vacuum wash->dry final_product 5-(chlorosulfonyl)- 2-ethoxybenzoic acid dry->final_product Yields

Caption: Workflow for the synthesis of this compound.

Critical Safety and Handling Protocols

Chlorosulfonic acid is a highly corrosive, reactive, and toxic chemical that requires stringent safety protocols. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ mists).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[7][8] Work should exclusively be performed inside a well-ventilated chemical fume hood.

  • Handling: Never add water to chlorosulfonic acid.[7] When diluting or quenching, always add the acid slowly to a cold, stirred aqueous medium.[7] Avoid contact with skin, eyes, and the respiratory system.[9] Do not breathe vapors or mists.

  • Storage: Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and combustible organic materials.[6][7] Ensure containers are tightly sealed.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Spills: Evacuate the area. Absorb small spills with an inert, dry material like sand or vermiculite (DO NOT use combustible materials like sawdust).[8] Neutralize the remainder cautiously with an alkaline material like sodium bicarbonate.[9]

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the substitution pattern on the aromatic ring and the presence of the ethoxy group. A published ¹H NMR spectrum shows characteristic signals for the aromatic protons and the ethoxy group.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to assess the purity of the sample and confirm its molecular weight (264.69 g/mol ).[5]

  • Melting Point: Determination of the melting point can provide a quick assessment of purity.

Conclusion

The is a robust and well-established example of electrophilic aromatic substitution. The reaction's success hinges on understanding the directing effects of the aromatic substituents and, most importantly, on the meticulous and safe handling of the highly reactive chlorosulfonic acid. By following the detailed protocol and adhering to the stringent safety measures outlined in this guide, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

physical and chemical properties of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(chlorosulfonyl)-2-ethoxybenzoic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, established synthetic routes, and key chemical reactivities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, analysis, and application of this versatile bifunctional molecule.

Compound Identification and Structure

This compound is a substituted benzoic acid derivative characterized by the presence of both a carboxylic acid and a sulfonyl chloride functional group.[1] This dual functionality makes it a highly valuable building block in complex organic synthesis.[1][2]

  • IUPAC Name: this compound[3][4]

  • CAS Number: 200575-16-2[1][3]

  • Molecular Formula: C₉H₉ClO₅S[1][3]

  • Synonyms: Benzoic acid, 5-(chlorosulfonyl)-2-ethoxy-; 5-Chlorosulfony)-2-ethoxybenzoic acid[1][5]

Chemical Structure:

Chemical Structure of this compound

(Image Source: PubChem CID 11380071)

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 264.68 g/mol [3][4][6]
Appearance Light yellow to yellow solid[6]
Boiling Point 446.5 ± 30.0 °C at 760 mmHg[1][4][]
Density 1.477 g/cm³[1][4][]
Flash Point 223.8 °C[1][4]
pKa (Predicted) 3.01 ± 0.10[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][6]
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O[3][]
InChIKey UHNRCKXZRULNSC-UHFFFAOYSA-N[3][4][]

Synthesis and Purification

The established method for synthesizing this compound involves the electrophilic substitution of 2-ethoxybenzoic acid using chlorosulfonic acid.[5][8] The ethoxy group at position 2 directs the incoming chlorosulfonyl group primarily to the para position (position 5), driven by its ortho-, para-directing nature.

General Synthesis Workflow

The synthesis is a robust, one-pot procedure that typically yields a solid product that can be isolated by simple filtration after quenching the reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge reactor with Thionyl Chloride & Chlorosulfonic Acid B Add 2-Ethoxybenzoic Acid at 25°C A->B Slowly C Stir at Room Temperature for 16 hours B->C D Quench reaction mixture with ice and water C->D E Filter the precipitated solid D->E F Wash solid with water E->F G Dry under vacuum F->G H Final Product: This compound G->H

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from literature procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[8]

  • Reagent Preparation: In a suitable reaction vessel, prepare a mixture of thionyl chloride (11 mL) and chlorosulfonic acid (41.3 mL).[5][8]

  • Reactant Addition: To the stirred mixture from Step 1, slowly add 2-ethoxybenzoic acid (25 g) at a controlled temperature of 25°C.[5][8]

  • Reaction: Stir the resulting reaction mixture at room temperature for approximately 16 hours. An off-white solid is expected to separate out during this time.[8]

  • Quenching: Carefully quench the reaction mixture by pouring it onto a mixture of ice (270 g) and water (60 mL). This step must be done slowly and with caution as the reaction of chlorosulfonic acid with water is highly exothermic.

  • Isolation: Separate the obtained solid product by filtration.[8]

  • Purification: Wash the filtered solid cake with water (2 x 100 mL) to remove residual acids.[8]

  • Drying: Dry the purified solid under vacuum to afford the final product.[8]

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites: the sulfonyl chloride and the carboxylic acid.[2] This allows for selective, stepwise reactions, making it a cornerstone intermediate in pharmaceuticals and agrochemicals.[1][2]

Reactivity Profile
  • Sulfonyl Chloride (-SO₂Cl): This group is a potent electrophile. It reacts readily with nucleophiles such as primary and secondary amines to form highly stable sulfonamides. This reaction is fundamental to building diverse compound libraries. It can also react with alcohols to yield sulfonate esters.[2]

  • Carboxylic Acid (-COOH): This functional group undergoes a range of classical transformations, including amidation (e.g., via activation with coupling agents), esterification (e.g., Fischer esterification), and reduction to the corresponding alcohol.[2]

Application as a Pharmaceutical Intermediate

A prominent application is its role as a key precursor in the synthesis of Sildenafil, a widely used medication.[2] The sulfonyl chloride moiety is first reacted with a suitable amine, followed by modification of the carboxylic acid group in subsequent steps.

G A 5-(chlorosulfonyl)- 2-ethoxybenzoic acid C Sulfonamide Intermediate (e.g., 2-ethoxy-5-(4-methylpiperazine -1-sulfonyl)benzoic acid) A->C B Nucleophile (e.g., N-methylpiperazine) B->C D Further Synthetic Steps (Amidation, Cyclization, etc.) C->D E Active Pharmaceutical Ingredient (API) (e.g., Sildenafil) D->E

Caption: Role as a key intermediate in multi-step API synthesis.

The compound is also a building block for developing new drugs with potential anti-inflammatory and analgesic properties and for creating innovative agrochemicals to protect crops.[1]

Analytical Characterization Workflow

Ensuring the purity and identity of this compound is critical. A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for assessing purity and confirming molecular weight.

G A Prepare Sample: Dissolve compound in suitable solvent (e.g., ACN) B HPLC Separation: Inject onto a C18 column A->B C Elute with a gradient of Water/Acetonitrile (with 0.1% Formic Acid) B->C D UV Detection: Monitor at a relevant wavelength (e.g., 254 nm) C->D E Mass Spectrometry: Analyze eluent via ESI-MS D->E F Data Analysis: Assess Purity from UV chromatogram Confirm MW from mass spectrum E->F

Caption: General workflow for purity analysis by HPLC-MS.

Protocol: HPLC-MS Purity Assessment
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation:

    • HPLC System: Standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: ESI source, capable of scanning in negative or positive ion mode.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • UV Detection: 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Integrate the peak area in the UV chromatogram to determine purity (%). In the mass spectrum, look for the [M-H]⁻ ion at approximately m/z 263.0, corresponding to the deprotonated molecule.

Safety and Handling

Proper handling of this compound is essential due to its corrosive and irritant nature.

  • GHS Pictograms:

    • GHS05 (Corrosion)[6]

    • GHS07 (Exclamation Mark)[4][6]

  • Signal Word: Danger[6]

  • Hazard Statements:

    • H302: Harmful if swallowed[4][6]

    • H314: Causes severe skin burns and eye damage[6]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.[9]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Avoid breathing dust.[9]

    • Wash hands thoroughly after handling.[10]

  • Storage: Keep containers tightly closed in a dry, cool (refrigerated), and well-ventilated place designated as a corrosives area.[6][9]

  • Incompatible Materials: Strong reducing agents, combustible materials, and strong bases.[9]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][10]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion

This compound is a compound of significant industrial importance, enabled by its unique bifunctional structure. Its well-defined physicochemical properties and established synthetic pathways make it a reliable and versatile intermediate. A thorough understanding of its reactivity, combined with stringent adherence to safety and handling protocols, is paramount for its effective and safe utilization in the development of novel pharmaceuticals and other advanced chemical products.

References

An In-depth Technical Guide to 5-(chlorosulfonyl)-2-ethoxybenzoic acid (CAS No. 200575-16-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(chlorosulfonyl)-2-ethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document delves into its chemical and physical properties, provides a detailed synthesis protocol with mechanistic insights, outlines its reactivity and applications, and establishes robust safety and handling procedures.

Core Characteristics and Physicochemical Properties

This compound is a bifunctional molecule featuring both a carboxylic acid and a reactive sulfonyl chloride group.[2] This unique structural arrangement makes it a versatile building block in organic synthesis.

Chemical Identity
PropertyValueSource(s)
CAS Number 200575-16-2[3]
Molecular Formula C₉H₉ClO₅S[3]
Molecular Weight 264.68 g/mol [4]
IUPAC Name This compound[3][4]
Synonyms Benzoic acid, 5-(chlorosulfonyl)-2-ethoxy-; 5-Chlorosulfony)-2-ethoxybenzoic acid[5]
Physicochemical Data
PropertyValueSource(s)
Melting Point 115-116 °C[6]
Boiling Point 446.5 °C at 760 mmHg (Predicted)[1]
Density 1.477 g/cm³ (Predicted)[1]
Flash Point 223.8 °C (Predicted)[1]
pKa 3.01 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)

Synthesis and Mechanism: A Detailed Protocol

The primary route to this compound is the electrophilic chlorosulfonation of 2-ethoxybenzoic acid. The following protocol is a synthesis of information from established patent literature, providing a detailed, step-by-step procedure.

Synthesis Workflow Diagram

G cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Product 2-Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Mixing Slow Addition & Stirring 2-Ethoxybenzoic_Acid->Mixing Chlorosulfonic_Acid Chlorosulfonic Acid Reaction_Vessel Reaction Vessel (Cooling Bath) Chlorosulfonic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Reaction_Vessel->Mixing Quenching Quenching on Ice/Water Mixing->Quenching Reaction Completion Filtration Filtration Quenching->Filtration Washing Washing with Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product 5-(chlorosulfonyl)-2- ethoxybenzoic acid Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Ethoxybenzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.

  • Reagent Charging: Charge the flask with chlorosulfonic acid and thionyl chloride. Cool the mixture in an ice bath.

  • Substrate Addition: Slowly add 2-ethoxybenzoic acid to the cooled mixture via the dropping funnel while maintaining the internal temperature below 25°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 12-16 hours) until the reaction is complete (monitored by TLC or HPLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual acids.

  • Drying: Dry the purified product under vacuum to a constant weight.

Mechanistic Insights

The synthesis of this compound is an electrophilic aromatic substitution reaction. The key electrophile, the chlorosulfonium cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid. The ethoxy group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The steric hindrance from the ethoxy group and the deactivating effect of the carboxylic acid group favor the substitution at the para-position to the ethoxy group.

Potential Side Reactions:

  • Polysulfonation: The use of a large excess of chlorosulfonic acid or higher reaction temperatures can lead to the formation of disulfonated byproducts.

  • Hydrolysis: The sulfonyl chloride group is sensitive to moisture and can hydrolyze back to the sulfonic acid. Therefore, anhydrous conditions are crucial during the reaction and workup.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (400 MHz, DMSO-d₆) δ: 1.37 (t, 3H, -OCH₂CH₃), 4.25 (q, 2H, -OCH₂CH₃), 7.40 (d, 1H, Ar-H), 7.88 (dd, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 13.5 (s, 1H, -COOH). Note: The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: ~15.0 (-OCH₂CH₃), ~65.0 (-OCH₂CH₃), and aromatic carbons in the range of 115-160 ppm, with the carboxyl carbon appearing downfield (~165-170 ppm).

  • FT-IR (KBr, cm⁻¹): ~3000-3100 (Ar C-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1370 and ~1170 (asymmetric and symmetric S=O stretch of sulfonyl chloride).

  • Mass Spectrometry (MS) m/z: 264 [M]⁺, with characteristic fragmentation patterns including the loss of Cl, SO₂, and COOH.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A typical method would involve a C18 reverse-phase column with a gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile as the mobile phase, with UV detection at a suitable wavelength (e.g., 254 nm).[7]

Reactivity and Applications

The dual functionality of this compound dictates its reactivity and utility in organic synthesis.

Reactivity Profile

The sulfonyl chloride group is a potent electrophile and readily reacts with a wide range of nucleophiles, including:

  • Amines: Forms stable sulfonamides. This is the most common application in pharmaceutical synthesis.

  • Alcohols and Phenols: Forms sulfonate esters.

  • Water: Hydrolyzes to the corresponding sulfonic acid.

The carboxylic acid group can undergo standard transformations such as:

  • Esterification

  • Amide bond formation

  • Reduction to an alcohol

This orthogonality of the two functional groups allows for selective and sequential reactions, making it a valuable scaffold for building complex molecules.[2]

Key Applications in Drug Discovery

The most prominent application of this compound is as a key starting material in the synthesis of Sildenafil (Viagra™), a selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[2]

Synthetic Pathway to a Sildenafil Intermediate:

G Start 5-(chlorosulfonyl)-2- ethoxybenzoic acid Intermediate 2-ethoxy-5-(4-methylpiperazin- 1-ylsulfonyl)benzoic acid Start->Intermediate Nucleophilic Acyl Substitution Reagent N-methylpiperazine Reagent->Intermediate Reacts with

References

A Technical Guide to the Spectroscopic Profile of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-(chlorosulfonyl)-2-ethoxybenzoic acid

This compound, with the chemical formula C₉H₉ClO₅S and a molecular weight of 264.68 g/mol , is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure incorporates a carboxylic acid, an ethoxy group, and a reactive chlorosulfonyl group, making it a versatile building block. Notably, it serves as a precursor in the synthesis of various active pharmaceutical ingredients. A comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.

Physicochemical Properties:

PropertyValueSource
CAS Number200575-16-2[1]
Molecular FormulaC₉H₉ClO₅S[1]
Molecular Weight264.68 g/mol [1]
IUPAC NameThis compound[1]
Boiling Point446.5 °C at 760 mmHg (Predicted)[2]
Density1.477 g/cm³ (Predicted)[2]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the ethoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[3][4]

Figure 1. Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[5]
~8.2Doublet1HH-6This proton is ortho to the strongly electron-withdrawing chlorosulfonyl group, leading to significant deshielding.
~7.9Doublet of doublets1HH-4This proton is ortho to the chlorosulfonyl group and meta to the carboxylic acid and ethoxy groups.
~7.1Doublet1HH-3This proton is ortho to the electron-donating ethoxy group, which provides some shielding.
~4.2Quartet2HO-CH₂-CH₃The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a downfield shift. They are split by the neighboring methyl protons.
~1.5Triplet3HO-CH₂-CH₃The methyl protons of the ethoxy group are split by the adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the nature of the attached atoms and the electronic environment.[6][7][8]

Predicted ¹³C NMR Data:

Chemical Shift (ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached electronegative oxygen atoms.[9]
~158C-2 (C-OEt)The carbon atom attached to the electron-donating ethoxy group will be significantly deshielded.
~140C-5 (C-SO₂Cl)The carbon atom bonded to the electron-withdrawing sulfonyl chloride group will be deshielded.
~135C-4Aromatic carbon.
~132C-6Aromatic carbon.
~125C-1 (C-COOH)The ipso-carbon attached to the carboxylic acid group.
~115C-3The carbon ortho to the electron-donating ethoxy group will be shielded relative to other aromatic carbons.
~65O-CH₂-CH₃The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom.
~14O-CH₂-CH₃The methyl carbon of the ethoxy group is in a typical aliphatic region.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Use a 100 MHz or higher (for a 400 MHz ¹H spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

  • Processing:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the carboxylic acid, sulfonyl chloride, and ethoxy groups, as well as the substituted benzene ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500Carboxylic AcidO-H stretchBroad, Strong
1710-1680Carboxylic AcidC=O stretchStrong
1380-1340Sulfonyl ChlorideS=O asymmetric stretchStrong
1190-1160Sulfonyl ChlorideS=O symmetric stretchStrong
1300-1200Aryl EtherC-O stretchStrong
1600-1450Aromatic RingC=C stretchMedium to Weak
800-700Aromatic RingC-H out-of-plane bendStrong
600-500Sulfonyl ChlorideS-Cl stretchMedium
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Background Collect Background Spectrum Acquire Collect Sample Spectrum Background->Acquire Ratio Ratio Sample/Background Acquire->Ratio Final_Spectrum Final IR Spectrum Ratio->Final_Spectrum

Caption: Workflow for acquiring an ATR-IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z 264 and 266 (in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes). The molecular ion peak may be weak or absent due to the lability of the molecule.

  • Major Fragments:

    • m/z 229: Loss of Cl (M - 35).

    • m/z 199: Loss of SO₂Cl (M - 99).

    • m/z 165: Loss of COOH (M - 45) followed by rearrangement.

    • m/z 121: Benzoic acid fragment after loss of ethoxy and sulfonyl chloride groups.

    • m/z 77: Phenyl cation.

Fragmentation cluster_frags Major Fragmentation Pathways M [M]⁺˙ m/z 264/266 M_minus_Cl [M-Cl]⁺ m/z 229 M->M_minus_Cl - Cl M_minus_SO2Cl [M-SO₂Cl]⁺ m/z 199 M->M_minus_SO2Cl - SO₂Cl M_minus_COOH [M-COOH]⁺ m/z 165 (rearranged) M->M_minus_COOH - COOH Benzoic_acid_frag [C₇H₅O₂]⁺ m/z 121 M_minus_SO2Cl->Benzoic_acid_frag - C₂H₄

References

An In-depth Technical Guide to 5-(chlorosulfonyl)-2-ethoxybenzoic acid: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(chlorosulfonyl)-2-ethoxybenzoic acid, a pivotal bifunctional molecule in modern organic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its reactivity. Furthermore, this guide will explore its significant applications, particularly as a key intermediate in the synthesis of high-profile pharmaceutical compounds. Safety protocols for handling this reactive compound are also detailed. This document is intended to be a critical resource for researchers engaged in synthetic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 200575-16-2) is a substituted benzoic acid derivative with the molecular formula C₉H₉ClO₅S.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, an ethoxy group, and a chlorosulfonyl group. The IUPAC name for this compound is this compound.[1]

The presence of three distinct functional groups—a carboxylic acid, an ethoxy ether, and a sulfonyl chloride—on the aromatic ring imparts unique chemical properties and reactivity to the molecule. The ethoxy group at the 2-position and the chlorosulfonyl group at the 5-position create a specific substitution pattern that is crucial for its role in the synthesis of complex molecules.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₅S[1]
Molecular Weight 264.68 g/mol [1]
CAS Number 200575-16-2[1]
Boiling Point 446.5 °C at 760 mmHg[2]
Density 1.477 g/cm³[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonylation of 2-ethoxybenzoic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.

Reaction Scheme

Synthesis_Workflow start 2-Ethoxybenzoic Acid reaction Chlorosulfonylation (Electrophilic Aromatic Substitution) start->reaction reagents Chlorosulfonic Acid & Thionyl Chloride reagents->reaction product 5-(chlorosulfonyl)- 2-ethoxybenzoic acid reaction->product

References

An In-depth Technical Guide to the Safe Handling of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 5-(chlorosulfonyl)-2-ethoxybenzoic acid (CAS No. 200575-16-2).[1][2][3] As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique reactivity necessitates a robust understanding of its potential hazards to ensure the safety of researchers and laboratory personnel.[1] This guide is designed for professionals in research and drug development, offering field-proven insights grounded in established safety principles.

Core Hazard Profile and Risk Assessment

This compound is a solid organic compound containing two key reactive functional groups: a carboxylic acid and a sulfonyl chloride.[1][4] This structure dictates its primary hazards. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water (including atmospheric moisture) to produce hydrochloric acid and sulfuric acid, which are corrosive. The compound itself is classified as a skin and eye irritant, and potentially corrosive.[5][6][7] A thorough risk assessment is the foundational step before any handling procedure.

Causality of Hazards:

  • Corrosivity/Irritation: The primary danger stems from the chlorosulfonyl group. Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, it hydrolyzes, generating highly corrosive acids. This can lead to severe skin irritation or burns, serious eye damage, and respiratory tract irritation.[5][7][8]

  • Reactivity: The compound reacts vigorously with water, bases, alcohols, and amines.[9] This reactivity must be managed during storage and handling to prevent uncontrolled reactions and the release of hazardous fumes.

Table 1: Hazard Identification Summary

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation GHS05, GHS07 Danger / Warning H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[7]
Serious Eye Damage/Irritation GHS05, GHS07 Danger / Warning H318/H319: Causes serious eye damage / Causes serious eye irritation.[7]
Acute Toxicity (Oral) GHS07 Warning H302: Harmful if swallowed.[7]

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[5][7][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial.[10] PPE should be considered the final barrier between the researcher and the chemical hazard.[10]

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially weighing and transfers of the solid, must be conducted inside a properly functioning chemical fume hood.[11] This is critical to contain dust and prevent inhalation of the irritant powder and to capture any acidic vapors that may be generated.[8][11]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the chemical is handled.[12] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Required Personal Protective Equipment

Body Part PPE Specification Rationale and Causality
Eyes/Face Safety goggles and a full-face shield.[9][13][14] Standard safety glasses are insufficient.[10] Goggles provide a seal against dust and splashes, while the face shield offers a broader barrier against accidental splashes to the entire face.[10]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[9] Gloves must be selected for their resistance to corrosive chemicals and organic compounds. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[13]
Body Flame-resistant lab coat.[6] A lab coat protects the skin and personal clothing from contamination by dust or splashes.

| Respiratory | NIOSH-approved respirator with acid gas cartridge.[5][9] | Required when engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill cleanup. A standard surgical mask offers no protection.[10] |

PPE Donning and Doffing Protocol

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for correct donning and doffing of PPE.

Standard Operating Procedures: Handling and Storage

Adherence to established protocols is non-negotiable for mitigating risks.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, all required PPE is available, and the work area is clean and free of incompatible materials (especially water and bases).

  • Weighing: Conduct all weighing operations on a disposable weigh boat or creased, glossy paper inside the fume hood to contain any dust.

  • Transfers: Use a spatula for solid transfers. Avoid scooping actions that could generate dust; instead, gently push the solid.

  • Dissolution: When preparing solutions, always add the solid this compound to the solvent slowly while stirring. Never add solvent to the bulk solid. Be aware that dissolving corrosives can be exothermic, so cooling may be necessary.[11]

  • Post-Handling: After use, securely seal the container.[8] Decontaminate the spatula and work surface with a suitable solvent, followed by a soap and water wash.[15] Dispose of all contaminated disposable materials as hazardous waste.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.[5][8] Do not eat, drink, or smoke in the handling area.[5][7]

Storage Protocol

Improper storage is a common source of laboratory incidents. The reactivity of this compound demands strict adherence to storage guidelines.

Table 3: Storage Conditions

Parameter Specification Rationale
Temperature 2-8°C in a cool, dry area.[1][2][16] Reduces the rate of potential decomposition and reactivity.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1][16] Prevents reaction with atmospheric moisture, which would degrade the compound and create a corrosive environment inside the container.
Container Tightly sealed original container.[8][9] Prevents moisture ingress and leakage. Containers should be checked regularly for damage or leaks.[8]

| Incompatibilities | Segregate from water, bases, alcohols, amines, and strong oxidizing agents.[5][9] | Prevents violent reactions, which can produce heat and hazardous gases. |

Emergency Response Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Spill Cleanup

For a small, incidental spill of solid material:

  • Alert & Secure: Immediately alert personnel in the area and restrict access.[15][17] Ensure the spill is contained within the fume hood if possible.

  • Don PPE: Before cleanup, don the full PPE ensemble described in Table 2, including respiratory protection.[15]

  • Contain: Gently cover the spill with a dry, inert, non-combustible absorbent material such as sand or dry earth.[9][18] DO NOT USE WATER .[9]

  • Collect: Carefully sweep or scoop the absorbed material using non-sparking tools into a clearly labeled, leak-proof container for hazardous waste.[15][18] Avoid actions that create dust.[8][19]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a thorough cleaning with soap and water.[15] Collect all cleaning materials for hazardous waste disposal.

  • Dispose: Seal and label the container "HAZARDOUS WASTE: this compound spill debris" and dispose of it according to institutional and local regulations.[15][19]

  • Report: Report the incident to your supervisor.[15]

Spill_Response Start Spill Occurs Alert Alert Personnel & Restrict Area Start->Alert PPE Don Full PPE (incl. Respirator) Alert->PPE Cover Gently cover with DRY, inert absorbent (e.g., sand) PPE->Cover NoWater CRITICAL: DO NOT USE WATER Cover->NoWater Collect Sweep into labeled hazardous waste container Cover->Collect Decon Decontaminate area (solvent then soap/water) Collect->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose Report Report incident to supervisor Dispose->Report

Caption: Logical workflow for responding to a solid chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical. SPEEDY ACTION IS CRITICAL.[5]

Table 4: First Aid Protocols

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of lukewarm water for at least 15-20 minutes, holding eyelids open.[5][12][20] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately remove all contaminated clothing.[21] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][21] Seek medical attention if irritation develops or persists.[5]
Inhalation Move the person to fresh air at once.[20][21] If breathing has stopped or is difficult, provide artificial respiration or oxygen by trained personnel.[21] Keep the person warm and at rest.[21] Seek immediate medical attention.[21]

| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5][21] |

Waste Disposal

All waste materials, including the chemical itself, empty containers, and contaminated cleanup materials, must be treated as hazardous waste.

  • Collect waste in designated, properly labeled, and sealed containers.[8]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal must be handled by trained personnel or a certified hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[8]

Physical and Chemical Properties

Table 5: Compound Properties

Property Value Source
CAS Number 200575-16-2 [1][2][4][22]
Molecular Formula C₉H₉ClO₅S [1][2][22]
Molecular Weight 264.69 g/mol [1][3][22]
Boiling Point 446.5 °C at 760 mmHg [1]

| Physical Form | Solid | |

References

potential derivatives of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid Derivatives

Introduction: A Bifunctional Scaffold for Modern Chemistry

This compound (CAS: 200575-16-2) stands as a cornerstone intermediate in the realms of pharmaceutical and agrochemical synthesis.[1] Its value lies not in its direct application, but in its potential as a versatile, bifunctional building block.[2] The molecule is uniquely characterized by two chemically distinct and orthogonally reactive functional groups: a highly reactive sulfonyl chloride (-SO₂Cl) and a moderately reactive carboxylic acid (-COOH).[2] This orthogonality is the key to its utility, enabling chemists to perform selective reactions on one group while leaving the other intact, or to engage both in a programmed sequence to build complex molecular architectures.[2]

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form robust sulfonamide linkages, a privileged functional group in medicinal chemistry.[3][4] Similarly, it reacts with alcohols to yield sulfonate esters.[2] Concurrently, the carboxylic acid moiety can participate in classic transformations such as amidation and esterification.[2] This dual reactivity profile makes this compound an efficient and powerful tool for generating diverse libraries of compounds for drug discovery and for the synthesis of targeted, high-value active ingredients.[1][2] This guide will provide an in-depth exploration of the core reactivity of this scaffold and detail field-proven methodologies for the synthesis of its key derivatives.

Part 1: Core Chemistry and Physicochemical Profile

Understanding the inherent chemical nature of the starting material is paramount to designing successful synthetic strategies. The reactivity of each functional group dictates the choice of reagents, solvents, and reaction conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 200575-16-2[5]
Molecular Formula C₉H₉ClO₅S[5]
Molecular Weight 264.69 g/mol [1][6]
Boiling Point 446.5 °C at 760 mmHg[1][]
Density 1.477 g/cm³[1][]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1][6]
Core Reactivity: An Orthogonal System

The synthetic utility of this compound is dominated by the electrophilic sulfur atom of the sulfonyl chloride. This group is significantly more reactive towards nucleophiles than the carboxylic acid. This differential reactivity allows for selective sulfonylation in the presence of the carboxylic acid, which typically requires activation (e.g., conversion to an acid chloride or use of coupling agents) to react with all but the strongest nucleophiles.

G cluster_0 Sulfonyl Chloride (-SO2Cl) Reactions (High Reactivity) cluster_1 Carboxylic Acid (-COOH) Reactions (Requires Activation) main This compound amine Primary/Secondary Amine (R-NH2 / R2NH) main->amine Selective Reaction Site amine2 Amine (R-NH2) main->amine2 Secondary Reaction Site sulfonamide Sulfonamide Derivative amine->sulfonamide Nucleophilic Attack + Base (e.g., Pyridine) alcohol Alcohol (R-OH) sulfonate_ester Sulfonate Ester Derivative alcohol->sulfonate_ester Nucleophilic Attack + Base amide Amide Derivative amine2->amide + Coupling Agent (e.g., HBTU, EDCI) alcohol2 Alcohol (R-OH) ester Ester Derivative alcohol2->ester + Acid Catalyst (e.g., H2SO4)

Core reactivity pathways of the bifunctional scaffold.

Part 2: Synthesis of Key Derivatives

The following sections provide detailed, self-validating protocols for the synthesis of the most common and valuable classes of derivatives. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple list of steps.

Synthesis of Sulfonamides: The Gateway to Bioactivity

The formation of a sulfonamide bond is the most prevalent transformation of this compound. Sulfonamides are a cornerstone of medicinal chemistry, found in a vast array of drugs with activities including antimicrobial, anticancer, and antidiabetic properties.[3][8] The reaction proceeds via a nucleophilic attack from a primary or secondary amine on the electrophilic sulfur atom, displacing the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9]

This protocol is a robust, general procedure adaptable to a wide range of primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.1 equivalents)

  • Base: Pyridine or Triethylamine (2-3 equivalents)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, stir bar, and standard laboratory glassware

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

    • Rationale: Anhydrous conditions are crucial as the sulfonyl chloride can be hydrolyzed by water, reducing the yield. DCM is a good general solvent for a wide range of amines and the starting material.

  • Addition of Base: Add the base (e.g., triethylamine, 2.0 equivalents) to the amine solution and stir for 5 minutes.

    • Rationale: The base will neutralize the HCl generated during the reaction. Using a slight excess ensures the reaction medium remains basic.

  • Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring.

    • Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, preventing potential side reactions and degradation of sensitive substrates.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 15-30 minutes.

    • Rationale: Slow, dropwise addition is critical to maintain temperature control and prevent a rapid, uncontrolled reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Rationale: Most sulfonamide formations are complete within this timeframe. Longer times may be needed for less nucleophilic amines (e.g., anilines).

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more polar sulfonamide product should appear, and the starting material spot should diminish.

    • Rationale: TLC provides a real-time check on the reaction's completion, preventing premature workup or unnecessary extensions of reaction time.

  • Aqueous Workup:

    • a. Quench the reaction by adding deionized water.

    • b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Rationale: The acidic wash protonates and removes the basic starting materials (amine, triethylamine) into the aqueous layer. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

    • Rationale: Purification is essential to obtain a product of high purity, which is validated by characterization techniques.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to observe S=O and N-H stretches), and mass spectrometry (to confirm the molecular weight).[10]

A notable application is its role as a precursor in a patented synthetic route for sildenafil.[2] In this process, it is reacted with N-methylpiperazine to form the key intermediate, 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid.[2]

Synthesis of a key sildenafil precursor.
Synthesis of Sulfonic Esters (Sulfonates)

The reaction with alcohols or phenols yields sulfonate esters. While less common in final drug APIs than sulfonamides, sulfonate esters are crucial intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions. The synthesis is analogous to sulfonamide formation, using an alcohol in place of an amine.

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (2.0 equivalents, which can also act as the solvent) in a round-bottom flask.

  • Cooling: Chill the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add this compound (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitoring and Workup: Monitor by TLC. The workup is similar to the sulfonamide synthesis, involving quenching with water, extraction into an organic solvent (like ethyl acetate), washing with dilute acid, and purification by chromatography or recrystallization.

Part 3: Applications in Drug Discovery

The derivatives of this compound are of immense interest to the pharmaceutical industry. The resulting sulfonamide moiety is a versatile pharmacophore capable of engaging in critical hydrogen bonding interactions with biological targets.[11]

The Sulfonamide Moiety: A Privileged Scaffold

Compounds containing the sulfonamide functional group have demonstrated an exceptionally broad range of biological activities and are featured in numerous marketed drugs.[12] This versatility stems from the specific geometry and electronic properties of the -SO₂NH- group.

Key Therapeutic Areas:

  • Antimicrobials: The original "sulfa drugs" revolutionized medicine by inhibiting bacterial folic acid synthesis.[3]

  • Antidiabetics: Sulfonylureas are a major class of drugs used to treat type 2 diabetes.[12]

  • Diuretics: Many diuretic agents are based on a sulfonamide scaffold.

  • Antivirals: Protease inhibitors like amprenavir and darunavir for HIV treatment contain a key sulfonamide group.[12]

  • Anti-inflammatory: COX-2 inhibitors often incorporate a sulfonamide moiety.

  • Anticancer: Sulfonamides can act as carbonic anhydrase inhibitors, a target in certain cancers.[3]

G cluster_apps Therapeutic Applications main 5-(Chlorosulfonyl)- 2-ethoxybenzoic Acid Derivatives antimicrobial Antimicrobials (e.g., Sulfa Drugs) main->antimicrobial antidiabetic Antidiabetics (e.g., Sulfonylureas) main->antidiabetic antiviral Antivirals (e.g., Protease Inhibitors) main->antiviral anticancer Anticancer Agents (e.g., CA Inhibitors) main->anticancer anti_inflammatory Anti-inflammatory (e.g., COX-2 Inhibitors) main->anti_inflammatory

Diverse therapeutic applications of resulting derivatives.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling platform for innovation in medicinal and materials chemistry. Its orthogonal functional groups provide a predictable and controllable handle for synthetic chemists to construct complex molecules with high precision. The straightforward and robust protocols for converting the sulfonyl chloride group into the pharmacologically vital sulfonamide linkage underscore its enduring importance. As researchers continue to explore new chemical space in the hunt for novel therapeutics, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug discovery campaigns.

References

reactivity of the chlorosulfonyl group in aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chlorosulfonyl Group in Aromatic Compounds

Abstract

The aromatic sulfonyl chloride functional group (Ar-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its versatile reactivity and its role as a precursor to a vast array of sulfur-containing molecules. The strong electrophilicity of the sulfur atom, influenced by two oxygen atoms and a chlorine leaving group, makes it a prime target for nucleophilic attack. This reactivity profile is central to the synthesis of sulfonamides and sulfonate esters, moieties of profound importance in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the synthesis, core reactivity, and key transformations of aromatic sulfonyl chlorides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Aromatic Sulfonyl Chloride: A Hub of Reactivity

Aromatic sulfonyl chlorides are highly valuable intermediates in organic synthesis.[1] Their utility is derived from the polarized sulfur-chlorine bond, which renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[2] This intrinsic reactivity allows for the facile construction of sulfonamides and sulfonate esters, functional groups that are ubiquitous in pharmaceuticals, including the historic "sulfa drugs" which marked the dawn of the antibiotic age.[3][4] Understanding the factors that govern the reactivity of the Ar-SO₂Cl group is paramount for its effective application in complex molecular design.

The electronic nature of the aromatic ring plays a crucial role in modulating the reactivity of the sulfonyl chloride group. Electron-withdrawing groups on the ring enhance the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles.[5] Conversely, electron-donating groups can slightly diminish this reactivity.[5]

Synthesis of Aromatic Sulfonyl Chlorides

The preparation of aromatic sulfonyl chlorides is a critical first step, and several methods have been established, each with its own advantages and limitations. The choice of method is often dictated by the substrate's functional group tolerance and the desired substitution pattern.

Electrophilic Aromatic Substitution: Chlorosulfonation

Direct chlorosulfonation is a widely used method for introducing the -SO₂Cl group onto an aromatic ring. This reaction is a form of electrophilic aromatic substitution (SEAr).[6][7]

The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H).[6] Typically, an excess of the reagent is used, with at least two equivalents being necessary.[8] The reaction proceeds via an electrophilic attack on the aromatic ring. The actual electrophile is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid.[9]

Causality in Experimental Choice: The use of excess chlorosulfonic acid serves to drive the reaction to completion and also acts as the solvent. The reaction is often performed at low temperatures to control its exothermicity and prevent side reactions. The regioselectivity is governed by the existing substituents on the aromatic ring, following the established rules for electrophilic aromatic substitution.[7] However, this method is often limited by the harsh acidic conditions, which are incompatible with sensitive functional groups.[3][4]

Caption: General mechanism of electrophilic chlorosulfonation.

Oxidative Chlorination of Thiols and Derivatives

An alternative route involves the oxidative chlorination of organosulfur compounds like thiophenols or their derivatives.[3] This approach is valuable when the desired substitution pattern is not accessible through direct electrophilic substitution. Various chlorinating agents can be employed, including aqueous chlorine, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).[3][4] Modern, greener methods have been developed using reagents like ammonium nitrate and aqueous HCl with oxygen as the terminal oxidant.[10]

Sandmeyer-Type Reaction

The conversion of aromatic amines (anilines) to sulfonyl chlorides can be achieved via a modified Sandmeyer reaction. This involves the diazotization of the amine to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper salt catalyst.[11] This method is particularly useful for synthesizing sulfonyl chlorides from electron-deficient or electron-neutral anilines, which are poor substrates for direct chlorosulfonation.[11]

Core Reactivity: Nucleophilic Substitution at Sulfur

The primary mode of reactivity for aromatic sulfonyl chlorides is nucleophilic substitution at the tetracoordinate sulfur atom. The mechanism is generally considered to be a concerted, SN2-type process, although the exact nature of the transition state can be influenced by the nucleophile and solvent.[12][13] The reaction involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

Caption: Mechanism of nucleophilic substitution on a sulfonyl chloride.

Sulfonamide Formation

The reaction of aromatic sulfonyl chlorides with primary or secondary amines is the most common method for synthesizing sulfonamides (Ar-SO₂-NRR').[3] This transformation is fundamental to the synthesis of a vast number of pharmaceuticals.[2]

The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide (the Schotten-Baumann condition).[14]

Causality in Experimental Choice: The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. For primary amines, the base can also assist in deprotonating the initially formed sulfonamide, which can be acidic. The choice between an organic base like pyridine and an aqueous base depends on the solubility and stability of the reactants.

Sulfonate Ester Formation

Aromatic sulfonyl chlorides react readily with alcohols or phenols in the presence of a base to form sulfonate esters (Ar-SO₂-OR).[15][16] Commonly used reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) convert alcohols into tosylates and mesylates, respectively.

Field-Proven Insight: This reaction is a cornerstone of synthetic strategy because it transforms a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group.[15][17] The resulting sulfonate esters are highly susceptible to SN2 and E2 reactions, behaving similarly to alkyl halides.[17] The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during this step.[15]

Hydrolysis

In the presence of water, aromatic sulfonyl chlorides undergo hydrolysis to form the corresponding aromatic sulfonic acids (Ar-SO₃H).[12] This reaction can be a nuisance during synthesis and workup, necessitating the use of anhydrous conditions for many reactions. However, it can also be a deliberate synthetic step. The mechanism is analogous to that with other nucleophiles.

Reduction of the Chlorosulfonyl Group

The sulfonyl chloride group can be reduced to access other sulfur oxidation states. A common transformation is the reduction to the corresponding thiol (Ar-SH) or disulfide (Ar-S-S-Ar). This provides a synthetic route to aromatic thiols that complements other methods.

Reagents and Causality:

  • Triphenylphosphine (PPh₃): This reagent can efficiently reduce sulfonyl chlorides to arylthiols.[18][19]

  • Sodium triselenoborohydride (NaBH₂Se₃): This provides a mild, one-pot procedure for converting arenesulfonyl chlorides into the corresponding disulfides.[20]

  • Catalytic Hydrogenation: Hydrogenation over a palladium on charcoal catalyst can also be used to reduce aromatic sulfonyl chlorides to thiophenols.[21]

Applications in Drug Discovery

The sulfonamide moiety is a privileged scaffold in medicinal chemistry. Its prevalence stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its role as a bioisostere for other functional groups like carboxylic acids.[4] Many blockbuster drugs contain a sulfonamide group synthesized from an aromatic sulfonyl chloride intermediate.

Drug ClassExample DrugTherapeutic Use
Antibiotics SulfamethoxazoleBacterial Infections
Diuretics HydrochlorothiazideHypertension
Anticonvulsants TopiramateEpilepsy, Migraine
COX-2 Inhibitors CelecoxibAnti-inflammatory
Antivirals AmprenavirHIV/AIDS

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and scale.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This protocol demonstrates the chlorosulfonation of acetanilide, an activated aromatic ring.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.

  • Reagent Addition: Carefully add chlorosulfonic acid (ClSO₃H, 4 molar equivalents) to the flask.

  • Substrate Addition: While maintaining the temperature below 10 °C, add acetanilide (1 molar equivalent) portion-wise over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the reaction is complete (monitored by TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is often used directly in the next step without further purification.

Protocol 2: Synthesis of Sulfanilamide (a Sulfonamide)

This protocol demonstrates the conversion of the previously synthesized sulfonyl chloride into a primary sulfonamide.

  • Setup: In a fume hood, add the crude 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) to a flask containing concentrated aqueous ammonia (10 molar equivalents).

  • Reaction: Stir the mixture vigorously. The reaction is typically exothermic and proceeds rapidly. Continue stirring for 15-20 minutes.

  • Isolation: Cool the mixture in an ice bath to precipitate the 4-acetamidobenzenesulfonamide. Collect the solid by vacuum filtration and wash with cold water.

  • Hydrolysis (Deprotection): Transfer the filtered solid to a new flask and add aqueous HCl (e.g., 5 M). Heat the mixture under reflux for 30-60 minutes to hydrolyze the acetamide group.

  • Neutralization: Cool the solution and carefully neutralize it by adding a solution of sodium carbonate until the pH is ~7. The sulfanilamide will precipitate.

  • Purification: Collect the crude sulfanilamide by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.

Caption: Experimental workflow from arene to sulfonamide.

Summary and Outlook

The aromatic sulfonyl chloride is a powerful and versatile functional group. Its reactivity is dominated by the electrophilic nature of the sulfur atom, enabling facile synthesis of sulfonamides and sulfonate esters through nucleophilic substitution. While traditional synthetic methods like direct chlorosulfonation remain widely used, they often suffer from harsh conditions and limited substrate scope. The future of this field lies in the development of milder and more selective catalytic methods, such as the palladium-catalyzed approaches that allow for the synthesis of complex sulfonyl chlorides under benign conditions.[3] These advancements will continue to expand the utility of this essential functional group in the pursuit of novel therapeutics and advanced materials.

References

The Modern Alchemist's Toolkit: A Technical Guide to the Mechanism of Action of Sulfonyl Chloride Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Reagent, A Gateway to Molecular Innovation

In the landscape of modern chemical synthesis and drug discovery, few functional groups command the versatility and profound impact of the sulfonyl chloride. To the uninitiated, it may appear as a mere reactive species, a simple building block. However, to the seasoned researcher, the sulfonyl chloride moiety (R-SO₂Cl) is a master key, unlocking a vast and intricate world of molecular architecture and biological modulation. Its utility is not merely a consequence of its reactivity, but a testament to the predictable and controllable nature of its chemical transformations. This guide is crafted for the discerning scientist, the researcher who seeks not just to use sulfonyl chlorides, but to understand them—to grasp the fundamental principles that govern their behavior and to harness their power with precision and creativity. We will journey through the electronic underpinnings of their reactivity, explore their diverse applications in constructing complex molecules, and delve into their nuanced interactions with biological systems. This is not a mere collection of protocols; it is an in-depth exploration of the "why" behind the "how," designed to empower your research and accelerate your path to discovery.

Part 1: The Heart of the Matter: Unraveling the Electrophilic Nature of Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic environment of the sulfur atom. The presence of two highly electronegative oxygen atoms and a chlorine atom creates a significant electron deficiency on the sulfur, rendering it a potent electrophile.[1][2] This inherent electrophilicity is the cornerstone of its synthetic utility, making it highly susceptible to attack by a wide array of nucleophiles.

The general structure, R-SO₂Cl, where 'R' can be an alkyl or aryl group, allows for fine-tuning of this reactivity.[3] Electron-withdrawing groups on the 'R' moiety further enhance the electrophilicity of the sulfur atom, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups can temper this reactivity.[2] This predictable modulation of reactivity is a key tool for the synthetic chemist, enabling precise control over reaction outcomes.

Core Reactions: Building the Molecular Framework

The quintessential reactions of sulfonyl chlorides involve nucleophilic substitution at the sulfur center, with the chloride ion serving as an excellent leaving group.[1] These reactions are the bedrock of their application in synthesis.

  • Sulfonamide Formation: The reaction of a sulfonyl chloride with a primary or secondary amine is arguably its most significant transformation, yielding a sulfonamide (R-SO₂NR'R'').[3][4] This reaction is foundational in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a vast number of therapeutic agents, including antibiotics, diuretics, and hypoglycemic agents.[3][5][6]

  • Sulfonate Ester Formation: With alcohols and phenols, sulfonyl chlorides readily form sulfonate esters (R-SO₂OR').[3][4] These esters are not only stable compounds in their own right but also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, making them valuable intermediates in multi-step syntheses.

The following diagram illustrates the general mechanism of nucleophilic attack on a sulfonyl chloride.

G cluster_0 Nucleophilic Attack on Sulfonyl Chloride Nu Nu:⁻ S S Nu->S Attack O1 O S->O1 O2 O S->O2 Cl Cl S->Cl Intermediate [Intermediate] S->Intermediate R R R->S Product R-SO₂-Nu Intermediate->Product LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Part 2: Sulfonyl Chlorides in the Biological Arena: From Broad-Spectrum Antibacterials to Targeted Enzyme Inhibitors

The impact of sulfonyl chloride chemistry extends far beyond the synthesis laboratory, playing a pivotal role in the development of therapeutic agents. The sulfonamide linkage, readily formed from sulfonyl chlorides, is a cornerstone of modern pharmacology.

The Sulfa Drugs: A Paradigm of Antimetabolite Action

The discovery of sulfonamide antibiotics, or "sulfa drugs," revolutionized medicine. Their mechanism of action is a classic example of competitive inhibition. Bacteria, unlike mammals, must synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis. The bacterial enzyme dihydropteroate synthase (DHPS) catalyzes a key step in this pathway, the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they block the synthesis of folic acid, leading to bacteriostasis.

G cluster_0 Folic Acid Synthesis Pathway in Bacteria PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes FolicAcid Folic Acid DHF->FolicAcid Sulfonamide Sulfonamide (Sulfa Drug) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibiotics.

Targeting Enzymes with Precision: The Rise of Sulfonamide-Based Inhibitors

Beyond their antibacterial properties, sulfonamides derived from sulfonyl chlorides are crucial in the design of highly specific enzyme inhibitors for a range of diseases.[3][7] The sulfonyl group can act as a zinc-binding group, a key interaction for inhibiting metalloenzymes such as carbonic anhydrases and matrix metalloproteinases (MMPs).

  • Carbonic Anhydrase Inhibitors: These enzymes play a critical role in physiological processes such as pH regulation and CO₂ transport. Their inhibition is a therapeutic strategy for conditions like glaucoma and altitude sickness.[8] Sulfonamides can coordinate to the zinc ion in the active site of carbonic anhydrase, disrupting its catalytic activity.[8]

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in diseases like cancer and arthritis. Sulfonamide-based inhibitors can chelate the catalytic zinc ion in the active site of MMPs, blocking their activity.

The following table summarizes the inhibitory activity of a series of N-benzylic substituted glycine sulfonamide derivatives against human diacylglycerol lipase α (hDAGLα), illustrating the structure-activity relationship in enzyme inhibition.[9]

Compound IDR Group (N-benzylic substitution)hDAGLα IC₅₀ (nM)
14-chlorobenzyl80
23-chlorobenzyl510
32-chlorobenzyl600
44-methoxybenzyl150
54-(trifluoromethyl)benzyl60
62,4-dichlorobenzyl30
73,4-dichlorobenzyl20
8naphthalen-2-ylmethyl10
9biphenyl-4-ylmethyl5

Part 3: In the Laboratory: Protocols for Synthesis and Analysis

A deep understanding of the mechanism of action of sulfonyl chlorides is best complemented by robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a sulfonamide and a fluorescence-based assay for determining enzyme inhibition.

Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol details a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary amine.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.0 eq) followed by pyridine (1.2 eq) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TCM).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-4-toluenesulfonamide.

Experimental Protocol: Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against DAGL.[9]

Materials:

  • Human DAGLα enzyme preparation

  • Fluorescent substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl octanoate - DiFMUO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: In a 96-well black microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Enzyme Addition and Incubation: Add 48 µL of the DAGLα enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Continue to monitor the fluorescence at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 DAGL Inhibition Assay Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds plate_setup Add Compounds to 96-well Plate prep_compounds->plate_setup add_enzyme Add DAGLα Enzyme plate_setup->add_enzyme incubate Incubate for 15 min add_enzyme->incubate add_substrate Add Fluorescent Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analyze_data Calculate IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the diacylglycerol lipase (DAGL) inhibition assay.

Conclusion: The Enduring Legacy and Future Horizons of Sulfonyl Chloride Chemistry

From their fundamental reactivity to their profound impact on human health, sulfonyl chloride compounds have carved an indelible mark on the landscape of science. Their journey from simple synthetic intermediates to the building blocks of life-saving drugs is a testament to the power of understanding and harnessing fundamental chemical principles. As we continue to unravel the complexities of biological systems, the precision and versatility of sulfonyl chloride chemistry will undoubtedly continue to empower researchers to design and synthesize novel molecular entities with tailored properties and therapeutic potential. The future of medicine and materials science will, in no small part, be built upon the enduring and evolving legacy of this remarkable class of compounds.

References

Methodological & Application

Application Notes & Protocols: 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid as a Versatile Building Block for the Synthesis of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(chlorosulfonyl)-2-ethoxybenzoic acid, a bifunctional reagent, and its application in the synthesis of N-substituted sulfonamides. These protocols and insights are designed to equip researchers in medicinal chemistry and drug discovery with the necessary knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Advantage of a Bifunctional Building Block

This compound (CAS 200575-16-2) is a valuable intermediate in organic synthesis, particularly for the construction of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the presence of two distinct reactive sites: a highly reactive sulfonyl chloride group and a carboxylic acid moiety.[2] This bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the synthesis of complex molecules with diverse functionalities.[2] The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a critical pharmacophore in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 200575-16-2[5][6]
Molecular Formula C₉H₉ClO₅S[1][5]
Molecular Weight 264.68 g/mol [5][6]
Boiling Point 446.5 °C at 760 mmHg[1][]
Density 1.477 g/cm³[1][]
Storage Inert atmosphere, 2-8°C[8][9]

Reaction Mechanism: The Chemistry of Sulfonamide Formation

The synthesis of sulfonamides from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.[10]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[10]

  • Elimination of Chloride: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.

  • Deprotonation: A base, which can be a second equivalent of the amine or an added scavenger like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and a hydrochloride salt.[10]

G reagents This compound + R-NH₂ (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Substituted Sulfonamide + HCl intermediate->product Elimination of HCl

Experimental Protocols

General Considerations and Safety

This compound is a reactive compound and should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11] The precursor, 2-ethoxybenzoic acid, can also cause skin and eye irritation.[11] Reactions with amines will generate hydrogen chloride (HCl), which is corrosive and should be neutralized.

Protocol for the Synthesis of 2-Ethoxy-5-(N-aryl/alkylsulfamoyl)benzoic Acid

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 0.1-0.2 M concentration).

  • Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Amine Addition: Dissolve the desired amine (1.0-1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional solvent.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[13]

G start Dissolve Reagents reaction React at 0°C to RT start->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification workup->purify product Final Product purify->product

Characterization of the Final Product

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.[14][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[14][15]

  • Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the N-H (if applicable), S=O, and C=O groups can confirm the formation of the sulfonamide.[15]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[12]

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions; Loss of product during work-up or purification.Increase reaction time or temperature; Use a more hindered base to minimize side reactions; Optimize purification method.
Multiple Spots on TLC Presence of starting materials or byproducts.Ensure stoichiometry is correct; Check the purity of starting materials; Optimize purification.
Reaction does not start Inactive sulfonyl chloride (hydrolyzed); Poorly nucleophilic amine.Use fresh or newly purchased this compound; For weakly nucleophilic amines, consider using a stronger base or higher reaction temperature.
Carboxylic acid reactivity The carboxylic acid may react under certain conditions.Protect the carboxylic acid group as an ester prior to reaction with the amine if necessary, followed by deprotection.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a wide array of sulfonamides. Its bifunctional nature provides a strategic advantage in the design of complex molecules for pharmaceutical and other applications. The protocols outlined in this guide, coupled with a fundamental understanding of the reaction mechanism and potential challenges, will enable researchers to successfully incorporate this valuable reagent into their synthetic workflows.

References

Application Notes and Protocols: The Strategic Synthesis of N-Substituted Sulfamoyl-Benzoic Acids from 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid and Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the sulfonamide functional group (R-SO₂NR'R'') stands as a cornerstone pharmacophore, present in a wide array of therapeutic agents including diuretics, anticonvulsants, and antidiabetic drugs.[1][2] 5-(Chlorosulfonyl)-2-ethoxybenzoic acid is a highly valuable bifunctional building block for the synthesis of these and other complex molecular architectures.[3] Its structure features two key reactive sites: a highly electrophilic sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH). This orthogonality allows for selective and sequential reactions, making it a versatile starting material for creating diverse compound libraries.[3]

This guide provides a detailed exploration of the reaction between this compound and various primary and secondary amines. We will delve into the underlying reaction mechanism, provide robust and validated experimental protocols, offer troubleshooting advice, and illustrate the significance of this chemical transformation in the development of bioactive molecules.

Scientific Principles and Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur center. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] The presence of the base is crucial to drive the reaction to completion, as the formation of amine hydrochloride salts would otherwise quench the nucleophilicity of the starting amine.

The general mechanism can be outlined as follows:

  • Nucleophilic Attack: The amine attacks the sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of Chloride: The intermediate collapses, expelling a chloride ion as the leaving group.

  • Deprotonation: The base removes a proton from the nitrogen atom, forming the stable sulfonamide and the hydrochloride salt of the base.

The ethoxy (-OCH₂CH₃) and carboxylic acid (-COOH) groups on the benzene ring influence the reactivity. The ethoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the sulfonyl chloride. The carboxylic acid group provides a second site for potential reactions, such as esterification or amidation, which can be exploited in subsequent synthetic steps.[3]

Reaction Mechanism Diagram

Caption: Mechanism of sulfonamide formation.

Experimental Protocols

General Considerations and Safety
  • Safety: Sulfonyl chlorides are corrosive and moisture-sensitive.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is a common and often difficult-to-remove byproduct.[4] Therefore, using anhydrous solvents and oven-dried glassware is critical for achieving high yields and purity. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]

  • Reagents: Use high-purity amines and solvents. Anhydrous grades of solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[4]

Protocol 1: Standard Synthesis of 5-(N-Aryl/Alkyl-sulfamoyl)-2-ethoxybenzoic Acid

This protocol provides a general method applicable to a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or 0.1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent add Dropwise Addition of Sulfonyl Chloride Solution prep_sulfonyl->add cool->add react Stir at Room Temp (2-24h) add->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify final_product Pure Sulfonamide Product purify->final_product

Caption: General workflow for sulfonamide synthesis.

Data and Troubleshooting

The reaction is generally high-yielding with a variety of amines. Below is a table representing typical reaction parameters.

Amine TypeExample AmineBaseSolventTypical TimeTypical Yield
Primary Aliphatic CyclohexylamineTEADCM4-8 h> 90%
Secondary Aliphatic MorpholineTEADCM2-6 h> 95%
Primary Aromatic AnilinePyridineTHF12-24 h75-85%
Heterocyclic N-methylpiperazineTEADCM2-4 h> 90%

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride.[4]2. Poorly nucleophilic amine (e.g., electron-deficient anilines).1. Use fresh sulfonyl chloride; ensure anhydrous conditions.2. Use a stronger base or higher reaction temperature; consider microwave-assisted synthesis.[5]
Significant amount of sulfonic acid byproduct Presence of water in the reaction mixture.[4]Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere.
Unreacted starting amine remains 1. Insufficient sulfonyl chloride.2. Amine formed a non-reactive salt.1. Use a slight excess (1.05 eq) of sulfonyl chloride.2. Ensure sufficient base (at least 2 eq) is used to scavenge HCl.
Difficult Purification Polarity of product similar to byproducts.Optimize chromatography solvent system; consider derivatizing the carboxylic acid to an ester before purification to alter polarity.

Applications in Drug Discovery & Development

The sulfonamides derived from this compound are pivotal intermediates in the synthesis of various biologically active compounds.

Precursors to Diuretic Agents

The sulfonamide moiety is a classic pharmacophore for diuretic agents.[6][7] The compounds synthesized through this reaction can serve as precursors to drugs that inhibit carbonic anhydrase or act on other renal targets to increase urine output. For example, similar structures are found in diuretic drugs like xipamide, highlighting the relevance of this synthetic route.[8]

Synthesis of Glibenclamide Analogues

Glibenclamide (also known as Glyburide) is a potent second-generation sulfonylurea drug used to treat type 2 diabetes by stimulating insulin secretion.[9][10] The core structure of glibenclamide contains a substituted benzamide linked to a sulfonylurea moiety. The reaction of this compound with appropriate amines generates key intermediates that can be further elaborated to create novel analogues of glibenclamide.[11][12] By synthesizing a library of these analogues, researchers can perform Structure-Activity Relationship (SAR) studies to develop new agents with improved potency, selectivity, or pharmacokinetic profiles.[9][12]

Conclusion

The reaction of this compound with amines is a robust, versatile, and highly significant transformation in organic and medicinal chemistry. It provides efficient access to a wide range of N-substituted sulfamoyl-benzoic acids, which are critical building blocks for the development of new therapeutic agents. By understanding the reaction mechanism and optimizing the experimental conditions as outlined in this guide, researchers can effectively leverage this powerful synthetic tool in their drug discovery and development programs.

References

Application Notes & Protocols: Leveraging 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic choice of starting materials. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid is a prime example of a bifunctional building block that offers significant advantages in the design and synthesis of complex molecular architectures.[1] Its structure features two chemically orthogonal reactive groups: a highly reactive sulfonyl chloride (-SO₂Cl) and a versatile carboxylic acid (-COOH).[1] This orthogonality is the cornerstone of its utility, enabling chemists to perform selective reactions at one site while leaving the other intact, or to engage both in a programmed sequence.

The sulfonyl chloride group readily undergoes nucleophilic attack by primary or secondary amines to form highly stable sulfonamide linkages, a cornerstone reaction for generating diverse compound libraries.[2][3] Concurrently, the carboxylic acid can participate in a host of classic transformations, including amidation and esterification.[1] This dual reactivity profile establishes this compound not merely as an intermediate, but as a privileged scaffold for constructing molecules with therapeutic potential across various disease areas, including metabolic disorders, infectious diseases, and oncology.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 200575-16-2[6]
Molecular Formula C₉H₉ClO₅S[6]
Molecular Weight 264.68 g/mol [6]
Appearance Off-white solid[7]
Boiling Point 446.5°C at 760 mmHg[7]
Density 1.477 g/cm³[7]
XLogP3 1.7[6]

Core Reactivity: A Gateway to Molecular Diversity

The primary strategic advantage of this compound lies in the differential reactivity of its two functional groups. The sulfonyl chloride is a powerful electrophile, making it highly susceptible to reaction with nucleophiles. In contrast, the carboxylic acid typically requires activation (e.g., conversion to an acyl chloride or use of coupling agents) before it will readily react with amines. This allows for a modular approach to synthesis, as depicted below.

G cluster_0 Pathway A: Sulfonamide Formation (High Reactivity) cluster_1 Pathway B: Amide Formation (Requires Activation) main This compound sulfonamide Carboxy-Aryl Sulfonamide (Diverse Library Synthesis) main->sulfonamide + Amine, Base activation Activation (e.g., SOCl₂, Coupling Agent) main->activation 1. Activation amine Primary/Secondary Amine (R-NH₂) base Base (e.g., Pyridine, Na₂CO₃) amide Sulfonyl Chloride-Aryl Amide (Targeted Synthesis) activation->amide 2. + Amine amine2 Amine (R'-NH₂) sulfonylurea Sulfonylurea Drug (e.g., Glibenclamide) katp K-ATP Channel sulfonylurea->katp Binds & Inhibits depolarization Membrane Depolarization katp->depolarization Closure leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens for insulin Insulin Secretion ca_influx->insulin Triggers G target Target Selection (e.g., Protein Kinase CK2) scaffold Scaffold Hopping or Fragment Screening target->scaffold our_scaffold Identification of Privileged Scaffold 5-(chlorosulfonyl)- 2-ethoxybenzoic acid scaffold->our_scaffold docking In Silico Docking (Predict Binding Mode) our_scaffold->docking synthesis Synthesis of Focused Library docking->synthesis sar Biological Screening & SAR Analysis synthesis->sar sar->docking Iterate lead_opt Lead Optimization sar->lead_opt

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the efficiency and elegance of a synthetic route are paramount. 5-(Chlorosulfonyl)-2-ethoxybenzoic acid stands out as a bifunctional building block of significant strategic value for the synthesis of complex molecular architectures.[1] Its utility stems from the presence of two chemically orthogonal reactive groups: a carboxylic acid (-COOH) and a sulfonyl chloride (-SO₂Cl).[1] This orthogonality allows for selective reactions at one site while leaving the other untouched, or a programmed sequence of reactions involving both groups. The high reactivity of the sulfonyl chloride towards nucleophiles like primary and secondary amines facilitates the straightforward formation of stable sulfonamides.[1] Simultaneously, the carboxylic acid group can undergo a variety of classical transformations such as esterification and amidation.[1] This dual reactivity is a cornerstone for the construction of intricate molecular frameworks, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2]

This document provides detailed protocols for the synthesis of two important classes of heterocyclic compounds, 1,2,4-benzothiadiazine-1,1-dioxides and saccharin derivatives, starting from this compound. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthesis Pathway: From Starting Material to Key Intermediate

The initial step in the synthesis of the target heterocyclic compounds involves the formation of a sulfonamide by reacting this compound with an appropriate amine. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid generated as a byproduct. The resulting 2-ethoxy-5-(sulfamoyl)benzoic acid is the key intermediate for subsequent intramolecular cyclization reactions.

Protocol 1: Synthesis of 7-Ethoxy-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

This protocol details the synthesis of a 1,2,4-benzothiadiazine-1,1-dioxide derivative, a scaffold found in a number of biologically active compounds.[3][4] The synthesis proceeds in two main stages: the formation of a sulfamoyl intermediate and its subsequent cyclization.

Part A: Synthesis of 2-Ethoxy-5-(ureidosulfonyl)benzoic acid

This step involves the reaction of this compound with urea to form the key sulfamoylurea intermediate.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 37.8 mmol) in 100 mL of anhydrous acetonitrile.

  • Addition of Urea: To the stirred suspension, add urea (4.54 g, 75.6 mmol) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold acetonitrile (2 x 20 mL). Dry the solid under vacuum to afford 2-ethoxy-5-(ureidosulfonyl)benzoic acid as a white solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
2-Ethoxy-5-(ureidosulfonyl)benzoic acidC₁₀H₁₂N₂O₆S288.28~85>95
Part B: Intramolecular Cyclization to 7-Ethoxy-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

The sulfamoylurea intermediate undergoes an intramolecular condensation reaction upon heating in the presence of a dehydrating agent to form the desired heterocyclic ring system.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-ethoxy-5-(ureidosulfonyl)benzoic acid (5.0 g, 17.3 mmol).

  • Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (25 g) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring for 2 hours. The mixture will become a thick paste.

  • Work-up: Cool the reaction mixture to approximately 60°C and carefully pour it onto 200 g of crushed ice with stirring.

  • Isolation and Purification: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 7-ethoxy-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
7-Ethoxy-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxideC₉H₁₀N₂O₄S242.25~75>98

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization by promoting the elimination of a molecule of water.

  • Heating: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Visualization of the Workflow:

SynthesisWorkflow1 start This compound intermediate 2-Ethoxy-5-(ureidosulfonyl)benzoic Acid start->intermediate Urea, Acetonitrile, Reflux product 7-Ethoxy-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide intermediate->product Polyphosphoric Acid, 120°C

Caption: Synthesis of 7-Ethoxy-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.

Protocol 2: Synthesis of 6-Ethoxy-saccharin Derivatives

This protocol outlines the synthesis of a 6-ethoxy-saccharin derivative. Saccharin and its analogues are an important class of compounds with diverse biological activities.[5][6] The synthesis follows a similar two-step strategy of sulfonamide formation followed by intramolecular cyclization.

Part A: Synthesis of N-Alkyl-2-ethoxy-5-sulfamoylbenzoic Acid

This step involves the reaction of this compound with a primary amine to form the corresponding N-substituted sulfonamide.

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve the desired primary amine (e.g., methylamine, 1.1 eq) in 30 mL of dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in 20 mL of anhydrous DCM and add it dropwise to the amine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding 30 mL of 1M HCl. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude N-alkyl-2-ethoxy-5-sulfamoylbenzoic acid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation (Example with Methylamine):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
2-Ethoxy-5-(N-methylsulfamoyl)benzoic acidC₁₀H₁₃NO₅S259.28~90>95
Part B: Intramolecular Cyclization to 6-Ethoxy-N-alkylsaccharin

The N-alkyl-2-ethoxy-5-sulfamoylbenzoic acid is cyclized to the corresponding saccharin derivative by dehydration.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude N-alkyl-2-ethoxy-5-sulfamoylbenzoic acid (from the previous step) in 25 mL of thionyl chloride.

  • Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) to the solution. Heat the reaction mixture to reflux (approximately 76°C) for 3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation and Purification: To the residue, add 50 mL of ice-cold water. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure 6-ethoxy-N-alkylsaccharin.

Data Presentation (Example with Methylamine):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
6-Ethoxy-N-methylsaccharinC₁₀H₁₁NO₄S241.26~80>98

Causality Behind Experimental Choices:

  • Thionyl Chloride: Thionyl chloride acts as a dehydrating agent, converting the carboxylic acid to an acid chloride in situ, which is then readily attacked by the sulfonamide nitrogen to effect cyclization.

  • DMF (catalyst): DMF catalyzes the formation of the acid chloride intermediate through the Vilsmeier-Haack mechanism.

Visualization of the Workflow:

SynthesisWorkflow2 start This compound intermediate N-Alkyl-2-ethoxy-5-sulfamoylbenzoic Acid start->intermediate Primary Amine, DCM, 0°C to RT product 6-Ethoxy-N-alkylsaccharin intermediate->product Thionyl Chloride, cat. DMF, Reflux

Caption: Synthesis of 6-Ethoxy-N-alkylsaccharin.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols detailed in this document provide robust and reproducible methods for the preparation of 1,2,4-benzothiadiazine-1,1-dioxides and saccharin derivatives. The strategic use of its bifunctional nature allows for a convergent and efficient approach to these important heterocyclic scaffolds, which are of significant interest to researchers in drug discovery and development. The provided explanations for the experimental choices are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them for the synthesis of new and diverse molecular entities.

References

Application Notes & Protocols: The Strategic Use of 5-(chlorosulfonyl)-2-ethoxybenzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Bifunctional Intermediate

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The selection of starting materials and intermediates dictates the feasibility, scalability, and economic viability of producing an active pharmaceutical ingredient (API). 5-(chlorosulfonyl)-2-ethoxybenzoic acid (CAS No. 200575-16-2) has emerged as a highly valuable building block, primarily due to its bifunctional nature.[1] The molecule incorporates two distinct and chemically orthogonal reactive sites: a highly reactive sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH).[1]

This orthogonality is the cornerstone of its strategic importance. It allows for sequential, controlled reactions where one functional group can be selectively targeted while the other remains protected or inert, enabling the construction of complex molecular architectures from a relatively simple precursor.[1] The sulfonyl chloride readily reacts with nucleophiles like primary and secondary amines to form stable sulfonamides, a common moiety in many pharmaceuticals.[1] Simultaneously, the carboxylic acid group offers a versatile handle for modifications such as amidation or esterification.[1] This dual reactivity makes it a critical intermediate in the synthesis of various therapeutic agents, including those with anti-inflammatory and analgesic properties, as well as being a noted precursor in patented routes to widely-used drugs.[1][2]

Physicochemical & Handling Properties

A thorough understanding of the intermediate's properties is critical for its effective and safe use in a laboratory or manufacturing setting.

PropertyValueSource(s)
CAS Number 200575-16-2[3][4][5]
Molecular Formula C₉H₉ClO₅S[2][3][6]
Molecular Weight 264.69 g/mol [2][3][6]
IUPAC Name This compound[3]
Boiling Point 446.5 °C at 760 mmHg[2][6][]
Density 1.477 g/cm³[2][6][]
Flash Point 223.8 °C[2][6]
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O[3][]
InChIKey UHNRCKXZRULNSC-UHFFFAOYSA-N[3][]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[2][4][8]

Core Synthetic Application: Sulfonamide Formation

The primary utility of this compound lies in its sulfonyl chloride group, which is a potent electrophile. Its reaction with amines is a foundational step in the synthesis of numerous sulfonamide-containing drugs, such as certain diuretics, antibiotics, and hypoglycemic agents like glimepiride and glipizide.[9][10][11]

The general mechanism involves the nucleophilic attack of an amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G start 5-(chlorosulfonyl)- 2-ethoxybenzoic acid intermediate Sulfonamide Intermediate start->intermediate + Amine Base (e.g., Et₃N) DCM, 0°C to RT amine Primary/Secondary Amine (R-NH₂ or R₂NH) final_product Final Bifunctional Product intermediate->final_product Amidation at COOH site (e.g., EDCHCl, HOBt) reagent2 Activating Agent + Amine (R'-NH₂) G start Reaction Completion (Monitored by TLC/LCMS) workup Aqueous Workup & Solvent Removal start->workup purification Column Chromatography (Silica or Reverse Phase) workup->purification purity Purity Assessment (HPLC) purification->purity structure Structural Confirmation (¹H NMR, ¹³C NMR, MS) purification->structure

References

Application Note: Strategic Protection of Carboxylic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carboxylic acid moiety is a cornerstone functional group in organic chemistry, yet its inherent reactivity, particularly its acidity and nucleophilicity, often necessitates temporary masking to prevent undesirable side reactions during complex multi-step syntheses.[1] The strategic implementation of protecting groups is fundamental to achieving high yields and chemoselectivity in the synthesis of pharmaceuticals, natural products, and other high-value molecules.[2][3] This guide provides an in-depth analysis of common protecting group strategies for carboxylic acids, focusing on the causality behind experimental choices, orthogonal protection schemes, and detailed, field-proven protocols for their installation and removal.

The Foundational Principle: Orthogonal Protection

In the architecture of complex molecules, it is common to have multiple functional groups that require protection.[2] An orthogonal protection strategy is one that allows for the selective removal of a specific protecting group in a multiply-protected molecule without affecting the others.[1][4][5] This principle is paramount, enabling precise, stepwise manipulation of a molecule's reactive sites.[4] The choice of a protecting group for a carboxylic acid is therefore not made in isolation but is dictated by the stability of all other protecting groups present and the sequence of planned synthetic transformations.[3][4]

Orthogonal_Protection Molecule Substrate (PG1-R-COOH, PG2-R'-OH) Intermediate Intermediate (HOOC-R-COOH, PG2-R'-OH) Molecule->Intermediate Deprotection 1 (e.g., Acidolysis for PG1) Product Final Product (HOOC-R-COOH, R'-OH) Intermediate->Product Deprotection 2 (e.g., Hydrogenolysis for PG2)

Caption: Orthogonal strategy: PG1 is removed under conditions that leave PG2 intact.

Key Classes of Carboxylic Acid Protecting Groups

The most prevalent and reliable method for protecting carboxylic acids is their conversion to esters.[2][6] The specific type of ester chosen dictates the conditions required for its subsequent cleavage, forming the basis of a robust protection strategy.

Simple Alkyl Esters (Methyl & Ethyl)

Methyl and ethyl esters are among the simplest protecting groups, formed through Fischer esterification or by reaction with an alkyl halide.[2][6] Their primary advantage is their low cost and stability to a wide range of non-hydrolytic conditions.

  • Rationale: These groups are ideal for syntheses that do not involve strong basic conditions. Their removal, typically via saponification, involves harsh basic hydrolysis (e.g., NaOH, LiOH) followed by acidic workup.[6][7] This lack of mild cleavage conditions limits their utility in the synthesis of sensitive or complex molecules.

  • Causality in Deprotection: Saponification proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic ester carbonyl.[7] The reaction is effectively irreversible because the resulting carboxylate anion is deprotonated under the basic conditions, disfavoring the reverse reaction.[7]

Benzyl (Bn) Esters

The benzyl ester is a cornerstone of modern synthesis due to its robustness and, critically, its unique and mild deprotection method.[3] It is stable to both acidic and basic conditions where simple alkyl esters would be labile.[3]

  • Rationale: The key advantage of the benzyl group is its cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][9][10] This process occurs under neutral conditions, preserving acid- and base-sensitive functionalities elsewhere in the molecule.[8] This makes the benzyl ester orthogonal to acid-labile groups like tert-butyl esters and base-labile groups like methyl esters.[3]

  • Causality in Deprotection: Hydrogenolysis involves the cleavage of the C-O bond using hydrogen gas and a palladium catalyst.[10][11] The reaction proceeds on the surface of the metal catalyst, yielding the carboxylic acid and volatile toluene as the only byproduct, simplifying purification.[10]

Benzyl_Deprotection cluster_workflow Benzyl Ester Deprotection Workflow Start Start Benzyl Ester (R-COOBn) Reaction Reaction Vessel Solvent (MeOH, EtOH) Catalyst (10% Pd/C) Start->Reaction Dissolve Hydrogenation Hydrogenation H₂ (balloon or gas line) Vigorous Stirring Reaction->Hydrogenation Introduce H₂ Filtration Workup Filter through Celite® to remove Pd/C Hydrogenation->Filtration Reaction Complete (TLC) Isolation Isolation Concentrate filtrate to yield Carboxylic Acid (R-COOH) and Toluene Filtration->Isolation Purify

Caption: Workflow for catalytic hydrogenolysis of a benzyl ester.

tert-Butyl (t-Bu) Esters

The tert-butyl ester is another highly versatile protecting group, prized for its high stability towards nucleophiles and basic conditions.[3][12] Its steric bulk effectively shields the carbonyl group from attack.[13]

  • Rationale: The defining feature of the t-butyl ester is its selective removal under acidic conditions (acidolysis), often using trifluoroacetic acid (TFA).[3][6][14] This allows for deprotection without affecting groups that are sensitive to base or hydrogenolysis, providing an essential orthogonal strategy.[3][13]

  • Causality in Deprotection: The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (tert-butyl cation) and the free carboxylic acid.[15][16] The t-butyl cation is then typically scavenged by deprotonation to form gaseous isobutylene, driving the reaction to completion.[15]

Silyl Esters

Silyl esters (e.g., TMS, TBDMS) are generally used for temporary or in-situ protection due to their high lability.[17] Historically, their use was limited because of instability, but modern, sterically hindered silyl groups ("supersilyl" groups) have shown enhanced stability, even towards organometallic reagents.[17]

  • Rationale: Standard silyl esters are easily cleaved by mild acidic or basic conditions, and notably, by fluoride ion sources (e.g., TBAF).[3][6] Their primary advantage is the exceptionally mild conditions required for their removal.[6] However, they are often not stable enough for purification by silica gel chromatography.[18]

  • Causality in Deprotection: The high affinity of silicon for fluoride provides a unique and highly selective cleavage pathway. The fluoride ion attacks the silicon atom, leading to the collapse of the silyl ester and formation of a stable Si-F bond.

Data Presentation: Comparative Stability of Protecting Groups

The selection of a protecting group is fundamentally a decision about stability. The following table summarizes the relative stability of the most common ester protecting groups under various reaction conditions, providing a basis for designing orthogonal strategies.[3][19]

Protecting Group Acidic Conditions (TFA, HCl) Basic Conditions (LiOH, K₂CO₃) Hydrogenolysis (H₂, Pd/C) Nucleophiles (RLi, RMgX)
Methyl/Ethyl Ester Generally Stable (Labile to strong acid)Labile StableLabile
Benzyl (Bn) Ester Generally StableGenerally StableLabile Labile
tert-Butyl (t-Bu) Ester Labile StableStableStable
Silyl (TBDMS) Ester Labile Labile StableStable

Table adapted from data available at Organic Chemistry Portal and BenchChem.[3][19]

Experimental Protocols

The following protocols are provided as representative, self-validating procedures for the protection and deprotection of a generic carboxylic acid.

Protocol 1: Protection as a Benzyl Ester via Benzyl Bromide

Objective: To protect a carboxylic acid (R-COOH) as its benzyl ester (R-COOBn).

Materials:

  • Carboxylic Acid (1.0 eq)

  • Benzyl Bromide (BnBr, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 10 minutes at room temperature. This forms the carboxylate salt in situ.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure benzyl ester.

Self-Validation: Successful protection can be confirmed by ¹H NMR spectroscopy, observing the appearance of characteristic benzyl protons around 5.1 ppm (singlet, 2H) and aromatic protons around 7.3 ppm (multiplet, 5H).

Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis[10][20]

Objective: To cleave a benzyl ester (R-COOBn) to the free carboxylic acid (R-COOH).

Materials:

  • Benzyl Ester (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite®

Procedure:

  • Dissolve the benzyl ester (1.0 eq) in a suitable solvent like MeOH or EtOAc (approx. 0.1 M concentration) in a round-bottom flask.[20]

  • Carefully add 10% Pd/C catalyst (10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[20]

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure the reaction atmosphere is saturated with hydrogen.[20]

  • Stir the reaction mixture vigorously at room temperature. A gray or black suspension should be observed.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.[10]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid. Toluene will be removed with the solvent.

  • The product can be purified further by recrystallization or chromatography if necessary.

Self-Validation: Disappearance of the benzyl proton signals in the ¹H NMR spectrum confirms complete deprotection. The product should be soluble in aqueous base.

Protocol 3: Deprotection of a tert-Butyl Ester via Acidolysis[3]

Objective: To cleave a tert-butyl ester (R-COOtBu) to the free carboxylic acid (R-COOH).

Materials:

  • tert-Butyl Ester (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise to the stirred solution (e.g., a 1:1 v/v mixture of DCM:TFA).[3]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The crude carboxylic acid can be purified by co-evaporation with a solvent like toluene to remove residual TFA, followed by recrystallization or chromatography.

Self-Validation: Successful cleavage is confirmed by the disappearance of the characteristic tert-butyl signal (a singlet integrating to 9H at ~1.5 ppm) in the ¹H NMR spectrum.

Conclusion

The strategic protection and deprotection of carboxylic acids are essential skills in modern organic synthesis. The choice of protecting group must be made with careful consideration of the overall synthetic plan, focusing on orthogonality and the chemical stability of all functional groups present in the molecule. Simple alkyl esters offer basic protection, while benzyl and tert-butyl esters provide robust, orthogonal options that are cleaved under uniquely mild and selective conditions—hydrogenolysis and acidolysis, respectively. By understanding the causality behind these transformations and employing validated protocols, researchers can navigate complex synthetic pathways with precision and efficiency.

References

Application Note & Protocol: A Guide to One-Pot Synthesis of Bioactive Scaffolds Using 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the one-pot synthesis of complex organic molecules with potential bioactivity, utilizing the bifunctional reagent 5-(chlorosulfonyl)-2-ethoxybenzoic acid. We delve into the strategic advantages of this building block, explain the underlying chemical principles that enable a sequential, one-pot reaction, and provide a comprehensive, step-by-step protocol for synthesizing a model diamide-sulfonamide derivative. This guide is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering field-proven insights to streamline the creation of diverse molecular libraries from a single, versatile precursor.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the quest for novel therapeutic agents, efficiency and molecular diversity are paramount. One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, has emerged as a cornerstone of green and efficient chemistry. It minimizes solvent waste, reduces purification steps, and accelerates the discovery timeline.

This compound (CAS 200575-16-2) is an exemplary building block for such strategies[1]. Its primary significance lies in its bifunctional nature, possessing two chemically orthogonal reactive groups: a highly reactive sulfonyl chloride (-SO₂Cl) and a less reactive carboxylic acid (-COOH)[2][3].

  • Sulfonyl Chloride: This group is a potent electrophile, readily reacting with nucleophiles like primary and secondary amines to form stable sulfonamide linkages. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and anticancer agents, often serving as a bioisostere for amides or carboxylic acids[4][5].

  • Carboxylic Acid: This group offers a second handle for molecular elaboration. While less reactive than the sulfonyl chloride, it can be readily converted into amides, esters, or other functionalities using standard coupling agents.

The differential reactivity of these two groups is the key to designing selective, sequential one-pot reactions. The sulfonyl chloride can be reacted first under mild conditions, leaving the carboxylic acid untouched. Subsequently, the carboxylic acid can be activated and reacted in the same pot, enabling the rapid assembly of complex molecules.

Core Reaction: A Sequential One-Pot Approach

The logic behind the one-pot synthesis hinges on a two-step sequence targeting each functional group's distinct reactivity profile.

Step 1: Sulfonamide Formation (The High-Reactivity Handle) The process begins with the nucleophilic substitution at the sulfonyl chloride. An amine (Nucleophile 1) attacks the electrophilic sulfur atom, displacing the chloride ion. This reaction is typically fast and is often conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[6].

Step 2: Amide Bond Formation (The Activatable Handle) Once the sulfonamide is formed in situ, the focus shifts to the carboxylic acid. This group is generally unreactive towards amines on its own. It requires activation via a coupling agent (e.g., EDC, HATU) to convert the hydroxyl group into a better leaving group. A second, different amine (Nucleophile 2) can then be introduced to form a stable amide bond. This step is the cornerstone of peptide synthesis and is widely used in medicinal chemistry.

This sequential approach allows for the controlled and directional synthesis of a molecule with two distinct side chains, starting from three simple components in a single reaction vessel.

G cluster_0 One-Pot Reaction Vessel cluster_1 Post-Reaction A 5-(Chlorosulfonyl)- 2-ethoxybenzoic Acid B Step 1: Add Nucleophile 1 (Amine) + Base (e.g., Pyridine) A->B Start C In-Situ Intermediate: Sulfonamide-Carboxylic Acid B->C Sulfonamide Formation D Step 2: Add Nucleophile 2 (Amine) + Coupling Agent (e.g., EDC) C->D Intermediate is not isolated E Final Product: Diamide-Sulfonamide Scaffold D->E Amide Formation F Work-up & Purification (Extraction, Chromatography) E->F

Caption: Workflow for the sequential one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a 2-ethoxy-N-substituted-5-(N'-substituted-sulfamoyl)benzamide.

3.1. Materials and Reagents

  • Starting Material: this compound (Purity ≥ 95%)

  • Nucleophile 1: A primary or secondary amine (e.g., Morpholine)

  • Nucleophile 2: A primary or secondary amine (e.g., Benzylamine)

  • Base: Pyridine or Triethylamine (Et₃N)

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Coupling Additive: Hydroxybenzotriazole (HOBt)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Work-up Reagents: 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

3.2. Step-by-Step Methodology

Causality Note: All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture, especially given the moisture-sensitive nature of the sulfonyl chloride and coupling agents[7].

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

    • Expertise Insight: Starting at 0 °C helps to control the exothermicity of the initial sulfonylation reaction and minimizes potential side reactions.

  • Step A: Sulfonamide Formation:

    • To the stirred solution, add the first amine (Nucleophile 1, e.g., Morpholine, 1.1 eq.) dropwise.

    • Immediately following, add the base (e.g., Pyridine, 1.5 eq.) dropwise. The formation of a precipitate (pyridinium hydrochloride) may be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Expertise Insight: Using a slight excess of the amine ensures complete consumption of the sulfonyl chloride. The base is critical to scavenge the generated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive[6].

  • Reaction Monitoring (Optional but Recommended): Monitor the completion of the first step by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against the starting material. The disappearance of the starting sulfonyl chloride indicates completion.

  • Step B: Amide Formation (in the same pot):

    • To the same flask containing the in situ formed sulfonamide-carboxylic acid intermediate, add the coupling additive (HOBt, 1.2 eq.).

    • Add the second amine (Nucleophile 2, e.g., Benzylamine, 1.2 eq.).

    • Finally, add the coupling agent (EDC·HCl, 1.5 eq.) portion-wise while keeping the flask at 0 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • Expertise Insight: The carboxylic acid is converted by EDC into a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if chiral amines are used) and reacts efficiently with the second amine to form the amide bond.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Expertise Insight: The acidic wash removes excess base and unreacted amines. The basic wash removes unreacted carboxylic acid intermediate and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield the pure product.

Scope and Versatility

The true power of this one-pot protocol lies in its versatility. By simply changing the amine nucleophiles in Step A and Step B, a vast library of structurally diverse compounds can be generated from the common starting material.

Nucleophile 1 (Amine for -SO₂Cl) Nucleophile 2 (Amine for -COOH) Resulting Bioactive Scaffold Class Potential Therapeutic Area
Cyclohexylamine4-FluoroanilineN-Aryl Benzamide SulfonamideGeneral Drug Discovery
PiperidineL-Proline Methyl EsterChiral Amide SulfonamidePeptidomimetics, Protease Inhibitors
4-Aminobenzoic AcidGlycine Ethyl EsterPolyfunctional Aromatic ScaffoldMaterials Science, Drug Conjugates
MorpholineThiazol-2-amineHeterocyclic Benzamide SulfonamideAntibacterial, Kinase Inhibitors[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Inactive reagents (moisture contamination).2. Insufficient amount of base or coupling agent.3. Steric hindrance from bulky amines.1. Use freshly opened or distilled anhydrous solvents and reagents. Ensure glassware is thoroughly dried.2. Increase the equivalents of base/coupling agent to 1.5-2.0 eq.3. Increase reaction time and/or temperature (e.g., reflux in THF instead of RT in DCM).
Incomplete Reaction at Step A 1. Nucleophile 1 is a weak nucleophile (e.g., anilines).2. Insufficient base.1. Allow more time for the first step or gently warm the reaction (e.g., to 40 °C).2. Ensure at least 1.1 eq. of base is present relative to the sulfonyl chloride.
Formation of Side Products 1. Reaction of Nucleophile 2 with the sulfonyl chloride (if added too early).2. Dimerization via self-amidation of the intermediate.1. Ensure Step A is complete (via TLC) before adding Nucleophile 2 and the coupling agents.2. Add the coupling agent (EDC) last and portion-wise at 0 °C to minimize the concentration of the highly reactive intermediate.
Difficult Purification 1. Byproducts from EDC (isourea) are difficult to remove.2. Product is highly polar and streaks on silica gel.1. Ensure the 1M HCl wash is performed thoroughly, as this protonates the isourea byproduct, making it water-soluble.2. Consider adding a small percentage of acetic acid or triethylamine to the chromatography eluent to improve peak shape.

Conclusion

The one-pot synthesis strategy detailed herein transforms this compound from a simple chemical into a powerful platform for generating molecular complexity. By leveraging the inherent reactivity differences of its functional groups, researchers can efficiently synthesize diverse libraries of sulfonamide-amide scaffolds. This approach not only accelerates the drug discovery process but also aligns with the principles of sustainable chemistry by reducing waste and operational steps. The protocol and insights provided serve as a robust starting point for any laboratory looking to explore this versatile chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges and significantly improve your reaction yields. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.

This compound is a critical bifunctional building block in the pharmaceutical and agrochemical industries.[1][2] Its two reactive groups—a carboxylic acid and a sulfonyl chloride—allow for sequential, controlled reactions, making it an invaluable intermediate in the synthesis of complex molecules, including the well-known pharmaceutical, Sildenafil.[2] The most common synthetic route is the electrophilic chlorosulfonation of 2-ethoxybenzoic acid. While straightforward in principle, this reaction is sensitive to conditions that can lead to low yields and difficult purifications. This guide will help you navigate these complexities.

Overall Reaction Scheme

The fundamental transformation is the reaction of 2-ethoxybenzoic acid with a strong chlorosulfonating agent, typically chlorosulfonic acid.

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and workup.

Question: My reaction yield is very low, or my analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: This is one of the most common issues and typically points to three main areas: reagent quality, reaction conditions, or insufficient reaction time.

  • Causality (Reagent Quality): Chlorosulfonic acid is extremely reactive and highly sensitive to moisture. Any water contamination will decompose the reagent into sulfuric acid and HCl, reducing its effective concentration and preventing the reaction from going to completion.[3]

  • Causality (Reaction Conditions): The chlorosulfonation of aromatic compounds is a strong electrophilic substitution. Insufficient amounts of the sulfonating agent, or temperatures that are too low, can result in a stalled or incomplete reaction.[3][4]

Solutions & Optimization:

  • Ensure Anhydrous Conditions: Use a fresh, unopened bottle of chlorosulfonic acid. All glassware must be thoroughly oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]

  • Optimize Reagent Stoichiometry: An excess of chlorosulfonic acid is often required to drive the reaction to completion. A molar ratio of 1:5 to 1:8 of the starting material to chlorosulfonic acid is a common starting point.[4][5] This ensures there is enough reagent to act as both the reactant and the solvent.

  • Control Temperature and Time: While initial addition should be done at low temperatures (0-5 °C) to control the exothermic reaction, the mixture often needs to be warmed to proceed effectively. Monitor the reaction's progress using TLC or HPLC. A study on a similar compound found that heating to 50-70 °C for 2 hours significantly improved yield.[4] If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[3]

Question: My crude product contains a high-melting, insoluble white solid that is difficult to purify. What is this byproduct and how can I avoid it?

Answer: This is a classic sign of diaryl sulfone formation.

  • Causality (Mechanism): This side reaction occurs when the desired sulfonyl chloride product, which is an electrophile, reacts with another molecule of the electron-rich starting material (2-ethoxybenzoic acid). This is particularly favored at elevated temperatures.[6]

Solutions & Optimization:

  • Strict Temperature Control: This is the most critical factor. During the addition of 2-ethoxybenzoic acid to the chlorosulfonic acid, the internal reaction temperature must be rigorously maintained at a low level, typically below 20°C, using an ice-water bath.[6]

  • Order of Addition: Always add the solid 2-ethoxybenzoic acid slowly and in portions to the stirred, cooled chlorosulfonic acid. This maintains a high concentration of the chlorosulfonating agent relative to the starting material, favoring the desired reaction over the byproduct formation.

  • Use of Thionyl Chloride: Some protocols include thionyl chloride in the reaction mixture.[1][7][8] While its primary role can be debated, it may help in consuming any trace moisture and facilitating a more rapid conversion to the sulfonyl chloride, potentially reducing the time the starting material is available to form the sulfone byproduct.

Question: The product fails to solidify, appears oily, or my NMR shows a loss of the sulfonyl chloride group. What is causing this degradation?

Answer: This indicates hydrolysis of the highly reactive sulfonyl chloride group back to the corresponding sulfonic acid.

  • Causality (Reactivity): The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. This is especially problematic during the aqueous workup (quenching) step if not performed correctly.

Solutions & Optimization:

  • Rapid, Cold Quenching: The workup procedure is critical. The reaction mixture must be quenched by slowly and carefully pouring it onto a vigorously stirred slurry of crushed ice and water.[6][7][9] The goal is to keep the temperature of the aqueous mixture between 0-5 °C. This rapidly precipitates the desired product while minimizing the time it spends in an acidic aqueous environment where hydrolysis can occur.

  • Prompt Filtration: Do not let the precipitated product sit in the acidic filtrate for an extended period. Filter the solid immediately after quenching is complete.[6]

  • Thorough Washing: Wash the filtered solid thoroughly with cold deionized water to remove any residual acids which could promote degradation over time.

  • Consider Anhydrous Workup: If hydrolysis remains a persistent issue, an anhydrous workup may be necessary. This involves removing the excess chlorosulfonic acid under high vacuum, though this can be challenging and requires specialized equipment.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Analysis shows unreacted starting material? start->q1 sol1 1. Ensure anhydrous conditions. 2. Increase molar excess of ClSO₃H. 3. Increase reaction time/temp. 4. Monitor via TLC/HPLC. q1->sol1 Yes q2 High-melting, insoluble byproduct observed? q1->q2 No sol2 Diaryl Sulfone Formation: 1. Maintain temp < 20°C during addition. 2. Add starting material slowly to acid. q2->sol2 Yes q3 Product is oily or shows hydrolysis? q2->q3 No sol3 Sulfonyl Chloride Hydrolysis: 1. Quench SLOWLY onto ice (0-5°C). 2. Filter product immediately. 3. Wash thoroughly with cold water. q3->sol3 Yes

Caption: A troubleshooting decision workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction parameters for this synthesis?

A: While every reaction should be optimized, a review of established procedures provides a robust starting point.

ParameterRecommended RangeRationaleReference(s)
Reagent Ratio 1 : 5-8 (Substrate : ClSO₃H)Ensures complete reaction; ClSO₃H acts as solvent.[4][5]
Addition Temperature 0 - 20 °CControls initial exotherm, prevents sulfone formation.[6]
Reaction Temperature Room Temp to 70 °CMay require heating after addition for full conversion.[4][7]
Reaction Time 2 - 16 hoursHighly dependent on temperature; must be monitored.[4][7]
Quench Temperature 0 - 5 °CMinimizes hydrolysis of the sulfonyl chloride product.[6][9]

Q: How do I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common method. Take a small aliquot of the reaction mixture and carefully quench it in a separate vial of ice water. Extract the organics with a suitable solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate against a spot of your starting material (2-ethoxybenzoic acid). The disappearance of the starting material spot indicates the reaction is complete. For more quantitative analysis, HPLC can be used.[3]

Q: What is the best way to purify the final product?

A: After filtering the crude product from the quench mixture and washing it with cold water, the most common purification method is recrystallization. The choice of solvent will depend on the specific impurities present, but solvents like toluene or mixtures of ethyl acetate and hexanes are often effective. If the product is still contaminated with the sulfonic acid (from hydrolysis), a wash with a very dilute, cold bicarbonate solution followed by re-acidification can be attempted, but this risks further hydrolysis. The primary goal should be to prevent hydrolysis in the first place.[6][10]

Detailed Experimental Protocol

This protocol synthesizes the insights from the troubleshooting guide to provide a robust procedure for the synthesis of this compound.

Materials:

  • 2-ethoxybenzoic acid

  • Chlorosulfonic acid (fresh bottle)

  • Thionyl chloride (optional)

  • Deionized water & Crushed ice

  • Round bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Preparation: Set up a three-neck round bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry.

  • Reagent Charging: In the flask, add chlorosulfonic acid (e.g., 41.3 mL for 25 g of starting material).[7] If using, add thionyl chloride (e.g., 11 mL).[7] Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly and in portions, add 2-ethoxybenzoic acid (e.g., 25 g) to the stirred, cold chlorosulfonic acid over 30-60 minutes.[7] CRITICAL: Monitor the internal temperature and ensure it does not rise above 20 °C to prevent side reactions.[6]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours at room temperature.[7] Monitor the reaction for completion by TLC. If the reaction is slow, consider gently heating to 50-70 °C for 2-4 hours.[4]

  • Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (e.g., 270 g) and water (e.g., 60 mL).[7] CRITICAL: Slowly and carefully, pour the reaction mixture into the ice-water slurry. The addition should be slow enough to ensure the temperature of the quench mixture remains below 5 °C.[6] A white solid should precipitate.

  • Isolation: Continue stirring the slurry for an additional 15-30 minutes in the ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 2 x 100 mL) until the filtrate is neutral.[7] Dry the product under vacuum to a constant weight.

By following these guidelines and understanding the chemical principles behind each step, you will be well-equipped to troubleshoot issues, optimize your reaction conditions, and achieve a high yield of pure this compound.

References

Technical Support Center: Purification of Crude 5-(chlorosulfonyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 5-(chlorosulfonyl)-2-ethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic endeavors. As a key building block in the synthesis of various pharmaceuticals, including Sildenafil, achieving high purity of this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common purification challenges and consistently obtain high-purity this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound in a practical question-and-answer format.

Question 1: My isolated product is an oily or sticky solid instead of a crystalline powder. What could be the cause and how can I fix it?

Answer:

The phenomenon of a product "oiling out" instead of crystallizing is a common issue in organic synthesis and is typically attributed to several factors:

  • Presence of Impurities: The most common impurity in the synthesis of this compound is the corresponding sulfonic acid, 2-ethoxy-5-(sulfo)benzoic acid, which is formed by the hydrolysis of the sulfonyl chloride functional group. This and other byproducts can act as crystal lattice disruptors, preventing the formation of an ordered crystalline structure.

  • Residual Solvent: Trapped solvent molecules from the reaction or work-up can also lead to the formation of an oil. Chlorinated solvents, if used during synthesis, can be particularly persistent.

  • Rapid Precipitation: If the product precipitates from the solution too quickly, it does not have sufficient time to form a well-defined crystal lattice, resulting in an amorphous or oily product.

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oily product with a cold, non-polar solvent in which the desired product is poorly soluble, such as hexane or diethyl ether. This process can wash away non-polar impurities and provide a nucleation surface for crystallization.

  • Aqueous Wash: If the crude product has not been thoroughly washed, dissolving it in a suitable organic solvent (e.g., dichloromethane) and washing with cold water or brine can help remove the highly polar sulfonic acid impurity. The low water solubility of the desired product should minimize losses.[3]

  • Re-dissolution and Slow Recrystallization: Dissolve the oily product in a minimal amount of a suitable hot solvent (see FAQ section for solvent selection) and allow it to cool down slowly and undisturbed. Slow cooling is crucial for the formation of large, well-defined crystals. If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.

Question 2: I am experiencing significant product loss during the purification process. What are the likely reasons and how can I improve my yield?

Answer:

Product loss during purification can be frustrating. The primary causes for low recovery of this compound are:

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures or non-neutral pH. This converts your desired product into the more water-soluble sulfonic acid, which can be lost during aqueous work-up.

  • Using an Excessive Amount of Recrystallization Solvent: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much hot solvent is used to dissolve the crude product, the solution may not become saturated enough upon cooling for the product to crystallize, leading to a significant portion remaining in the mother liquor.

  • Premature Crystallization during Hot Filtration: If hot filtration is performed to remove insoluble impurities, the solution can cool, causing the product to crystallize on the filter paper or in the funnel, leading to mechanical losses.

Strategies to Maximize Yield:

  • Minimize Contact with Water and Heat: During work-up, use cold water for washing and minimize the time the compound is in an aqueous environment. When performing recrystallization, avoid prolonged heating of the solution.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product. This ensures that the solution will be supersaturated upon cooling, maximizing the recovery of the crystalline product.

  • Efficient Hot Filtration: If hot filtration is necessary, pre-heat the funnel and the receiving flask to prevent premature crystallization. Perform the filtration as quickly as possible.

Question 3: My final product has a persistent off-white or yellowish color. How can I decolorize it?

Answer:

Colored impurities are common in organic synthesis and can often be removed effectively.

Decolorization Protocol:

  • Activated Charcoal Treatment: After dissolving the crude product in a suitable hot solvent for recrystallization, add a small amount of activated charcoal (typically 1-2% by weight of the crude product).

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Recrystallization: Proceed with the recrystallization of the decolorized filtrate as usual.

Caution: Using an excessive amount of activated charcoal can lead to the adsorption of the desired product, thereby reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most significant impurity I should be concerned about when purifying crude this compound?

A1: The primary impurity is the corresponding sulfonic acid, 2-ethoxy-5-(sulfo)benzoic acid. This is formed through the hydrolysis of the reactive sulfonyl chloride group. Its presence can interfere with crystallization and subsequent reactions. Thorough washing of the crude product with cold water is an effective first step in its removal due to the higher water solubility of the sulfonic acid compared to the sulfonyl chloride.[3][4]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: While specific solubility data for this compound is not widely published, based on its structure (a substituted benzoic acid and an aryl sulfonyl chloride), a good starting point for solvent screening would be moderately polar aprotic solvents or mixtures of polar and non-polar solvents. Some potential solvent systems to investigate include:

  • Acetone/Water: Dissolve the crude product in a minimal amount of hot acetone and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot acetone to redissolve the precipitate and allow the solution to cool slowly.

  • Ethanol/Water: Similar to the acetone/water system, this can be an effective solvent pair.

  • Toluene: For aryl sulfonyl chlorides, toluene can sometimes be a suitable recrystallization solvent.

The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Small-scale trials are recommended to identify the optimal solvent system for your specific crude material.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting the presence of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure of the compound and can reveal the presence of impurities if they are at a significant enough concentration.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Q4: What are the key safety precautions I should take when handling this compound?

A4: this compound is a reactive chemical and should be handled with appropriate safety measures:

  • Corrosive: The sulfonyl chloride moiety is corrosive and can cause severe skin and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitive: The compound is sensitive to moisture, which can lead to its decomposition and the release of hydrochloric acid. Handle the compound in a dry environment and store it under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Work in a Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

Experimental Protocols

Protocol 1: Purification by Aqueous Slurry and Washing

This protocol is a preliminary purification step to remove the bulk of water-soluble impurities, primarily the sulfonic acid byproduct.

Materials:

  • Crude this compound

  • Ice-cold deionized water

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude solid product to a beaker.

  • Add a sufficient amount of ice-cold deionized water to form a stirrable slurry.

  • Stir the slurry vigorously for 15-30 minutes, keeping the beaker in an ice bath to maintain a low temperature.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of fresh, ice-cold deionized water.

  • Press the solid on the filter to remove as much water as possible.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Example: Acetone/Water)

This protocol describes a general procedure for recrystallization. The optimal solvent and solvent ratios should be determined experimentally on a small scale first.

Materials:

  • Crude this compound (pre-washed as per Protocol 1 is recommended)

  • Acetone

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of acetone and gently heat the mixture to dissolve the solid.

  • Once the solid is dissolved, add hot water dropwise while swirling the flask until a persistent cloudiness is observed.

  • Add a few more drops of hot acetone until the solution becomes clear again.

  • If the solution has a noticeable color, this is the point to add a small amount of activated charcoal and perform a hot filtration (see Troubleshooting section).

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold acetone/water mixture.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₅S--INVALID-LINK--[5][6]
Molecular Weight 264.68 g/mol --INVALID-LINK--[5][6]
Boiling Point 446.5 °C at 760 mmHg--INVALID-LINK--[1]
Density 1.477 g/cm³--INVALID-LINK--[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C--INVALID-LINK--[1]

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Product (Oily or Solid) wash Aqueous Slurry/Wash (Ice-cold water) crude->wash filter1 Filtration wash->filter1 washed_solid Washed Solid filter1->washed_solid mother_liquor Mother Liquor (Discard or re-process) filter1->mother_liquor Aqueous Filtrate (contains sulfonic acid) recrystallization Recrystallization (e.g., Acetone/Water) washed_solid->recrystallization hot_filtration Hot Filtration (with Charcoal, if needed) recrystallization->hot_filtration If colored cooling Slow Cooling & Ice Bath recrystallization->cooling If not colored hot_filtration->cooling filter2 Filtration cooling->filter2 pure_product Pure Crystalline Product filter2->pure_product filter2->mother_liquor

Caption: General workflow for the purification of crude this compound.

Troubleshooting Decision Tree

Troubleshooting start Start with Crude Product oily Is the product oily? start->oily triturate Triturate with non-polar solvent oily->triturate Yes recrystallize Proceed to Recrystallization oily->recrystallize No triturate->recrystallize low_yield Is the yield low? recrystallize->low_yield check_solvent Check solvent volume and cooling low_yield->check_solvent Yes colored Is the product colored? low_yield->colored No check_solvent->recrystallize check_hydrolysis Minimize water/heat exposure check_hydrolysis->recrystallize charcoal Use activated charcoal during recrystallization colored->charcoal Yes pure_product Pure Product colored->pure_product No charcoal->pure_product

Caption: Decision tree for troubleshooting common purification issues.

References

common side reactions in the synthesis of aromatic sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Aromatic Sulfonyl Chlorides

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of aromatic sulfonyl chlorides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic transformation. As a foundational reaction in the development of sulfonamides and other key pharmaceutical intermediates, mastering its nuances is essential. This resource moves beyond simple procedural outlines to explain the underlying chemical principles, helping you anticipate and resolve common challenges in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that can arise during the synthesis of aromatic sulfonyl chlorides, providing both preventative measures and corrective actions.

Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I drive it to completion?

A1: Incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality.

  • Expertise & Experience: The primary cause of a stalled reaction is often related to the activity of the sulfonating agent. When using chlorosulfonic acid, its potency can be diminished by absorbed moisture. It is a highly hygroscopic reagent and reacts violently with water to produce sulfuric acid and HCl, neither of which will effectively produce the desired sulfonyl chloride.[1]

  • Troubleshooting & Optimization:

    • Reagent Quality: Always use a fresh, unopened bottle of chlorosulfonic acid if possible. If you suspect your stock has been compromised, it's best to procure a new supply.

    • Reaction Temperature: While low temperatures are used to control the initial exotherm, allowing the reaction to proceed at room temperature or even with gentle heating (e.g., 40-50 °C) after the initial addition can significantly increase the reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.

    • Stoichiometry: Ensure you are using a sufficient excess of the chlorosulfonating agent. A common starting point is 2-5 equivalents of chlorosulfonic acid per equivalent of your aromatic substrate.[2]

Q2: I'm observing a significant amount of the corresponding sulfonic acid in my final product. How can I prevent this and remove the impurity?

A2: The presence of the corresponding sulfonic acid is a common impurity, primarily due to the hydrolysis of the sulfonyl chloride product. [3][4][5]

  • Expertise & Experience: Sulfonyl chlorides are reactive electrophiles and are susceptible to hydrolysis, especially during the workup phase.[6] The presence of water, even in small amounts, can lead to the formation of the highly water-soluble sulfonic acid, which can be difficult to separate from your desired product.

  • Troubleshooting & Optimization:

    • Prevention:

      • Anhydrous Conditions: Strict exclusion of moisture throughout the reaction and workup is critical. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Controlled Quenching: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis of the product.[3] For some aryl sulfonyl chlorides with low water solubility, this rapid precipitation can protect the bulk of the product from extensive hydrolysis.[3][7]

    • Removal:

      • Aqueous HCl Scrubbing: Crude liquid organosulfonyl chlorides can be purified by washing with an aqueous solution of hydrochloric acid. This process can help to extract the more water-soluble sulfonic acid into the aqueous phase.[3]

      • Recrystallization: For solid sulfonyl chlorides, recrystallization from a non-polar solvent can be an effective method for removing the more polar sulfonic acid impurity.

Q3: My reaction is producing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I avoid it?

A3: This is likely the formation of a diaryl sulfone, a common side product in chlorosulfonation reactions. [2]

  • Expertise & Experience: Diaryl sulfones are formed when the initially produced aromatic sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting aromatic compound in a Friedel-Crafts-type reaction.[2][8] This is particularly prevalent with electron-rich aromatic substrates and at higher reaction temperatures.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low reaction temperature, especially during the addition of the aromatic substrate to the chlorosulfonic acid. This minimizes the rate of the secondary Friedel-Crafts reaction.

    • Order of Addition: Adding the aromatic compound slowly to a stirred excess of cold chlorosulfonic acid ensures that the concentration of the unreacted aromatic substrate is kept low, thus disfavoring the bimolecular sulfone formation.

    • Use of Sulfone Inhibitors: For particularly problematic substrates, the addition of "sulfone inhibitors" such as sulfamic acid has been reported to suppress this side reaction.[9]

Q4: I am observing the formation of multiple sulfonated products. How can I improve the regioselectivity of the reaction?

A4: Lack of regioselectivity is often due to the harshness of the reaction conditions and the complex nature of the electrophile.

  • Expertise & Experience: The electrophile in chlorosulfonation is thought to be SO2Cl+ or a related species.[10] The regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. However, under strongly acidic conditions, side reactions like desulfonation-resulfonation can occur, leading to a mixture of isomers.[11]

  • Troubleshooting & Optimization:

    • Milder Reagents: If direct chlorosulfonation gives poor selectivity, consider a two-step approach. First, perform a milder sulfonation using sulfuric acid to form the sulfonic acid, and then convert the sulfonic acid to the sulfonyl chloride using a reagent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).[6][12]

    • Temperature Control: Lower reaction temperatures generally favor kinetic control and can lead to higher regioselectivity.

Visualizing the Reaction Pathways

To better understand the desired reaction and the formation of common byproducts, the following diagrams illustrate the key mechanistic steps.

G cluster_main Desired Synthesis Pathway cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Sulfone Formation Aromatic Aromatic Compound Intermediate Arenesulfonic Acid Intermediate Aromatic->Intermediate Electrophilic Aromatic Substitution CSA Chlorosulfonic Acid (HSO3Cl) CSA->Intermediate Product Aromatic Sulfonyl Chloride Intermediate->Product + HSO3Cl - H2SO4 Product_h Aromatic Sulfonyl Chloride SulfonicAcid Aromatic Sulfonic Acid (Impurity) Product_h->SulfonicAcid Hydrolysis Water Water (H2O) Water->SulfonicAcid Product_s Aromatic Sulfonyl Chloride Sulfone Diaryl Sulfone (Byproduct) Product_s->Sulfone Friedel-Crafts Reaction Aromatic_s Aromatic Compound Aromatic_s->Sulfone

Caption: Key pathways in aromatic sulfonyl chloride synthesis.

Troubleshooting Summary Table

Issue EncounteredProbable Cause(s)Recommended Solutions
Incomplete Reaction Deactivated chlorosulfonic acid (moisture), low temperatureUse fresh reagent, consider gentle heating post-addition, ensure sufficient excess of reagent
Sulfonic Acid Impurity Hydrolysis of the product during reaction or workupMaintain strictly anhydrous conditions, quench at low temperatures, purify by recrystallization or aqueous HCl wash[3][4][5]
Insoluble Byproduct Diaryl sulfone formation via Friedel-Crafts reactionMaintain low reaction temperature, slow addition of substrate to excess reagent, use sulfone inhibitors[2][8][9]
Poor Regioselectivity Harsh reaction conditions, multiple reactive sitesUse lower temperatures, consider a two-step synthesis via the sulfonic acid intermediate[6][11][12]
Polysulfonylation Use of a large excess of sulfonating agent, activated aromatic ringCarefully control stoichiometry, consider using a protecting group strategy

Experimental Protocol: Synthesis of an Aromatic Sulfonyl Chloride

This protocol provides a general procedure for the synthesis of an aromatic sulfonyl chloride using chlorosulfonic acid. Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]

Materials:

  • Aromatic Substrate (1.0 eq)

  • Chlorosulfonic Acid (3.0-5.0 eq)

  • Dry Dichloromethane (optional, as solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with chlorosulfonic acid (3.0-5.0 eq) and cool the flask to 0 °C using an ice bath.

  • Dissolve the aromatic substrate (1.0 eq) in a minimal amount of dry dichloromethane (if it is a solid) and add it to the dropping funnel.

  • Add the solution of the aromatic substrate dropwise to the cold, stirred chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature below 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • The product will often precipitate as a solid. If it is a liquid, it will form a separate organic layer.

  • If a solid precipitates, collect it by vacuum filtration, wash it thoroughly with cold water, and then dry it under vacuum.

  • If an oil is formed, separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product by recrystallization or column chromatography as needed.

G start Start setup Setup dry glassware under N2 start->setup cool Cool Chlorosulfonic Acid to 0 °C setup->cool add Slowly add aromatic substrate solution cool->add react Stir at 0 °C, then warm to RT add->react monitor Monitor reaction (TLC/LC-MS) react->monitor quench Pour onto ice monitor->quench Reaction Complete isolate Isolate product (Filtration/Extraction) quench->isolate purify Purify (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: Experimental workflow for sulfonyl chloride synthesis.

References

Navigating the Labyrinth: A Technical Guide to Overcoming Solubility Challenges of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(chlorosulfonyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile yet challenging bifunctional molecule. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, understanding its solubility characteristics is paramount to successful experimental outcomes.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered in the laboratory.

Understanding the Molecule: A Duality of Reactivity and Solubility

This compound possesses two key functional groups that dictate its chemical behavior and solubility profile: a carboxylic acid and a sulfonyl chloride.[1][3] The carboxylic acid group introduces polarity and the potential for hydrogen bonding, while the highly reactive sulfonyl chloride group is susceptible to hydrolysis and solvolysis, necessitating careful solvent selection. The interplay of these groups often leads to the solubility challenges that researchers face.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

A1: This is a common challenge. The limited solubility is often due to the compound's crystalline nature and the competing polarity of its functional groups. Here’s a systematic approach to troubleshoot this issue:

Initial Solvent Selection:

  • Aprotic Solvents are Preferred: Due to the reactivity of the sulfonyl chloride group, aprotic solvents are generally the first choice to prevent hydrolysis or solvolysis.[4][5]

  • Recommended Starting Points: Based on the chemistry of sulfonyl chlorides and benzoic acids, consider the following solvents:

    • Dichloromethane (DCM): Often a good starting point for reactions with sulfonyl chlorides.[6]

    • Acetonitrile (MeCN): Another common solvent for sulfonyl chloride chemistry, but be aware of potential reactivity with the sulfonyl chloride under certain conditions.

    • Tetrahydrofuran (THF): Can be a good option, but ensure it is anhydrous as residual water can be problematic.

    • Toluene: A non-polar option that may be suitable for certain applications.

Troubleshooting Workflow:

Below is a workflow to guide your solvent selection and dissolution process.

Solubility_Troubleshooting_Workflow start Start: Insoluble Compound solvent_selection Select an Anhydrous Aprotic Solvent (e.g., DCM, MeCN, THF, Toluene) start->solvent_selection sonication Apply Gentle Sonication solvent_selection->sonication Initial Attempt gentle_heating Gentle Warming (Monitor for Decomposition) sonication->gentle_heating If still insoluble dissolved Compound Dissolved sonication->dissolved Success cosolvent Add a Co-solvent (e.g., DMF, DMSO in small amounts) gentle_heating->cosolvent If still insoluble gentle_heating->dissolved Success base_addition Consider Base Addition (for Carboxylic Acid) (e.g., Triethylamine) - Use with Caution! cosolvent->base_addition If still insoluble & reaction allows cosolvent->dissolved Success base_addition->dissolved Success

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Q2: I'm observing decomposition or side reactions when trying to dissolve the compound. What's happening?

A2: The sulfonyl chloride group is highly electrophilic and prone to reaction with nucleophiles, including water and certain solvents.

  • Hydrolysis: The most common side reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is often insoluble. This is exacerbated by wet solvents or atmospheric moisture.

  • Solvent Reactivity: Protic solvents (e.g., alcohols, water) will react with the sulfonyl chloride. Some aprotic solvents can also pose issues under certain conditions (e.g., DMSO at elevated temperatures).

Preventative Measures:

  • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Low Temperature: Perform dissolution at room temperature or below if possible. If heating is necessary, do so cautiously and for the minimum time required.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, a co-solvent can be an effective strategy. A small amount of a more polar, aprotic solvent can significantly enhance solubility.

  • Recommended Co-solvents:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

Important Considerations:

  • Use Sparingly: Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase if necessary.

  • Reaction Compatibility: Ensure the co-solvent is compatible with your downstream reaction conditions and reagents.

  • Purification: Be mindful that high-boiling point co-solvents like DMF and DMSO can be difficult to remove during workup.

Q4: Is it possible to increase solubility by deprotonating the carboxylic acid?

A4: Deprotonating the carboxylic acid to form a carboxylate salt can dramatically increase solubility in some polar organic solvents. However, this approach must be used with extreme caution.

  • Base Selection: Use a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stoichiometry: Use a stoichiometric amount of base relative to the carboxylic acid.

  • Reaction Compatibility: The presence of a base may not be compatible with your intended reaction. The resulting carboxylate is a nucleophile and could potentially react with the sulfonyl chloride, especially intramolecularly or intermolecularly.

Experimental Protocols

Protocol 1: General Procedure for Dissolution in an Aprotic Solvent
  • Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator under vacuum.

  • Inert Atmosphere: Assemble the glassware and purge with a stream of dry nitrogen or argon for 10-15 minutes.

  • Addition of Solid: Weigh the required amount of this compound and quickly transfer it to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add the desired volume of anhydrous aprotic solvent (e.g., DCM) via a dry syringe or cannula.

  • Dissolution: Stir the mixture at room temperature. If the solid does not dissolve, proceed with the troubleshooting steps outlined in the workflow diagram (sonication, gentle warming).

Protocol 2: Co-solvent Dissolution Method
  • Follow steps 1-4 of Protocol 1.

  • Co-solvent Addition: If the compound remains insoluble, add a small aliquot of an anhydrous polar aprotic co-solvent (e.g., DMF, 1-5% of the total solvent volume) via a dry syringe.

  • Observation: Continue stirring and observe for dissolution. If necessary, add further small aliquots of the co-solvent, but do not exceed 10% v/v if possible.

Data Summary

SolventTypeExpected SolubilityRationale & Remarks
Dichloromethane (DCM)Aprotic, Non-polarModerateGenerally a good solvent for sulfonyl chlorides.
Acetonitrile (MeCN)Aprotic, PolarModerateGood dissolving power, but potential for reaction with the sulfonyl chloride under certain conditions.
Tetrahydrofuran (THF)Aprotic, PolarModerate to GoodGood solvent, but must be rigorously anhydrous.
TolueneAprotic, Non-polarLow to ModerateMay require heating; good for less polar applications.
N,N-Dimethylformamide (DMF)Aprotic, PolarHighExcellent solvent, but can be difficult to remove and may not be suitable for all reactions. Use as a co-solvent is often preferred.
Dimethyl sulfoxide (DMSO)Aprotic, PolarHighSimilar to DMF, very effective but with the same drawbacks regarding removal and potential reactivity.
Alcohols (e.g., MeOH, EtOH)Protic, PolarReactiveNot recommended due to solvolysis of the sulfonyl chloride.[4][5]
WaterProtic, PolarReactive & LowInsoluble and reactive (hydrolysis). The low solubility in water can sometimes be used to protect the sulfonyl chloride from extensive hydrolysis during aqueous workup.[7][8]

Mechanistic Considerations: The Importance of an Anhydrous Environment

The primary reason for exercising caution with solvent selection is the susceptibility of the sulfonyl chloride group to nucleophilic attack. The mechanism of hydrolysis is depicted below.

References

preventing hydrolysis of the sulfonyl chloride group during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the Sulfonyl Chloride Group During Reactions

Welcome to the Technical Support Center for sulfonyl chloride chemistry. As Senior Application Scientists, we understand the critical role sulfonyl chlorides play in the synthesis of pharmaceuticals and other fine chemicals. We also recognize the significant challenges posed by their inherent reactivity, particularly their susceptibility to hydrolysis. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with sulfonyl chlorides and ensure the success of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or inconsistent yields in sulfonamide or sulfonate ester formation.

Possible Cause: Unintended hydrolysis of the sulfonyl chloride starting material or intermediate.

In-Depth Analysis: Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles, including water. The presence of even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to the formation of the corresponding sulfonic acid, a common impurity that is often difficult to remove and results in significant yield loss.[1][2] The mechanism of hydrolysis involves a nucleophilic attack by water on the sulfur atom, leading to the displacement of the chloride ion.[2]

Solutions & Protocols:

  • Stringent Anhydrous Conditions: The most critical factor in preventing hydrolysis is the rigorous exclusion of water.

    • Protocol for Anhydrous Reaction Setup:

      • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅, CaH₂).

      • Solvents: Use freshly distilled solvents dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

      • Reagents: Ensure all reagents, especially amines and alcohols, are dry. Liquid reagents can be dried over molecular sieves (ensure compatibility). Solid reagents should be dried in a vacuum oven.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. This can be achieved using a balloon filled with the inert gas or a Schlenk line.

  • Low-Temperature Conditions: While lower temperatures can slow down the desired reaction, they will also significantly decrease the rate of hydrolysis.[1]

    • Experimental Tip: Start your reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature or the desired reaction temperature while monitoring the progress by TLC or LC-MS.

Problem 2: Formation of sulfonic acid as a major byproduct, even under seemingly anhydrous conditions.

Possible Cause: Hydrolysis during aqueous workup or purification.

In-Depth Analysis: The quenching and extraction steps of a reaction are often a major source of hydrolysis. Pouring the reaction mixture into an aqueous solution exposes the unreacted sulfonyl chloride to a large excess of water. While seemingly counterintuitive for some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes protect the product from extensive hydrolysis.[1][3]

Solutions & Protocols:

  • Controlled Quenching: Quench the reaction by adding it to a cold, saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate) to neutralize any acid and minimize the contact time with water.

  • Biphasic Reaction Conditions (Schotten-Baumann): For reactions with amines or alcohols, the Schotten-Baumann reaction condition is a highly effective strategy. This involves a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like NaOH or KOH).[4][5][6] The base in the aqueous phase neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, while the sulfonyl chloride remains predominantly in the organic phase, minimizing contact with water.[6][7]

    • Diagram of Schotten-Baumann Reaction:

      Schotten_Baumann cluster_organic Organic Phase (e.g., CH2Cl2) cluster_aqueous Aqueous Phase RSO2Cl R-SO2Cl RSO2NHR' R-SO2NHR' (Product) RSO2Cl->RSO2NHR' Reaction with R'-NH2 R'NH2 R'-NH2 NaOH NaOH (Base) NaCl_H2O NaCl + H2O NaOH->NaCl_H2O HCl->NaCl_H2O Neutralization

      Caption: Schotten-Baumann biphasic system.

  • Aqueous HCl Scrubbing for Purification: For crude liquid organosulfonyl chlorides, washing with an aqueous solution of hydrochloric acid can help extract the more water-soluble sulfonic acid impurity into the aqueous phase.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents to use for reactions involving sulfonyl chlorides to minimize hydrolysis?

A1: The choice of solvent is crucial. Aprotic, non-polar, or weakly polar solvents are generally preferred. Excellent choices include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Tetrahydrofuran (THF) - Note: Ensure it is freshly distilled and free of peroxides.

  • Acetonitrile (MeCN)

Avoid protic solvents like alcohols unless they are a reactant, as they can compete with the desired nucleophile.

Q2: How does pH affect the stability of sulfonyl chlorides?

A2: The rate of hydrolysis of sulfonyl chlorides is pH-dependent. Both acidic and basic conditions can promote hydrolysis.[8][9] Under neutral conditions, the reaction with water is generally slower.[10] In some cases, particularly with certain amines, conducting the reaction at a high pH (e.g., in 1.0 M NaOH) can surprisingly lead to high yields of the sulfonamide, as the rate of the desired reaction can be significantly accelerated, outcompeting hydrolysis.[11][12][13]

Q3: Are there any additives or stabilizers that can be used to prevent the decomposition of sulfonyl chlorides?

A3: For long-term storage, some aliphatic sulfonyl chlorides can be stabilized against discoloration by the addition of bicyclic terpenes like alpha-pinene.[14] However, for reactions, the primary strategy is not the use of stabilizers but the strict control of reaction conditions (anhydrous, low temperature, inert atmosphere).[2][15]

Q4: My sulfonyl chloride is a solid. Does this make it less susceptible to hydrolysis?

A4: While solids generally have a lower surface area exposed to atmospheric moisture compared to liquids, they are still susceptible to hydrolysis, especially over time or if not stored properly. It is crucial to store solid sulfonyl chlorides in a desiccator under an inert atmosphere. When weighing and transferring the solid, do so quickly to minimize exposure to air.

Q5: Are there any alternatives to sulfonyl chlorides that are more stable towards hydrolysis?

A5: Yes, sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts but are also less reactive.[16][17] This can be an advantage in situations where the sulfonyl chloride is too unstable to handle. Another alternative is the use of pentafluorophenyl sulfonate esters, which can act as sulfonyl chloride mimics and are synthesized from more stable precursors like aryl boronic acids.[18] For some applications, in situ generation of the sulfonyl chloride from a thiol or sulfonic acid immediately before its reaction with a nucleophile can be an effective strategy to avoid handling the unstable intermediate.[19][20][21][22]

Q6: How can I effectively monitor the progress of my reaction to avoid prolonged reaction times and potential for hydrolysis?

A6: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques. Regular monitoring allows you to stop the reaction as soon as it is complete, minimizing the time the product and any remaining sulfonyl chloride are exposed to potentially hydrolytic conditions.

Data Summary: Solvent Effects on Hydrolysis

The rate of solvolysis (reaction with the solvent) of sulfonyl chlorides is highly dependent on the solvent's properties. The table below provides a qualitative and quantitative overview of these effects.

Solvent TypeExamplesGeneral Effect on Hydrolysis RateRelative Rate (Benzenesulfonyl Chloride)Reference
Protic, PolarWater, Methanol, EthanolHighWater: ~10⁻³ s⁻¹[10][23]
Aprotic, PolarAcetonitrile, DMF, DMSOModerateLower than protic solvents[23]
Aprotic, Non-polarToluene, HexaneLowSignificantly lowerN/A
HalogenatedDichloromethane (DCM)LowLowN/A

Relative rates are approximate and can vary with temperature and specific sulfonyl chloride structure.

Workflow Diagram: Decision-Making for Sulfonyl Chloride Reactions

This diagram outlines a logical workflow for planning an experiment involving a sulfonyl chloride to maximize yield and minimize hydrolysis.

Sulfonyl_Chloride_Workflow Start Plan a Reaction with R-SO2Cl Assess_Stability Assess Stability of R-SO2Cl Start->Assess_Stability Stable Stable Assess_Stability->Stable Unstable Unstable Assess_Stability->Unstable Anhydrous_Setup Strict Anhydrous Conditions (Dry glassware, solvents, inert atm.) Low_Temp Low Temperature Start (e.g., 0 °C or -78 °C) Anhydrous_Setup->Low_Temp Solvent_Choice Choose Aprotic Solvent (DCM, Toluene, THF) Low_Temp->Solvent_Choice Reaction Run Reaction & Monitor (TLC, LC-MS) Solvent_Choice->Reaction Workup_Strategy Plan Workup Strategy Reaction->Workup_Strategy Aqueous_Sensitive Aqueous Sensitive Workup_Strategy->Aqueous_Sensitive Aqueous_Tolerant Aqueous Tolerant Workup_Strategy->Aqueous_Tolerant Biphasic Schotten-Baumann Conditions (Aqueous base) Purification Purification (Chromatography, Recrystallization) Biphasic->Purification Anhydrous_Workup Non-Aqueous Workup (e.g., filter, evaporate) Anhydrous_Workup->Purification Stable->Anhydrous_Setup In_Situ_Gen Consider In Situ Generation or Alternative (e.g., -SO2F) Unstable->In_Situ_Gen Aqueous_Sensitive->Anhydrous_Workup Aqueous_Tolerant->Biphasic

Caption: Decision workflow for sulfonyl chloride reactions.

References

work-up procedures for reactions involving 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(chlorosulfonyl)-2-ethoxybenzoic acid (CAS 200575-16-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. Its unique structure, containing both a highly reactive sulfonyl chloride and a carboxylic acid, allows for orthogonal chemical strategies but also presents specific challenges during reaction work-up and purification.[1][2] This document provides field-proven insights and troubleshooting solutions to ensure the success of your experiments.

Key Compound Properties

Proper planning for a reaction work-up begins with understanding the physical and chemical properties of the key reagent.

PropertyValueSource
CAS Number 200575-16-2[3][4]
Molecular Formula C₉H₉ClO₅S[2][3][5]
Molecular Weight 264.69 g/mol [2][3]
Boiling Point 446.5 °C at 760 mmHg[2][]
Density 1.477 g/cm³[2][]
Storage Inert atmosphere, 2-8°C[2][4]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and reactivity of this compound.

Q1: What are the primary safety precautions for handling this compound? A: this compound is a corrosive solid that is highly sensitive to moisture. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid inhalation of dust.[9] Due to its reactivity with water, which liberates hydrochloric acid, all glassware and reagents must be scrupulously dried before use. Store the compound under an inert atmosphere (e.g., nitrogen or argon) at the recommended 2-8°C.[2][4]

Q2: What makes this molecule a "bifunctional" or "orthogonal" building block? A: The term "bifunctional" refers to the presence of two distinct reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH).[1] The "orthogonality" is crucial because it allows for selective reaction at one site while leaving the other intact, enabling multi-step, complex syntheses from a single starting material.[1] For instance, the sulfonyl chloride can be reacted with an amine to form a stable sulfonamide, while the carboxylic acid remains available for subsequent esterification or amidation.[1]

Q3: How stable is the sulfonyl chloride group to hydrolysis? A: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding and often undesired sulfonic acid.[10] The rate of hydrolysis is influenced by temperature, pH, and the presence of nucleophiles. Work-up procedures must be designed to minimize contact with water, especially at elevated temperatures or under basic conditions.

Q4: Can I perform a reaction on the carboxylic acid group without affecting the sulfonyl chloride? A: Yes, this is a key feature of its utility. For example, esterification of the carboxylic acid can be achieved under acidic conditions (e.g., Fischer esterification) or by using coupling agents that are compatible with the sulfonyl chloride. However, conditions involving strong nucleophiles or prolonged heating in protic solvents should be approached with caution as they may lead to competitive hydrolysis or reaction at the sulfonyl chloride moiety.

Troubleshooting Guide: Common Work-up Issues

This section provides solutions to specific problems encountered during the work-up and purification of reactions involving this compound.

Problem 1: Significant amount of sulfonic acid impurity observed in the final product.
  • Potential Cause: Unintentional hydrolysis of the sulfonyl chloride group on either the starting material or the product during the reaction or work-up. This is the most common side reaction.

  • Solution & Scientific Rationale:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Moisture is the primary culprit for this side product.[10]

    • Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to ice-cold water or a cold buffer solution. The low temperature drastically reduces the rate of hydrolysis.[10] Pouring the mixture onto ice can cause some aryl sulfonyl chlorides with low water solubility to precipitate, which can protect the product from extensive hydrolysis.[11][12]

    • Purification Strategy: If sulfonic acid has formed, it can sometimes be removed by washing the crude organic extract with cold, dilute aqueous HCl. The sulfonic acid is more water-soluble and will be extracted into the aqueous phase, while the less polar desired product remains in the organic layer.[10] Avoid basic washes (e.g., NaHCO₃), as this will deprotonate the carboxylic acid and can accelerate the hydrolysis of any remaining sulfonyl chloride.

Problem 2: Low isolated yield after aqueous work-up.
  • Potential Cause 1: Product loss due to hydrolysis during extraction, as discussed above.

  • Potential Cause 2: The product, especially if it's a zwitterionic or highly polar derivative, may have partial solubility in the aqueous phase, leading to poor extraction efficiency.

  • Solution & Scientific Rationale:

    • Optimize Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, to better solvate the product.

    • Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer and also helps to break up emulsions.

    • Back-Extraction: After separating the initial aqueous layer, re-extract it one or two more times with fresh organic solvent to recover any dissolved product. Combine all organic extracts before drying and concentration.

Problem 3: Difficulty removing the amine/base catalyst (e.g., pyridine, triethylamine) used in a sulfonamide synthesis.
  • Potential Cause: The amine base and its corresponding hydrochloride salt can be challenging to remove completely with simple water washes.

  • Solution & Scientific Rationale:

    • Acidic Wash: Perform sequential washes of the organic extract with a cold, dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The acid will protonate the amine base, forming a water-soluble ammonium salt that is readily extracted into the aqueous layer.

    • Monitor pH: Check the pH of the aqueous layer after each wash to ensure it is acidic. Continue washing until the aqueous layer remains acidic, indicating that the base has been fully neutralized and removed.

    • Follow with Water and Brine: After the acid wash, wash with water to remove any residual acid, followed by a brine wash to initiate drying of the organic layer.

Problem 4: The final product is an inseparable mixture of the desired product and unreacted starting material.
  • Potential Cause: Incomplete reaction or similar chromatographic behavior (Rf values) of the starting material and product.

  • Solution & Scientific Rationale:

    • Leverage the Carboxylic Acid: If the reaction was performed on the sulfonyl chloride moiety (e.g., forming a sulfonamide), both the product and the starting material will possess a free carboxylic acid. In this case, purification must rely on other differences, such as polarity, for chromatography.

    • Leverage the Sulfonyl Chloride: If the reaction was performed on the carboxylic acid (e.g., forming an ester), the starting material has a sulfonyl chloride while the product does not (assuming it was subsequently reacted or quenched). This difference is less useful for extractive work-up.

    • Chromatographic Optimization: The most reliable solution is column chromatography. Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a condition that provides adequate separation on a TLC plate before scaling up to a column.

    • Recrystallization: If the product is a solid, attempt recrystallization from various solvents. This technique purifies based on differences in solubility and can be highly effective if a suitable solvent is found.

Standard Work-up Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines a detailed, self-validating work-up procedure for a typical reaction where this compound is reacted with a primary or secondary amine in the presence of a base like triethylamine (TEA) or pyridine in a solvent such as dichloromethane (DCM).

Step 1: Quench the Reaction

  • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • In a separate flask, prepare a volume of ice-cold water approximately 5-10 times the volume of the reaction mixture.

  • Slowly, and with vigorous stirring, add the cold reaction mixture to the ice-water. Rationale: This minimizes hydrolysis of the product sulfonyl chloride by rapidly diluting the reagents and lowering the temperature.[10]

Step 2: Phase Separation & Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • If DCM was used as the solvent, the organic layer will be the bottom layer. If a less dense solvent like ethyl acetate was used, it will be the top layer.

  • Separate the layers. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic extracts. Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

Step 3: Sequential Washes of the Combined Organic Layer

  • Acid Wash: Wash the organic layer with cold 1M HCl. Repeat until the aqueous layer is confirmed to be acidic with pH paper. Rationale: To remove the amine base catalyst.

  • Water Wash: Wash the organic layer with deionized water to remove residual acid.

  • Brine Wash: Wash the organic layer with saturated NaCl solution. Rationale: To remove the bulk of the dissolved water from the organic phase and prevent emulsions.

Step 4: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. Keep the bath temperature below 40°C to prevent thermal degradation.[13]

Step 5: Purification

  • The resulting crude solid or oil should be purified.

  • Recrystallization: If the product is solid, dissolve it in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify it using silica gel column chromatography with an appropriate solvent system determined by prior TLC analysis.

Visualized Workflows

General Work-up Procedure

The following diagram illustrates the standard workflow for isolating a product from a reaction involving this compound.

G A Reaction Mixture B Quench on Ice-Water A->B C Extract with Organic Solvent B->C D Separate Layers C->D E Aqueous Layer D->E (to waste) F Combined Organic Layers D->F G Wash with 1M HCl F->G H Wash with Water G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Filter & Concentrate J->K L Crude Product K->L M Purification (Column or Recrystallization) L->M N Pure Product M->N

Caption: Standard aqueous work-up workflow.

Troubleshooting Logic

This decision tree helps diagnose and solve common issues encountered during the work-up.

G A Problem Identified: Low Yield or Impure Product B Is Sulfonic Acid Impurity Present? (TLC/NMR) A->B C YES B->C   D NO B->D   E Improve Anhydrous Conditions Use Cold Temperature Quench C->E F Is Unreacted Starting Material Present? D->F G YES F->G   H NO F->H   I Optimize Reaction Conditions (Time, Temp, Stoichiometry) G->I J Check for Other Side Products Consider Alternative Work-up H->J

Caption: Troubleshooting decision tree for work-up issues.

References

Technical Support Center: Characterization of Impurities in 5-(chlorosulfonyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and quantifying impurities in this critical pharmaceutical intermediate. As a key starting material in the synthesis of several active pharmaceutical ingredients (APIs), including sildenafil, ensuring its purity is of paramount importance.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the characterization of impurities in this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of this compound.

Q1: What are the most likely impurities I should expect to find in my sample of this compound?

A1: Impurities in this compound can be broadly categorized into two classes: process-related impurities and degradation products.

  • Process-Related Impurities: These impurities arise from the synthetic route used to produce the compound. The most common synthesis involves the chlorosulfonation of 2-ethoxybenzoic acid.[3] Potential impurities from this process include:

    • Positional Isomers: The chlorosulfonation of 2-ethoxybenzoic acid can lead to the formation of other isomers, such as 4-(chlorosulfonyl)-2-ethoxybenzoic acid and 3-(chlorosulfonyl)-2-ethoxybenzoic acid. The relative abundance of these isomers depends on the reaction conditions.

    • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 2-ethoxybenzoic acid.

    • Over-sulfonated or Under-sulfonated Products: Depending on the reaction stoichiometry and conditions, you might observe products with multiple sulfonyl chloride groups or the sulfonic acid intermediate.

  • Degradation Products: The primary degradation product is the corresponding sulfonic acid, formed by the hydrolysis of the reactive sulfonyl chloride group.

    • 2-ethoxy-5-sulfobenzoic acid: This is formed by the reaction of this compound with water. Careful handling and storage in a dry environment are crucial to minimize this impurity.

Q2: My HPLC chromatogram shows a significant peak eluting very early. What could this be?

A2: An early-eluting, polar peak is often indicative of the sulfonic acid hydrolysis product, 2-ethoxy-5-sulfobenzoic acid . Due to the presence of the highly polar sulfonic acid group, it will have a much shorter retention time in a typical reversed-phase HPLC setup compared to the more non-polar sulfonyl chloride. To confirm its identity, you can intentionally degrade a small portion of your sample with water and observe if the peak area of the early-eluting peak increases.

Q3: I am struggling to separate the positional isomers of chlorosulfonyl-2-ethoxybenzoic acid. What can I do?

A3: Separating structural isomers can be challenging due to their similar physicochemical properties. Here are some strategies to improve resolution in your reversed-phase HPLC method:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent selectivities can significantly impact the separation of isomers.[4]

    • Adjust the pH: The ionization state of the carboxylic acid group can influence retention. Experiment with a mobile phase pH between 2.5 and 3.5 to find the optimal separation window.[5]

    • Utilize a Shallow Gradient: A slow, shallow gradient can provide better resolution between closely eluting peaks.[4]

  • Select an Appropriate Stationary Phase:

    • Consider columns with different selectivities, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions with the aromatic rings of the isomers.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.[4]

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common experimental issues.

Issue 1: Poor Peak Shape (Tailing) for the Main Peak

Symptoms: The peak for this compound in your HPLC chromatogram is asymmetrical with a pronounced tail.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Secondary Silanol Interactions The acidic silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, leading to peak tailing.[2]1. Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. This will suppress the ionization of the silanol groups.[6] 2. Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 column specifically designed to minimize silanol interactions.[6]
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak distortion.1. Dilute the Sample: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.[6]
Sample Solvent Mismatch Dissolving your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.1. Use the Mobile Phase as the Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[6]
Issue 2: Unidentified Peaks in the Chromatogram

Symptoms: Your chromatogram shows several unexpected peaks that you cannot readily identify.

Logical Workflow for Impurity Identification:

Impurity_Identification_Workflow Start Unidentified Peak Detected LCMS Perform LC-MS Analysis Start->LCMS Initial Step HighResMS Obtain High-Resolution Mass Spectrum (HRMS) LCMS->HighResMS Determine Accurate Mass ProposeFormula Propose Elemental Formula HighResMS->ProposeFormula Calculate Possible Formulas MSMS Acquire MS/MS Fragmentation Data ProposeFormula->MSMS Gain Structural Insights ProposeStructure Propose Putative Structure MSMS->ProposeStructure Based on Fragmentation NMR Isolate and Perform NMR Spectroscopy ProposeStructure->NMR For Definitive Structure ConfirmStructure Confirm Structure NMR->ConfirmStructure 1D and 2D NMR ReferenceStandard Synthesize or Procure Reference Standard ConfirmStructure->ReferenceStandard For Verification FinalConfirmation Final Confirmation by Co-injection ReferenceStandard->FinalConfirmation Compare Retention Time and Spectra

Caption: Workflow for the systematic identification of unknown impurities.

Explanation of the Workflow:

  • LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown impurity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to propose a limited number of possible elemental formulas for the impurity.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides information about the structure of the molecule by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of sulfonyl chlorides often involves the loss of SO2 and Cl.[3][7]

  • NMR Spectroscopy: For unambiguous structure elucidation, it is often necessary to isolate the impurity (e.g., by preparative HPLC) and acquire Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D experiments like COSY and HSQC).

  • Reference Standard: The final confirmation of the impurity's identity should be done by comparing its chromatographic and spectroscopic data with that of a synthesized or commercially available reference standard.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound and its impurities.

Protocol 1: RP-HPLC Method for Impurity Profiling

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard by diluting the stock solution with the initial mobile phase composition to approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a concentration of approximately 1 mg/mL. Dilute with the initial mobile phase composition if necessary.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with the reference standard. Quantify the impurities using the peak areas and the principle of 100% area normalization or against a qualified reference standard for each impurity.

Protocol 2: ¹H NMR for Structural Characterization

Objective: To obtain structural information for the confirmation of this compound and its impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample or isolated impurity in 0.6-0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure. The aromatic region will be particularly informative for differentiating isomers. The chemical shifts of protons ortho to a sulfonyl chloride group are typically downfield compared to those ortho to a carboxylic acid group.

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):

  • The ethoxy group protons will appear as a triplet and a quartet.

  • The aromatic protons will show a characteristic splitting pattern. The proton ortho to the carboxylic acid will be the most downfield, followed by the proton ortho to the sulfonyl chloride.

Part 4: Visualization of Key Relationships

Synthetic Pathway and Potential Impurities

Synthesis_and_Impurities cluster_synthesis Synthesis cluster_impurities Potential Impurities StartingMaterial 2-Ethoxybenzoic Acid MainProduct 5-(chlorosulfonyl)- 2-ethoxybenzoic acid StartingMaterial->MainProduct Chlorosulfonation Isomer4 4-(chlorosulfonyl)- 2-ethoxybenzoic acid StartingMaterial->Isomer4 Side Reaction Isomer3 3-(chlorosulfonyl)- 2-ethoxybenzoic acid StartingMaterial->Isomer3 Side Reaction UnreactedSM Unreacted 2-Ethoxybenzoic Acid StartingMaterial->UnreactedSM Incomplete Reaction Reagents Chlorosulfonic Acid, Thionyl Chloride Reagents->MainProduct HydrolysisProduct 2-ethoxy-5-sulfobenzoic acid MainProduct->HydrolysisProduct Hydrolysis

References

Technical Support Center: Scale-Up Synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the preparation of various pharmaceuticals, including sildenafil, mastering its synthesis is crucial. This document provides in[1]-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up the synthesis of this compound from the lab bench to pilot or production scale introduces a new set of challenges. This section addresses specific issues you may encounter, offering explanations for their root causes and providing actionable solutions.

Issue 1: Low Yield of this compound

A diminished yield is one of the most common problems during scale-up. The potential causes are multifaceted and require a systematic approach to diagnose and resolve.

Potential Causes & Solutions

Potential Cause Underlying Scientific Principle & Explanation Troubleshooting Steps & Recommendations
Incomplete Reaction The chlorosulfonation of 2-ethoxybenzoic acid is an electrophilic aromatic substitution. Inadequate mixing or insufficient reaction time on a larger scale can lead to unreacted starting material. The viscosity of the reaction mixture can increase, making efficient mass transfer difficult.1. Optimize Mixing: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. Consider using a higher-torque overhead stirrer. 2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC). Extend the reaction time [2]until the starting material is consumed. 3. Temperature Control: While higher temperatures can increase reaction rates, they may also promote side reactions. Carefully control the temperature to maintain the desired selectivity.
Side Reactions/Byproduct Formation The primary side reaction is the formation of isomeric sulfonyl chlorides or di-sulfonated products. The ethoxy and carboxylic acid groups are ortho, para-directing, but under harsh conditions, other positions can be substituted.1. Controlled Reagent Addition: Add chlorosulfonic acid dropwise to the solution of 2-ethoxybenzoic acid at a controlled temperature (typically 0-5 °C) to minimize localized heat and concentration gradients that favor side reactions. **2. Stoichiometry:[3][4] Use a moderate excess of chlorosulfonic acid (typically 3-5 equivalents) to drive the reaction to completion without promoting excessive side product formation.
Product Degradation[5] Sulfonyl chlorides can be susceptible to hydrolysis and thermal decomposition. Exposure to moisture duri[6][7][8]ng workup or elevated temperatures for prolonged periods can lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonyl chloride.1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. 2. Temperature Management: Avoid excessive heating during the reaction and workup. The thermal stability of sulfonyl chlorides can be limited. **3. Prompt Workup:[7] Once the reaction is complete, proceed with the quenching and isolation steps without unnecessary delay.
Losses During Workup & Isolation The quenching of the reaction with ice water is highly exothermic and must be carefully controlled. Inefficient extraction or precipitation can lead to significant product loss.1. Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred slurry of crushed ice. This helps to dissipate the heat of reaction and precipitate the product. 2. Optimize Isolation: If the product is isolated by filtration, ensure the filter cake is washed with cold water to remove residual acids without dissolving a significant amount of the product. If extraction is used, select an appropriate organic solvent and perform multiple extractions to ensure complete recovery.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and authoritative answers.

Q1: What is the reaction mechanism for the chlorosulfonation of 2-ethoxybenzoic acid?

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (+SO2Cl), which attacks the electron-rich aromatic ring of 2-ethoxybenzoic acid. The ethoxy and carboxylic acid groups are activating and ortho, para-directing, with the sulfonation occurring at the para position to the ethoxy group due to steric hindrance at the ortho positions.

Chlorosulfonation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H H2SO3Cl+ H₂SO₃Cl⁺ 2ClSO3H->H2SO3Cl+ Autoprotolysis SO2Cl+ ⁺SO₂Cl (Electrophile) H2SO3Cl+->SO2Cl+ -H₂O SO3Cl- SO₃Cl⁻ H2O H₂O 2-Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Ethoxybenzoic_Acid->Sigma_Complex + ⁺SO₂Cl Product This compound Sigma_Complex->Product -H⁺

Mechanism of Chlorosulfonation

Q2: What are the primary safety concerns when working with chlorosulfonic acid and how can they be mitigated?

Chlorosulfonic acid is a highly corrosive and reactive substance that poses significant health and safety risks.

  • Corrosivity: It [9][10][11][12]causes severe burns to the skin and eyes upon contact. Inhalation of its vapors [9][13]can lead to respiratory tract irritation and lung damage.

  • Reactivity: It re[9][12]acts violently with water, producing large amounts of heat and toxic fumes of hydrochloric acid and sulfuric acid. It is also a strong oxidi[9][10][14]zing agent and can react explosively with combustible materials.

Mitigation Strategies:[10]

Hazard Mitigation Measures
Chemical Burns Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.
Inhalation Use a fume hood with good airflow. For larger scale operations, consider using a respirator with an acid gas cartridge.
Violent Reaction with Water Ensure all equipment is dry before use. Quench reactions by slowly adding the reaction mixture to ice, rather than adding water to the reaction. Have appropriate spill co[15]ntrol materials readily available.
Fire and Explosion Keep chlorosulfonic acid away from combustible materials, reducing agents, and bases. Store in a cool, dry, wel[10]l-ventilated area away from incompatible substances.

Q3: How should I pro[14]perly quench a reaction containing a large excess of chlorosulfonic acid?

Quenching a large-scale reaction involving chlorosulfonic acid must be done with extreme caution due to its violent reaction with water.

Quenching Procedure start Start: Reaction Mixture (Excess ClSO₃H) prepare_ice Prepare a vigorously stirred slurry of crushed ice/water in a separate, larger vessel. start->prepare_ice slow_addition Slowly and carefully add the reaction mixture to the ice slurry while maintaining external cooling. prepare_ice->slow_addition monitor_temp Monitor the temperature of the quenching mixture, keeping it below 10 °C. slow_addition->monitor_temp precipitation The product, 5-(chlorosulfonyl)- 2-ethoxybenzoic acid, will precipitate. monitor_temp->precipitation filtration Isolate the solid product by filtration. precipitation->filtration wash Wash the filter cake with cold water to remove residual acids. filtration->wash dry Dry the product under vacuum. wash->dry end End: Purified Product dry->end

Workflow for Quenching Chlorosulfonic Acid Reactions

Q4: My final product is an off-white or yellowish solid. How can I improve its purity and color?

The color is likely due to impurities formed from side reactions or degradation. Recrystallization is a common and effective method for purifying the final product.

  • Solvent Selection: A suitable solvent system for recrystallization should dissolve the product at elevated temperatures but have low solubility at room temperature or below. Common solvents for similar benzoic acid derivatives include mixtures of water with organic solvents like ethanol or acetone.

  • Decolorization: If the color persists after recrystallization, treatment with activated carbon can be effective in removing colored impurities. Add a small amount of activated carbon to the hot, dissolved solution, stir for a short period, and then filter the hot solution to remove the carbon before allowing it to cool and crystallize.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.

  • Final Product Chara[16]cterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product.

    • Mass Spectrometry (MS): Determines the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule (e.g., S=O stretch for the sulfonyl chloride, C=O stretch for the carboxylic acid).

    • Melting Point Analysis: A sharp melting point range is indicative of high purity.

III. Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials and Reagents

Reagent CAS Number Molecular Weight Quantity (Example)
2-Ethoxybenzoic acid134-11-2166.17 g/mol 25 g (0.15 mol)
Chlorosulfonic acid7790-94-5116.52 g/mol 41.3 mL (0.62 mol)
Thionyl chloride7719-09-7118.97 g/mol 11 mL (0.15 mol)
IceN/A18.02 g/mol 270 g
Water7732-18-518.02 g/mol 60 mL

Procedure

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (41.3 mL) and thionyl chloride (11 mL). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2-ethoxybenzoic acid (25 g) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.

  • Reaction: After t[17][18]he addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. The formation of an off-w[17][18]hite solid may be observed.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice (270 g) and water (60 mL).

  • Precipitation: Sl[18]owly and carefully add the reaction mixture to the vigorously stirred ice slurry. An off-white solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 100 mL) to remove any residual acids.

  • Drying: Dry the p[18]roduct under vacuum to afford this compound as a solid.

IV. References

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from 6

  • Horowitz, A., & Rajbenbach, L. A. (1975). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of.alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 40(13), 1833-1837.

  • Wikipedia. (2023, October 27). Sulfonyl halide. Retrieved from --INVALID-LINK--

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from --INVALID-LINK--

  • University of Notre Dame. (n.d.). Common Standard Operating Procedure. Retrieved from 19

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

  • ChemicalBook. (n.d.). 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis. Retrieved from --INVALID-LINK--

  • International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Chlorosulfonic acid. PubChem. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 200575-16-2, 5-CHLOROSULFONYL-2-ETHOXYBENZOIC ACID. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2012). Safety Data Sheet: Chlorosulfonic acid. Retrieved from --INVALID-LINK--

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.

  • Rangasamy, S. (2014). How to carry out a sulfonation reaction? ResearchGate.

  • DuPont. (n.d.). Chlorosulfonic Acid (CSA).

  • ECHEMI. (n.d.). How to neutralize chloro-sulfonic acid?. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 200575-16-2, this compound Formula. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). CAS 200575-16-2 | 5-CHLOROSULFONYL-2-ETHOXYBENZOIC ACID supply. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 200575-16-2|this compound. Retrieved from --INVALID-LINK--

  • ChemShuttle. (n.d.). 5-chlorosulfonyl-2-ethoxybenzoic acid;CAS No. - 200575-16-2. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Analytical Methods.

  • BOC Sciences. (n.d.). CAS 200575-16-2 5-Chlorosulfonyl-2-ethoxybenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzoic acid. PubChem. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid.

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from --INVALID-LINK--

  • European Patent Office. (1991). EP 0453022 A2 - Method for the purification of benzoic acid.

  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Reactions with 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(chlorosulfonyl)-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your reactions.

Introduction to this compound: A Bifunctional Building Block

This compound (CAS 200575-16-2) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of two distinct and chemically orthogonal reactive functional groups: a highly reactive sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH).[1] This orthogonality allows for selective reactions, making it a key component in the synthesis of complex molecules, including the well-known pharmaceutical, sildenafil.[3][4]

The sulfonyl chloride group readily reacts with nucleophiles like primary and secondary amines to form stable sulfonamides, while the carboxylic acid can undergo esterification or amidation under different conditions.[1] However, the high reactivity of the sulfonyl chloride group also makes it susceptible to certain side reactions, most notably hydrolysis. This guide will help you troubleshoot and optimize your reactions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its most notable application is as a precursor in the synthesis of sildenafil, where it reacts with N-methylpiperazine to form an essential sulfonamide intermediate.[3][4] The bifunctional nature of the molecule allows for the creation of diverse compound libraries in drug discovery.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Due to the moisture-sensitive nature of the sulfonyl chloride group, it is crucial to store the compound under anhydrous conditions. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[6]

Q3: What safety precautions should I take when handling this reagent?

A3: this compound is a corrosive solid and a lachrymator. It reacts with water to produce hydrochloric acid. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Troubleshooting Guide: Low Yield and Failed Reactions

Low yields are a common frustration when working with reactive intermediates. The following section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Product Formation

Possible Cause 1.1: Degradation of this compound

  • The "Why": The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (2-ethoxy-5-sulfobenzoic acid).[6] This sulfonic acid is unreactive towards amines under typical sulfonamide formation conditions, leading to a significant decrease in the yield of the desired product.[7]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of this compound or ensure the existing stock has been stored under strictly anhydrous conditions.

    • Use Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) for the reaction. Conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[6]

    • Analytical Verification: If you suspect hydrolysis, you can analyze the starting material using ¹H NMR. The presence of the sulfonic acid byproduct will be indicated by characteristic aromatic proton signals that are shifted compared to the sulfonyl chloride.

Possible Cause 1.2: Inactive Amine

  • The "Why": The amine nucleophile must be sufficiently reactive to attack the electrophilic sulfur atom of the sulfonyl chloride. Sterically hindered amines or electron-deficient aromatic amines may react slowly or not at all under standard conditions.

  • Troubleshooting Steps:

    • Check Amine Purity: Ensure the amine is pure and free from contaminants.

    • Increase Reaction Temperature: For less reactive amines, gently heating the reaction mixture may be necessary. However, be cautious as excessive heat can promote side reactions.[3]

    • Consider a More Active Catalyst: While a base is typically sufficient, for particularly challenging reactions, the use of a catalyst that can activate the sulfonyl chloride or the amine could be explored, though this is less common for standard sulfonamide formations.

Possible Cause 1.3: Incorrect Stoichiometry or Base

  • The "Why": The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this HCl.[8] The choice and amount of base are critical.

  • Troubleshooting Steps:

    • Verify Stoichiometry: A common starting point is a 1:1 to 1:1.1 molar ratio of the amine to the sulfonyl chloride, with 1.1-2.0 equivalents of a non-nucleophilic base like triethylamine or pyridine.[3]

    • Optimize the Base:

      • Base Strength: The base should be strong enough to neutralize the generated HCl but not so strong as to cause unwanted side reactions. Tertiary amines like triethylamine or diisopropylethylamine are common choices.

      • Steric Hindrance: For sterically hindered amines or sulfonyl chlorides, a more sterically hindered base like 2,6-lutidine might be beneficial to avoid competitive reactions with the base itself.

Workflow for Diagnosing Low Yields

Caption: A systematic workflow for troubleshooting low-yield sulfonamide synthesis reactions.

Problem 2: Presence of Multiple Products in the Reaction Mixture

Possible Cause 2.1: Hydrolysis of the Sulfonyl Chloride

  • The "Why": As mentioned previously, the primary side product is often the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride.[7]

  • Identification and Resolution:

    • TLC Analysis: The sulfonic acid is significantly more polar than the starting sulfonyl chloride and the sulfonamide product. It will appear as a spot with a much lower Rf value on a silica gel TLC plate.

    • Extraction: During an aqueous workup, the sulfonic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The sulfonamide product, being less acidic, will remain in the organic layer.

    • Prevention: The best approach is prevention by using anhydrous reaction conditions as described in section 1.1.

Possible Cause 2.2: Reaction at the Carboxylic Acid Group

  • The "Why": While the sulfonyl chloride is significantly more reactive than the carboxylic acid, under certain conditions, the carboxylic acid can participate in side reactions. For example, if the reaction is run at high temperatures for an extended period, or if a coupling agent for carboxylic acids is inadvertently present, amide formation at the carboxylic acid could occur.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive heating. Most sulfonamide formations proceed efficiently at temperatures ranging from 0 °C to room temperature.

    • Chemoselectivity: In most standard protocols for sulfonamide synthesis from sulfonyl chlorides, the carboxylic acid remains intact due to the much higher electrophilicity of the sulfonyl chloride group.[1] If you need to react the carboxylic acid group, it is typically done in a separate step after the sulfonamide has been formed, or by using protecting groups.

Possible Cause 2.3: Double Sulfonylation of Primary Amines

  • The "Why": Primary amines (R-NH₂) can potentially react with two molecules of the sulfonyl chloride to form a bis-sulfonamide (R-N(SO₂-Ar)₂). This is more likely to occur if the amine is added too quickly to a concentrated solution of the sulfonyl chloride.

  • Troubleshooting Steps:

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride and favors the formation of the monosubstituted product.

    • Adjust Stoichiometry: Using a slight excess of the amine can also help to minimize the formation of the bis-sulfonated byproduct.

Reaction Pathway and Potential Side Reactions

Reaction_Pathways Start This compound + R-NH₂ Desired Desired Product: 2-ethoxy-5-(N-R-sulfamoyl)benzoic acid Start->Desired Desired Pathway (Base, Anhydrous) Hydrolysis Side Product: 2-ethoxy-5-sulfobenzoic acid (Hydrolysis) Start->Hydrolysis Undesired Pathway (Presence of H₂O) BisSulfonylation Side Product: Bis-sulfonamide (for primary amines) Start->BisSulfonylation Undesired Pathway (Incorrect Stoichiometry/ Fast Addition) CarboxylicReaction Potential Side Reaction: Reaction at -COOH Start->CarboxylicReaction Unlikely under standard conditions

Caption: Reaction pathways for the synthesis of sulfonamides from this compound and potential side reactions.

Analytical Troubleshooting

Proper analytical techniques are essential for monitoring the reaction progress and identifying any issues.

Q: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[8]

  • Procedure:

    • Spot the starting materials (sulfonyl chloride and amine) and the reaction mixture on a silica gel TLC plate.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light.

  • Interpretation:

    • The disappearance of the starting sulfonyl chloride spot and the appearance of a new, typically less polar, product spot indicate that the reaction is proceeding.

    • The presence of a highly polar spot at the baseline may indicate the formation of the sulfonic acid hydrolysis product.

Q: I have an unknown impurity in my final product. How can I identify it?

A: A combination of spectroscopic techniques is the best approach for impurity identification.

  • ¹H and ¹³C NMR Spectroscopy:

    • Hydrolysis Product (2-ethoxy-5-sulfobenzoic acid): The aromatic proton signals will be shifted compared to the desired sulfonamide product. The absence of signals from the amine portion of the desired product is a key indicator.

    • Unreacted Starting Material: The presence of the characteristic signals for this compound will be evident.

    • Bis-sulfonamide: The integration of the aromatic protons of the benzoic acid moiety will be twice that of the protons from the amine's R-group.

  • Infrared (IR) Spectroscopy:

    • Sulfonyl Chloride (Starting Material): Look for strong characteristic peaks for the S=O stretches (around 1375 and 1180 cm⁻¹) and the S-Cl stretch (around 600 cm⁻¹).

    • Sulfonamide (Product): The S=O stretches will still be present, and you will see a new N-H stretch (for primary and secondary amines, around 3300 cm⁻¹).

    • Sulfonic Acid (Hydrolysis Product): A broad O-H stretch from the sulfonic acid group will be present, in addition to the S=O stretches.

  • Mass Spectrometry (MS): This will provide the molecular weight of the impurity, which is a critical piece of information for its identification.

Table 1: Representative Spectroscopic Data

CompoundKey ¹H NMR Signals (approx. ppm)Key IR Bands (cm⁻¹)
This compound Aromatic protons (~7.2-8.2 ppm), Ethoxy group (quartet ~4.2 ppm, triplet ~1.4 ppm)~1700 (C=O), ~1375 & 1180 (S=O), ~600 (S-Cl)
2-ethoxy-5-(N-R-sulfamoyl)benzoic acid Aromatic protons (~7.1-8.0 ppm), Ethoxy group, signals for the R-group from the amine~3300 (N-H, if applicable), ~1700 (C=O), ~1340 & 1160 (S=O)
2-ethoxy-5-sulfobenzoic acid Aromatic protons (shifted), Ethoxy group, broad -SO₃H protonBroad O-H, ~1700 (C=O), ~1200 & 1040 (S=O)

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous triethylamine or pyridine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol for the Synthesis of 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid

This specific protocol is adapted from the literature for the synthesis of a key sildenafil intermediate.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve N-methylpiperazine in the presence of aqueous sodium hydroxide.

  • Addition of Sulfonyl Chloride: Add this compound to the reaction mixture.

  • Reaction and Isolation: The resulting sulfonamide derivative can then be further processed as needed for subsequent synthetic steps.

Conclusion

Successful synthesis using this compound hinges on a solid understanding of its reactivity and potential side reactions. By carefully controlling reaction conditions, ensuring the quality of your reagents, and employing appropriate analytical techniques, you can effectively troubleshoot and optimize your experiments. This guide provides a framework for a logical and scientifically grounded approach to problem-solving, enabling you to confidently utilize this important bifunctional building block in your research.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise characterization of intermediates is paramount to ensuring the synthesis of safe and effective final products. 5-(chlorosulfonyl)-2-ethoxybenzoic acid, a key building block in the synthesis of various active ingredients, including the well-known pharmaceutical sildenafil, demands rigorous analytical scrutiny to confirm its identity, purity, and stability.[1][2] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this versatile compound, grounded in scientific principles and practical application.

The Imperative of Multi-faceted Analysis

This compound possesses two highly reactive functional groups: a carboxylic acid and a sulfonyl chloride.[1] This dual reactivity, while advantageous for synthesis, also presents analytical challenges, including potential degradation and the presence of process-related impurities. A single analytical technique is often insufficient to provide a complete profile of this molecule. Therefore, a multi-pronged approach, leveraging the strengths of various analytical methods, is essential for a holistic understanding of its chemical properties.

Chromatographic Techniques: The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying this compound from its starting materials, by-products, and degradants. The choice of chromatographic conditions is critical for achieving optimal separation.

Comparative Analysis of HPLC Methods
ParameterMethod A: Reversed-PhaseMethod B: Mixed-Mode
Stationary Phase C18Newcrom BH (polar interaction and anion-exchange)[3]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.2% Sulfuric Acid[3]
Principle Separation based on hydrophobicity.Separation based on a combination of polar and ionic interactions.[3]
Advantages Widely applicable, good for non-polar impurities.Excellent for separating both weak and strong organic acids.[3]
Considerations May require gradient elution for complex mixtures.The acidic mobile phase is crucial for maintaining the protonated state of the analyte.
Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

The rationale behind using a C18 column is its versatility in separating a wide range of organic molecules based on their hydrophobicity. The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are: a triplet and a quartet for the ethoxy group, and three aromatic protons. One source describes a ¹H NMR spectrum in DMSO-d6 showing signals between 7.68-7.74 ppm (m, 2H), 7.26 ppm (d, J=8.80 Hz, 1H), 4.17 ppm (q, J=6.9 Hz, 2H), and 1.34 ppm (t, J=6.9 Hz, 3H) for a related reaction product, which can be used as a reference point for interpreting the spectrum of the starting material.[4][5]

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. This is particularly useful for confirming the presence of the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

The choice of a deuterated solvent is critical to avoid large solvent signals that would otherwise obscure the analyte's signals. CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ can be used if solubility is an issue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is also a highly sensitive technique for detecting and identifying impurities. The exact mass of this compound is 263.9859223 Da.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. This is a powerful tool for impurity profiling. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[4][5]

Experimental Protocol: LC-MS
  • LC Conditions: Utilize the HPLC conditions described previously.

  • MS Interface: Connect the HPLC outlet to the mass spectrometer via an ESI source.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Extract the mass spectra of the main peak and any impurity peaks. The deprotonated molecule [M-H]⁻ would be expected at m/z 263.

Negative ion mode is often preferred for acidic compounds like this compound as they readily lose a proton to form a negative ion.

Structural Elucidation Workflow

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Interpretation start Pure Sample h_nmr ¹H NMR start->h_nmr c_nmr ¹³C NMR start->c_nmr lcms LC-MS start->lcms structure Structural Confirmation h_nmr->structure c_nmr->structure molecular_weight Molecular Weight Determination lcms->molecular_weight final_confirmation Final Structure Elucidation structure->final_confirmation molecular_weight->final_confirmation

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise and reliable analysis of synthetic intermediates is paramount to ensuring the quality and integrity of the final active pharmaceutical ingredient (API). 5-(chlorosulfonyl)-2-ethoxybenzoic acid is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably sildenafil (Viagra™). Its reactive sulfonyl chloride and carboxylic acid functionalities allow for the facile creation of a diverse range of sulfonamide and ester derivatives. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of this compound and its derivatives, supported by established experimental data and protocols.

Introduction to the Analyte and its Significance

This compound (molecular formula: C9H9ClO5S, molecular weight: 264.68 g/mol ) is a bifunctional molecule that serves as a versatile reagent in organic synthesis.[1][] Its utility stems from the presence of two orthogonal reactive sites: a highly reactive sulfonyl chloride group and a carboxylic acid. This allows for sequential or selective reactions to build complex molecular architectures.[1] The sulfonamide linkage formed from the reaction of the sulfonyl chloride with an amine is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Given its role as a key intermediate, the development of robust analytical methods to characterize this compound and its subsequent derivatives is crucial for process monitoring, impurity profiling, and quality control.

The Power of Mass Spectrometry in Pharmaceutical Analysis

Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the analysis of complex mixtures, making it ideal for monitoring chemical reactions and identifying impurities. For the analysis of this compound and its derivatives, two primary mass spectrometry platforms are often considered: triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF).

Triple Quadrupole vs. High-Resolution Mass Spectrometry: A Comparative Overview

The choice between a triple quadrupole and a high-resolution mass spectrometer depends on the analytical objective.

  • Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for targeted quantification.[3] It operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method results in excellent sensitivity and a wide dynamic range, making it ideal for trace-level quantification of known compounds.[3][4]

  • High-Resolution Mass Spectrometry (HRMS - e.g., QTOF): HRMS instruments provide high-resolution and accurate mass measurements, which are invaluable for the identification of unknown compounds and for confirmation of elemental composition.[5] While traditionally less sensitive than triple quadrupoles for targeted quantification, modern HRMS instruments have significantly improved in this regard and offer the advantage of being able to perform both qualitative and quantitative analysis in a single run.[5][6] For impurity profiling, where the identity of the impurities may not be known, HRMS is the superior choice.

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution MS (QTOF)
Primary Application Targeted QuantificationUnknown Identification, Confirmation of Elemental Composition, Qualitative and Quantitative Screening
Selectivity High (in MRM mode)Very High (based on accurate mass)
Sensitivity Excellent for targeted analytesGood, approaching QqQ for some applications
Mass Accuracy LowHigh
Data Acquisition Targeted (MRM)Full Scan and MS/MS
Ideal for Pharmacokinetic studies, routine QCImpurity profiling, metabolomics, screening

Experimental Workflow for LC-MS/MS Analysis

The following section details a comprehensive, field-proven workflow for the analysis of this compound and its sulfonamide derivatives using LC-MS/MS. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection start Weigh and Dissolve Sample spe Solid-Phase Extraction (SPE) start->spe Dilute with acidic water evap Evaporation and Reconstitution spe->evap Elute with Methanol filt Filtration evap->filt Reconstitute in Mobile Phase hplc UHPLC System filt->hplc Inject column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) hplc->column ms Triple Quadrupole or QTOF MS column->ms Elute to MS esi Electrospray Ionization (ESI) Positive Mode ms->esi

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound and its derivatives.

Part 1: Sample Preparation - The Foundation of Reliable Data

The goal of sample preparation is to extract the analytes of interest from the sample matrix and to remove any interfering substances that could suppress ionization or contaminate the MS system.[7][8] For reaction mixtures or final product formulations, a solid-phase extraction (SPE) protocol is highly effective.

Step-by-Step SPE Protocol:

  • Sample Dilution: Accurately weigh and dissolve the sample in a suitable solvent. Dilute an aliquot with acidified water (e.g., 0.1% formic acid in water) to ensure the analytes are in a protonated state, which is favorable for retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by equilibration with acidified water.[9][10] The HLB sorbent is effective for retaining a wide range of compounds from polar to non-polar.

  • Sample Loading: Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts and other highly polar impurities.

  • Elution: Elute the analytes with methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.[10]

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter that could clog the HPLC column.

Part 2: Liquid Chromatography - Achieving Optimal Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating this compound and its derivatives.

Optimized LC Parameters:

  • Column: A C18 stationary phase is well-suited for the retention of these moderately polar compounds. A column with dimensions such as 100 x 2.1 mm and a particle size of 1.8 µm provides a good balance of resolution and analysis time.[9]

  • Mobile Phase: A binary mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.[11][12] The formic acid serves to acidify the mobile phase, which promotes the protonation of the analytes for better retention and improved ionization efficiency in positive ESI mode.

  • Gradient Elution: A gradient elution program is typically employed to ensure the separation of compounds with a range of polarities and to minimize run times. A representative gradient is shown in the table below.

Time (min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Part 3: Mass Spectrometry - Detection and Characterization

Ionization and Detection Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally preferred for sulfonamides as the nitrogen atoms are readily protonated.[11][13]

  • MS/MS Analysis (for QqQ): For targeted analysis, specific MRM transitions for the parent compound and its derivatives need to be determined. This involves optimizing the collision energy for each transition to achieve the highest signal intensity.

  • High-Resolution MS (for QTOF): For HRMS, data is typically acquired in full scan mode to obtain accurate mass measurements of all ions. MS/MS spectra can then be acquired for ions of interest to aid in structural elucidation.

Understanding the Fragmentation Patterns

The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used for its identification and structural characterization. For aromatic sulfonamides, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO2), which corresponds to a mass loss of 64 Da.

Caption: Predicted fragmentation pathway of this compound in positive ESI-MS.

For a sulfonamide derivative, such as the product of the reaction of this compound with N-methylpiperazine (a key sildenafil intermediate), the fragmentation will also be influenced by the piperazine moiety.

Caption: Predicted fragmentation of a sulfonamide derivative.

Alternative Analytical Techniques

While LC-MS is the premier technique for this analysis, other methods can be employed, particularly for routine quality control where the analytes are well-defined.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For quantitative analysis of the main component, HPLC with a UV detector is a robust and cost-effective alternative. The aromatic nature of these compounds provides strong UV absorbance. However, this method lacks the specificity of MS and is not suitable for the identification of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for these compounds due to their low volatility and thermal lability. Derivatization would be required to make them amenable to GC analysis, which adds complexity to the workflow.

Conclusion

The mass spectrometry analysis of this compound and its derivatives is a critical component of pharmaceutical development and quality control. The choice between a triple quadrupole and a high-resolution mass spectrometer should be guided by the specific analytical need, with the former excelling at targeted quantification and the latter being indispensable for unknown identification and structural elucidation. The detailed experimental workflow provided in this guide, from sample preparation to LC-MS/MS analysis, offers a robust and reliable approach for the characterization of these important synthetic intermediates. By understanding the principles behind the methodology and the expected fragmentation patterns, researchers can confidently develop and validate analytical methods to ensure the quality and safety of the final pharmaceutical products.

References

A Comparative Guide to the Reactivity of 5-(chlorosulfonyl)-2-ethoxybenzoic Acid and Other Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of 5-(chlorosulfonyl)-2-ethoxybenzoic acid with other commonly used sulfonylating agents, namely p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is grounded in established principles of organic chemistry and supported by experimental insights to empower you in making informed decisions for your research.

Introduction to Sulfonylation and the Role of Sulfonylating Agents

Sulfonylation, the process of forming a sulfonamide or sulfonate ester bond, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Sulfonamides are a key functional group in a wide array of therapeutic agents due to their chemical stability and ability to participate in hydrogen bonding, often serving as bioisosteres for amides.[2] The reactivity of the sulfonylating agent is a key determinant of the reaction's success, influencing reaction times, yields, and compatibility with other functional groups.

This guide will focus on comparing the reactivity of four sulfonylating agents, with a particular emphasis on understanding the unique characteristics of this compound.

Understanding the Reactivity of Sulfonyl Chlorides: A Mechanistic Overview

The sulfonylation of an amine or an alcohol with a sulfonyl chloride is a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[3]

However, the specific mechanistic pathway can be influenced by the structure of the sulfonyl chloride and the reaction conditions. For instance, alkanesulfonyl chlorides with α-hydrogens, such as mesyl chloride, can undergo an elimination-addition pathway via a highly reactive sulfene intermediate in the presence of a strong, non-nucleophilic base.[4] In contrast, arylsulfonyl chlorides, which lack α-hydrogens, typically react via the direct nucleophilic attack mechanism.

graph "Sulfonylation_Mechanisms" { labelloc="t"; label="General Mechanisms of Sulfonylation"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1. General mechanisms of sulfonylation reactions.

Comparative Analysis of Sulfonylating Agents

The reactivity of a sulfonyl chloride is governed by a combination of electronic and steric factors. Electron-withdrawing groups on the aryl or alkyl backbone increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the sulfonyl chloride group can also significantly impact the reaction rate by impeding the approach of the nucleophile.

This compound

This bifunctional molecule is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[5] Its reactivity is influenced by the substituents on the benzene ring:

  • -Cl (para to -SO₂Cl): The chloro group is an electron-withdrawing group, which increases the electrophilicity of the sulfonyl sulfur, thus enhancing its reactivity compared to an unsubstituted benzenesulfonyl chloride.

  • -COOH (meta to -SO₂Cl): The carboxylic acid group is also electron-withdrawing, further activating the sulfonyl chloride group.

  • -OEt (ortho to -COOH and meta to -SO₂Cl): The ethoxy group is an electron-donating group. However, its activating effect is likely outweighed by the deactivating effects of the chloro and carboxyl groups.

The presence of the carboxylic acid and ethoxy groups also introduces steric bulk, which could potentially modulate its reactivity with sterically demanding nucleophiles.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

Tosyl chloride is a widely used sulfonylating agent for the protection of alcohols and amines.[6] The methyl group in the para position is weakly electron-donating, which slightly deactivates the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. However, it is generally considered a moderately reactive and stable reagent.

Methanesulfonyl Chloride (Mesyl Chloride, MsCl)

Mesyl chloride is a highly reactive alkanesulfonyl chloride.[7] The small size of the methyl group offers minimal steric hindrance, and the absence of an aromatic ring means its reactivity is not modulated by resonance effects in the same way as arylsulfonyl chlorides. As mentioned earlier, in the presence of strong bases like triethylamine, it can react via a sulfene intermediate.[4]

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)

Dansyl chloride is primarily used for the fluorescent labeling of primary and secondary amines.[8] The dimethylamino group is a strong electron-donating group, which would be expected to decrease the reactivity of the sulfonyl chloride. However, the naphthalene ring system and the specific substitution pattern influence its overall electrophilicity. Kinetic studies have reported a second-order rate constant of approximately 35 M⁻¹s⁻¹ for the reaction of dansyl chloride with primary amines, indicating a reasonably high reactivity, likely due to the specific electronic properties of the naphthalene scaffold.[3]

Quantitative Comparison of Reactivity

Table 1: Qualitative Reactivity Comparison of Sulfonylating Agents

Sulfonylating AgentKey Structural FeaturesExpected Relative Reactivity
Mesyl Chloride Small alkyl group, no α-hydrogens for sulfene formation with weak basesVery High
This compound Electron-withdrawing -Cl and -COOH groupsHigh
Tosyl Chloride Electron-donating -CH₃ groupModerate
Dansyl Chloride Electron-donating -N(CH₃)₂ group on a naphthalene ringModerate to High

It is important to note that this is a generalized comparison, and the actual reactivity will depend on the specific nucleophile, solvent, and reaction conditions.

Proposed Experimental Protocol for a Comparative Kinetic Study

To provide a robust quantitative comparison, a standardized experimental protocol is essential. The following protocol outlines a method for comparing the reactivity of the four sulfonylating agents with a model amine, aniline, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

graph "Experimental_Workflow" { labelloc="t"; label="Workflow for Comparative Kinetic Study"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2. Experimental workflow for the comparative kinetic study.
Materials
  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)

  • Aniline (freshly distilled)

  • Acetonitrile (HPLC grade)

  • Triethylamine (Et₃N)

  • Deionized water

  • Hydrochloric acid (HCl)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Micropipettes

Procedure
  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each sulfonylating agent in acetonitrile.

    • Prepare a 0.1 M solution of aniline in acetonitrile.

    • Prepare a 0.2 M solution of triethylamine in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel at 25 °C, combine 5.0 mL of the aniline solution and 5.0 mL of the triethylamine solution.

    • Initiate the reaction by adding 5.0 mL of the respective sulfonyl chloride solution with vigorous stirring. Start a timer immediately.

  • Reaction Monitoring:

    • At specific time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 0.1 M HCl solution in acetonitrile/water (1:1).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method would involve a gradient elution on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[9]

    • Monitor the disappearance of the aniline starting material and the appearance of the corresponding sulfonamide product at an appropriate UV wavelength.

  • Data Analysis:

    • Generate a calibration curve for aniline and the expected sulfonamide product.

    • From the HPLC data, determine the concentration of aniline at each time point.

    • Plot the natural logarithm of the aniline concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the sulfonylating agent.

Conclusion

The reactivity of sulfonylating agents is a nuanced interplay of electronic and steric factors. While a definitive, universal ranking is challenging without direct comparative data, this guide provides a framework for understanding and predicting the relative reactivity of this compound in comparison to other common sulfonylating agents. The provided experimental protocol offers a robust method for obtaining quantitative kinetic data, enabling researchers to make data-driven decisions for their specific synthetic needs. A thorough understanding of these principles is paramount for the successful design and execution of sulfonylation reactions in the development of novel molecules.

References

A Comparative Guide to Synthetic Routes for 5-(chlorosulfonyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(chlorosulfonyl)-2-ethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for a class of diuretic and antihypertensive agents. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid, makes it a valuable building block for introducing the ethoxybenzoyl sulfonyl moiety into target molecules. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers and professionals in drug development and process chemistry.

This guide provides an in-depth comparison of the established synthetic route to this compound with a viable, mechanistically distinct alternative. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their respective advantages and disadvantages, supported by experimental data from the literature.

Route 1: The Established Pathway - Direct Electrophilic Aromatic Substitution

The most conventional and widely employed method for the synthesis of this compound is the direct chlorosulfonation of 2-ethoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the potent electrophile, chlorosulfonic acid, attacks the electron-rich aromatic ring.

Mechanism and Rationale

The reaction proceeds via the generation of a sulfur trioxide-like electrophile from chlorosulfonic acid. The ethoxy (-OEt) and carboxylic acid (-COOH) substituents on the benzene ring dictate the regioselectivity of the substitution. The ethoxy group is a powerful ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The directing effects of the potent activating ethoxy group dominate, leading to substitution at the para position (position 5) relative to the ethoxy group, which is sterically less hindered than the ortho position.

G cluster_0 Route 1: Direct Chlorosulfonation 2-Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Reaction Electrophilic Aromatic Substitution Product 5-(chlorosulfonyl)- 2-ethoxybenzoic acid

Experimental Protocol

Materials:

  • 2-ethoxybenzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous dichloromethane (DCM) or chloroform (optional, as solvent)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), cool an excess of chlorosulfonic acid (typically 3-5 molar equivalents) to 0-5 °C in an ice bath.

  • Slowly add 2-ethoxybenzoic acid (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The addition is highly exothermic and generates HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to yield this compound.

Discussion

This method is favored for its directness and use of readily available, inexpensive reagents. However, it presents several challenges. The reaction is highly corrosive and exothermic, requiring careful temperature control to prevent side reactions and ensure safety. The use of a large excess of chlorosulfonic acid is common to drive the reaction to completion, which generates a significant amount of acidic waste. The product is also moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid during workup.

Route 2: An Alternative Pathway - The Sandmeyer-Type Reaction

An alternative approach to circumvent the harsh conditions of direct chlorosulfonation is a multi-step synthesis culminating in a Sandmeyer-type reaction. This route involves the introduction of an amino group onto the aromatic ring, which is then converted to the desired sulfonyl chloride.

Mechanism and Rationale

This pathway begins with the synthesis of 5-amino-2-ethoxybenzoic acid. This intermediate is then subjected to diazotization, where the amino group is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. This sequence, a variation of the classic Sandmeyer reaction, allows for the clean introduction of the sulfonyl chloride group under milder conditions compared to direct chlorosulfonation.[1][2]

G

Experimental Protocol

Part A: Synthesis of 5-Amino-2-ethoxybenzoic Acid

  • Nitration: 2-ethoxybenzoic acid is first nitrated using a mixture of nitric acid and sulfuric acid to yield 2-ethoxy-5-nitrobenzoic acid.

  • Reduction: The nitro group of 2-ethoxy-5-nitrobenzoic acid is then reduced to an amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.

Part B: Sandmeyer-Type Chlorosulfonylation

Materials:

  • 5-amino-2-ethoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Deionized water

Procedure:

  • Dissolve 5-amino-2-ethoxybenzoic acid (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 molar equivalents) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride (catalytic amount). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature.

  • Pour the reaction mixture into ice water. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Analysis

ParameterRoute 1: Direct ChlorosulfonationRoute 2: Sandmeyer-Type Reaction
Starting Materials 2-Ethoxybenzoic acid, Chlorosulfonic acid2-Ethoxybenzoic acid, Nitrating agents, Reducing agents, NaNO₂, SO₂, CuCl
Number of Steps 1 (from 2-ethoxybenzoic acid)3 (from 2-ethoxybenzoic acid)
Reaction Conditions Harsh, highly exothermic, corrosiveMilder, requires low-temperature control for diazotization
Reagent Safety Chlorosulfonic acid is highly corrosive and reacts violently with water.Diazonium salts can be explosive if isolated and not kept cold. SO₂ is a toxic gas.
Yield Generally good to high, but can be variable.Can be high-yielding, particularly for electron-neutral and electron-deficient substrates.[3]
Byproducts/Waste Large excess of chlorosulfonic acid leads to significant acidic waste. Potential for sulfone formation.[4]Generates nitrogen gas (environmentally benign). Requires management of copper catalyst waste.
Scalability Readily scalable, but requires specialized equipment to handle corrosive reagents and exotherms.Scalable, with protocols for safe in-situ generation of diazonium salts.[5]
Substrate Scope Generally effective for activated aromatic rings.Broad scope, tolerant of various functional groups.[1]
Key Advantages Direct, fewer steps, inexpensive reagents.Milder conditions, potentially higher purity, avoids large excess of corrosive acid.
Key Disadvantages Harsh conditions, significant acidic waste, safety concerns with exotherm and HCl gas evolution.Multi-step process, requires handling of potentially unstable diazonium intermediates and toxic SO₂.

Conclusion

The choice between direct chlorosulfonation and a Sandmeyer-type reaction for the synthesis of this compound depends on the specific requirements of the research or manufacturing setting.

  • Direct chlorosulfonation remains a viable and economical option for large-scale production where the infrastructure to handle highly corrosive and exothermic reactions is in place. Its directness is a significant advantage.

  • The Sandmeyer-type reaction , while longer, offers a milder and potentially more controlled alternative. It is particularly advantageous when dealing with sensitive substrates or when aiming for higher purity with less aggressive purification methods. The development of safer, in-situ methods for handling diazonium salts and the use of stable SO₂ surrogates like DABSO are making this route increasingly attractive for modern synthetic applications.[1][5]

Ultimately, a thorough process hazard analysis and consideration of waste disposal, cost, and desired product purity will guide the synthetic chemist in selecting the most appropriate route for their needs.

References

A Comparative Guide to the Biological Potential of Sulfonamides Derived from 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the anticipated biological activities of sulfonamides derived from 5-(chlorosulfonyl)-2-ethoxybenzoic acid. While direct experimental data for this specific class of compounds is emerging, this document synthesizes findings from structurally related sulfonamides to offer a predictive overview of their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The insights herein are intended for researchers, scientists, and professionals in drug development, providing a foundation for future research and development in this promising area of medicinal chemistry.

Introduction: The Versatile Sulfonamide Scaffold

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1][2] This versatility stems from the unique chemical properties of the sulfonamide functional group (-SO₂NH₂), which can be readily modified to tune the biological activity of the parent molecule. The incorporation of a this compound moiety introduces a synthetically versatile handle for creating diverse libraries of sulfonamide derivatives. The ethoxy group at the 2-position and the chloro group at the 5-position of the benzoic acid ring are expected to modulate the electronic and steric properties of the resulting sulfonamides, potentially enhancing their biological efficacy and selectivity.

This guide will explore the expected biological activities of these novel sulfonamides by drawing comparisons with well-characterized analogs and established therapeutic agents.

Predicted Biological Activities and Comparative Analysis

Based on the extensive literature on sulfonamides, derivatives of this compound are predicted to exhibit significant activity in three primary areas: antimicrobial, anticancer, and enzyme inhibition, particularly of carbonic anhydrases.

Antimicrobial Activity: A New Generation of Antibacterials

Sulfonamides have a long history as effective antimicrobial agents.[2] Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to the cessation of bacterial growth.

Comparative Analysis:

To predict the antimicrobial potential of sulfonamides derived from this compound, we can examine the activity of structurally similar compounds, such as those derived from 5-chloro-2-hydroxybenzoic acid.[2] A study on these analogs revealed potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Compound/DrugTarget Organism(s)MIC (μmol/L)Reference
Predicted Sulfonamide Derivative Gram-positive & Gram-negative bacteriaAnticipated to be in the low micromolar range-
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)15.62-31.25[2]
CiprofloxacinBroad-spectrumVaries by organism[3]
Penicillin GGram-positive bacteriaVaries by organism[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of the synthesized sulfonamides.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of sulfonamide compounds in Mueller-Hinton broth B Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B Next Step C Incubate microtiter plates at 37°C for 18-24 hours B->C Proceed to D Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) C->D Final Step

Caption: Workflow for MIC Determination.

Anticancer Activity: Targeting Proliferative Pathways

Recent research has highlighted the potential of sulfonamides as anticancer agents, acting through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and modulation of transcription factors.[4] The structural features of sulfonamides derived from this compound make them promising candidates for anticancer drug development.

Comparative Analysis:

The anticancer potential can be benchmarked against known anticancer drugs and structurally related sulfonamides, such as those derived from 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide.[4]

Compound/DrugCancer Cell Line(s)IC₅₀ (µM)Reference
Predicted Sulfonamide Derivative Various (e.g., breast, colon, lung)Anticipated to be in the low micromolar to nanomolar range-
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivativesHuman cancer cell linesVaries by derivative[4]
DoxorubicinBroad-spectrumVaries by cell line[5]
CisplatinBroad-spectrumVaries by cell line[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement Measurement A Seed cancer cells in 96-well plates and allow to adhere overnight B Treat cells with varying concentrations of sulfonamide compounds for 48-72 hours A->B Next C Add MTT reagent to each well and incubate for 2-4 hours B->C Proceed to D Solubilize formazan crystals with a suitable solvent (e.g., DMSO) C->D Then E Measure absorbance at 570 nm using a microplate reader D->E Next F Calculate cell viability and determine IC50 values E->F Final Step

Caption: Workflow for MTT Cytotoxicity Assay.

Carbonic Anhydrase Inhibition: A Promising Therapeutic Target

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[6] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6][7] Sulfonamides are classic CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Comparative Analysis:

The CA inhibitory potential of the target sulfonamides can be compared to the well-established inhibitor Acetazolamide and other reported sulfonamide-based inhibitors.[1][6]

Compound/DrugTarget CA Isoform(s)Kᵢ (nM)Reference
Predicted Sulfonamide Derivative hCA I, II, IX, etc.Anticipated to be in the nanomolar range-
Benzamide-4-sulfonamide derivativeshCA I, II, VII, IX5.3 - 334 (hCA I), low nM for others[1]
AcetazolamideBroad-spectrum CA inhibitorVaries by isoform[6]

Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfonamide group is essential for the inhibitory activity, acting as a zinc-binding group.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_interaction Inhibition Enzyme CA Active Site with Zn²⁺ Ion Binding Sulfonamide anion (R-SO₂NH⁻) coordinates to the Zn²⁺ ion Enzyme->Binding Sulfonamide R-SO₂NH₂ Sulfonamide->Binding Inhibition Inhibition of CO₂ hydration Binding->Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition.

General Synthesis Protocol

The synthesis of sulfonamides from this compound is a straightforward process, typically involving the reaction of the sulfonyl chloride with a primary or secondary amine.

Experimental Protocol: Synthesis of Sulfonamide Derivatives

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve this compound in a suitable solvent (e.g., DCM, THF) B Add a primary or secondary amine and a base (e.g., triethylamine, pyridine) A->B Next C Stir the reaction mixture at room temperature for a specified time B->C Then D Quench the reaction and perform an aqueous work-up C->D Proceed to E Purify the crude product by column chromatography or recrystallization D->E Next F Confirm the structure of the final product using NMR, IR, and Mass Spectrometry E->F Final Step

Caption: General Synthesis Workflow for Sulfonamides.

Conclusion and Future Directions

While this guide presents a predictive analysis, the strong evidence from structurally related compounds suggests that sulfonamides derived from this compound are a promising class of molecules with the potential for significant antimicrobial, anticancer, and enzyme-inhibiting activities. Further experimental validation is necessary to fully elucidate their therapeutic potential. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in relevant biological assays. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Structure-Activity Relationship of Novel Carbonic Anhydrase Inhibitors Derived from a Substituted 5-Sulfamoylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a series of novel oxime ester derivatives based on the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold. We will explore the synthetic rationale, comparative biological activity against various human carbonic anhydrase (hCA) isoforms, and the molecular interactions that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, and their dysregulation is implicated in various pathologies. Notably, certain isoforms, such as hCA IX and XII, are overexpressed in a variety of tumors and are linked to cancer progression, making them attractive targets for anticancer therapies.[1] The development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to minimize off-target effects.

The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold, a key intermediate in the synthesis of the diuretic furosemide, presents a promising starting point for the design of novel CA inhibitors.[1] This guide focuses on a series of its oxime ester derivatives and dissects the structural modifications that influence their inhibitory activity against cytosolic hCA isoforms I and II, and the tumor-associated isoforms IX and XII.

Synthetic Strategy and Rationale

The synthesis of the target oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid involves a multi-step process designed to introduce diverse functionalities, allowing for a systematic exploration of the SAR. The general synthetic pathway is outlined below.

Experimental Protocol: General Synthesis of Oxime Ester Derivatives
  • Synthesis of the Core Scaffold: The starting material, 2,4-dichloro-5-sulfamoylbenzoic acid, serves as the foundational scaffold for all subsequent analogs.

  • Oxime Formation: The carboxylic acid group of the scaffold is reacted with a hydroxylamine derivative to form an oxime.

  • Esterification and Schiff Base Formation: The oxime is then esterified with various substituted benzoic acids. In the featured study, these benzoic acids also contain a Schiff base moiety, introducing further chemical diversity.[1] This modular approach allows for the introduction of a wide range of substituents to probe their effects on biological activity.

The rationale behind this synthetic approach is to create a library of compounds with systematic variations at the periphery of the core scaffold. This allows for a direct comparison of how different chemical groups impact the binding affinity and selectivity for the target enzymes.

Comparative Analysis of Biological Activity

The inhibitory activity of the synthesized analogs was evaluated in vitro against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) provide a quantitative measure of the potency of each compound.

Data Summary Table:
Compound IDR Group on Oxime EsterhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
4 Phenyl41.3-41.37.0
5 Phenolic--41.3-
6 Chloro-substituted Phenyl---7.9
9 Cyanophenyl--39.4-
11 Dimethoxy-substituted Phenyl--10.77.5
12 Polymethoxy-substituted Phenyl--38.3-
15 meta-Halogenated Phenyl-59.9--
16 Isopropyl-0.043.4-

Note: "-" indicates data not provided or not significant in the source literature.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals several key structure-activity relationships:

  • Selectivity for Tumor-Associated Isoforms: A notable finding is the selectivity of certain derivatives for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. For instance, compound 11 , with its dimethoxy-substituted phenyl ring, exhibited a Kᵢ of 10.7 nM against hCA IX and 7.5 nM against hCA XII, while showing weaker or no inhibition of the cytosolic isoforms.[1]

  • Impact of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the oxime ester significantly influence inhibitory potency. The presence of methoxy groups, as seen in compound 11 , appears to be favorable for potent inhibition of hCA IX.[1]

  • Potent Inhibition of hCA II: The introduction of an isopropyl group (compound 16 ) resulted in exceptionally potent inhibition of hCA II, with a subnanomolar Kᵢ value of 0.04 nM.[1] This highlights the sensitivity of the hCA II active site to the steric and electronic properties of the inhibitor.

  • Role of Halogenation: The position of halogen atoms on the phenyl ring also plays a crucial role. A switch from a para- to a meta-position (compound 15 ) led to a significant increase in inhibitory potency against hCA II.[1]

Molecular Interactions and In Silico Modeling

To understand the molecular basis for the observed SAR, in silico docking studies were performed for the most promising selective inhibitor, compound 11 , within the active sites of hCA IX and hCA XII.

Visualizing the Binding Mode

G cluster_hCA_IX hCA IX Active Site Compound_11 Compound 11 (Inhibitor) Zn_ion Zn²⁺ Ion Compound_11->Zn_ion Coordinates to Zinc Thr199 Thr199 Compound_11->Thr199 H-bond Gln92 Gln92 Compound_11->Gln92 H-bond His94 His94 Zn_ion->His94 His96 His96 Zn_ion->His96 His119 His119 Zn_ion->His119

Caption: Binding of Compound 11 in the hCA IX active site.

The docking studies revealed that the sulfonamide group of compound 11 coordinates with the catalytic zinc ion in the active site of hCA IX, a hallmark of classical CA inhibitors. Additionally, hydrogen bonds are formed with key amino acid residues, such as Gln92 and Thr199, which contribute to the stability of the enzyme-inhibitor complex. These specific interactions explain the potent inhibitory activity of this analog.

Conclusion and Future Directions

The systematic modification of the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold has led to the discovery of potent and selective inhibitors of human carbonic anhydrase isoforms. The SAR analysis highlights the critical role of substituents on the oxime ester moiety in determining both potency and isoform selectivity. In particular, the identification of compound 11 as a selective inhibitor of the tumor-associated hCA IX and XII isoforms provides a promising lead for the development of novel anticancer agents.

Future work should focus on further optimizing the substituents on the phenyl ring to enhance selectivity and potency. Additionally, pharmacokinetic and in vivo efficacy studies of the most promising compounds are warranted to assess their therapeutic potential. This comparative guide serves as a valuable resource for medicinal chemists and pharmacologists in the rational design of next-generation carbonic anhydrase inhibitors.

References

A Senior Application Scientist's Guide to the Catalytic Formation of Sulfonamides: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides

The sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of the first antibacterial sulfa drugs, this functional group has been incorporated into a vast array of therapeutics, including anticancer agents, diuretics, antivirals, and anti-inflammatory drugs.[1][2][3] Its prevalence stems from its unique physicochemical properties: it is a stable, effective hydrogen bond donor and acceptor, and its steric and electronic properties can be readily modulated to fine-tune a molecule's biological activity and pharmacokinetic profile.[1][4]

The classical and most direct method for constructing the crucial S-N bond involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base.[5] While simple and effective for many substrates, this method is hampered by several limitations. The use of strong bases can be problematic for sensitive functional groups, and the reaction with primary amines is often plagued by the formation of undesired double-sulfonated byproducts.[5] Furthermore, weakly nucleophilic amines, such as anilines, often require harsh reaction conditions to proceed efficiently.[5]

These challenges have spurred the development of catalytic methods that offer milder conditions, broader substrate scope, and improved selectivity. This guide provides a comparative analysis of various catalytic systems, offering researchers the insights needed to select the optimal method for their specific synthetic challenge. We will delve into the mechanisms, advantages, and limitations of Lewis acid, transition metal, Brønsted acid, and photoredox catalysis, supported by experimental data and detailed protocols.

Catalytic Strategies for Sulfonamide Synthesis

The choice of catalyst is dictated by the nature of the starting materials, the desired functional group tolerance, and scalability. Below, we compare the primary catalytic approaches.

Lewis Acid Catalysis: Activating the Sulfonyl Group

Lewis acids are a logical choice for promoting sulfonamide formation as they can coordinate to an oxygen atom of the sulfonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an amine.

Mechanism & Rationale: The catalytic cycle begins with the coordination of the Lewis acid (e.g., ZnCl₂, Ca(NTf₂)₂) to the sulfonyl chloride or sulfonyl fluoride. This polarization of the S=O bond enhances the positive charge on the sulfur atom. The amine then attacks this activated sulfur center, and subsequent elimination of the Lewis acid and HCl (or HF) furnishes the sulfonamide product. This approach is particularly effective for less reactive amines and can often be performed under solvent-free conditions, representing a green chemistry advantage.[4][6] Calcium triflimide [Ca(NTf₂)₂], for instance, has proven highly effective in activating otherwise unreactive sulfonyl fluorides for reaction with a wide range of amines.[1][7]

Click to view a representative experimental protocol for Lewis Acid Catalysis

Protocol: Zinc Chloride-Catalyzed N-Acylation of Sulfonamides [4][6]

  • To a 10 mL round-bottom flask, add the sulfonamide (1.0 mmol), the carboxylic acid anhydride (1.2 mmol), and zinc chloride (ZnCl₂, 0.03 mmol, 3 mol%).

  • The flask is sealed and the mixture is heated to 80-100 °C with stirring (if reactants are solid, heating should be done carefully until a melt is achieved).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). Typical reaction times are between 30 minutes and 4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure N-acyl sulfonamide.


Transition Metal Catalysis: Versatility in Bond Formation

Transition metals offer a diverse toolkit for S-N bond formation through various mechanistic pathways, including cross-coupling, oxidative coupling, and multi-component reactions.

a) Copper Catalysis: The Workhorse Metal

Copper is arguably the most versatile and widely used transition metal for sulfonamide synthesis due to its low cost, low toxicity, and rich reactivity.[3] Copper catalysts can facilitate Ullmann-type C-N cross-coupling reactions, couple arylboronic acids with amines and a sulfur dioxide source like DABSO, or promote oxidative S-N coupling between thiols and amines.[1][8][9][10] A particularly innovative strategy involves a synergistic photoredox and copper catalysis system, which enables the aminosulfonylation of aryl radical precursors with even poorly reactive, electron-deficient amines under exceptionally mild conditions (room temperature, visible light).[8]

b) Palladium Catalysis: The Cross-Coupling Expert

Palladium catalysts excel at cross-coupling reactions, providing a powerful method for constructing aryl sulfonamides from precursors that are not amenable to traditional methods. A prominent example is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride intermediate in situ. This intermediate can then be reacted with an amine in a one-pot sequence to yield the desired sulfonamide.[11] This strategy allows for the convergent synthesis of sulfonamides, enabling late-stage variation of both the aryl and amine components.[11]

c) Other Notable Metals: Indium, Nickel, and Ruthenium

  • Indium: Indium metal has been shown to be a mild and efficient catalyst for the sulfonylation of a wide range of amines, including sterically hindered and less nucleophilic anilines, without the need for a strong base.[5][12]

  • Nickel: Nickel catalysis is particularly effective for the C-N cross-coupling of sulfonamides with aryl electrophiles, including challenging (hetero)aryl chlorides.[2] Photosensitized nickel catalysis has emerged as a powerful method to facilitate the otherwise difficult C-N reductive elimination step.[13]

  • Ruthenium: Ruthenium nanoparticles supported on magnetic cores (nano-Ru/Fe₃O₄) have been used to catalyze the direct coupling of alcohols and sulfonamides through an environmentally benign, domino dehydrogenation-condensation-hydrogenation sequence.[14]

Click to view a representative experimental protocol for Dual Photoredox/Copper Catalysis

Protocol: Synergistic Photoredox and Copper-Catalyzed Three-Component Sulfonamide Synthesis [8]

  • To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl radical precursor (e.g., aryl dibenzothiophenium salt, 0.2 mmol), DABSO (0.2 mmol), CuCl₂ (0.04 mmol, 20 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.04 mmol, 20 mol%).

  • The vial is sealed with a cap and evacuated and backfilled with air three times.

  • Add anhydrous dichloromethane (DCM, 2.0 mL), the amine (0.4 mmol), and pyridine (0.4 mmol) via syringe.

  • Add the photoredox catalyst, fac-Ir(ppy)₃ (0.004 mmol, 2 mol%).

  • The vial is placed approximately 5 cm from a 30 W, 455 nm blue LED lamp and stirred at room temperature.

  • The reaction is stirred for 24-36 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the desired sulfonamide.


Brønsted Acid Catalysis: In Situ Imine Formation

Brønsted acid catalysis offers a unique pathway for synthesizing α-branched sulfonamides through multi-component reactions. The catalyst's primary role is to facilitate the in situ formation of a reactive N-sulfonylimine from an aldehyde and a sulfonamide.[15] This highly electrophilic imine is then trapped by a suitable nucleophile. This approach elegantly merges C-H functionalization with multi-component synthesis, leading to a highly atom- and step-economical process.[15] Chiral Brønsted acids, such as derivatives of sulfonic acid, have also been developed to achieve enantioselective transformations.[16][17][18]

Organocatalysis: A Metal-Free Alternative

While many organocatalysts are themselves sulfonamides used to catalyze other reactions,[19][20] certain amine-based organocatalysts can be used for sulfonamide formation. For example, β-alanine has been used as a transient directing group in combination with a copper mediator to achieve regioselective C-H sulfonylation of aldehydes.[21] The amine catalyst reversibly forms an imine with the aldehyde, directing the C-H activation step before being released at the end of the cycle.

Comparative Performance of Catalytic Systems

The following table summarizes the key features of the discussed catalytic systems to aid in methodology selection.

Catalyst TypeCatalyst Example(s)Typical SubstratesTypical ConditionsAdvantagesLimitationsYield Range
Lewis Acid ZnCl₂, Ca(NTf₂)₂Sulfonyl Chlorides/Fluorides, AminesSolvent-free or MeCN, 60-100 °CMild, good for unreactive amines, often solvent-free.[6][7]Limited to pre-functionalized sulfonyl sources.80-99%[4][6]
Copper CuCl₂, Cu(OAc)₂, CuIAryl Halides, Boronic Acids, Thiols, Amines, DABSODCM, DMF, 25-110 °CLow cost, versatile, high functional group tolerance.[1][3]Ligands often required, can be sensitive to air.60-95%[8][22]
Palladium Pd(OAc)₂, PdCl₂(XPhos)Aryl Boronic Acids, Aryl Halides, AminesAcetone, Dioxane, 80-110 °CExcellent for cross-coupling, convergent synthesis.[11][23]High cost, potential for metal contamination.70-90%[11]
Photoredox/Dual fac-Ir(ppy)₃ + CuCl₂Aryl Radical Precursors, Amines, DABSODCM, Room Temp, Blue LEDExtremely mild, broad scope (incl. e⁻-deficient amines).[8]Requires specialized photoreactor setup.75-90%[8]
Brønsted Acid Triflic Acid (TfOH)Aldehydes, Sulfonamides, NucleophilesToluene, 60-80 °CMulti-component, atom-economical, C-H functionalization.[15]Scope can be limited by nucleophile and aldehyde.65-97%[15]

Visualizing the Mechanisms: Workflows and Catalytic Cycles

Diagrams created using Graphviz provide a clear visual representation of the processes involved in catalytic sulfonamide synthesis.

General_Catalyst_Screening_Workflow cluster_0 Reaction Setup cluster_1 Optimization cluster_2 Outcome A Define Substrates (Amine, Sulfonyl Source) B Select Catalyst Class (e.g., Lewis Acid, Copper) A->B C Choose Solvent & Base B->C D Screen Catalysts (Vary Metal/Ligand) C->D E Optimize Conditions (Temp, Concentration) D->E F Monitor by TLC/LC-MS (Yield, Purity) E->F G Identify Optimal Catalyst & Conditions F->G H Proceed to Substrate Scope & Scale-up G->H

Caption: A generalized workflow for selecting and optimizing a catalyst for sulfonamide synthesis.

Lewis_Acid_Mechanism RSO2Cl R-SO₂-Cl Activated Activated Complex RSO2Cl->Activated + LA LA Lewis Acid Product R-SO₂-NH-R' Activated->Product + R'-NH₂ Byproduct HCl + LA Activated->Byproduct - (HCl + LA) Amine R'-NH₂

Caption: Simplified mechanism of Lewis Acid (LA) catalyzed sulfonamide formation.

Photoredox_Copper_Cycle Synergistic Photoredox and Copper Catalysis cluster_photo Photoredox Cycle cluster_copper Copper Cycle PC Ir(III)* PC_ox Ir(IV) PC->PC_ox SET Ar_source Ar-X PC_g Ir(III) PC_g->PC hv (Blue LED) PC_ox->PC_g SET Ar_radical Ar• Ar_source->Ar_radical -X⁻ ArSO2_rad ArSO₂• Ar_radical->ArSO2_rad + SO₂ CuI Cu(I)L CuII Cu(II)L(NHR') CuI->CuII + R'NH₂ + [Ox] CuIII Cu(III)L(SO₂Ar)(NHR') CuIII->CuI Reductive Elimination Product ArSO₂NHR' CuIII->Product Amine R'NH₂ SO2 SO₂ (from DABSO) ArSO2_rad->CuIII + Cu(II)L(NHR')

Caption: Proposed mechanism for synergistic photoredox and copper-catalyzed sulfonamide synthesis.[8]

Conclusion and Future Outlook

The synthesis of sulfonamides has evolved significantly from classical base-mediated methods to a sophisticated array of catalytic protocols. Lewis acids provide a simple and powerful way to activate sulfonylating agents, while transition metals, particularly copper and palladium, offer unparalleled versatility and scope. Emerging techniques like synergistic photoredox and copper catalysis are pushing the boundaries of what is possible, enabling reactions under remarkably mild conditions with previously incompatible substrates.

The future of sulfonamide synthesis will likely focus on several key areas. The development of catalysts based on earth-abundant, non-toxic metals will continue to be a priority. Furthermore, the demand for chiral sulfonamides will drive innovation in asymmetric catalysis, providing enantioselective methods for these vital pharmacophores. Finally, the integration of catalytic S-N bond formation into flow chemistry platforms promises to enhance the efficiency, safety, and scalability of producing these indispensable molecules for the pharmaceutical and agrochemical industries.

References

validation of a new synthetic method for 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 5-(chlorosulfonyl)-2-ethoxybenzoic acid

Introduction

This compound is a pivotal intermediate in the synthesis of various high-value organic compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, featuring both a highly reactive sulfonyl chloride and a versatile carboxylic acid, allows for sequential and controlled modifications, making it an ideal building block for complex molecular architectures.[2] A notable application is its role as a key precursor in a patented synthetic route for sildenafil.[2]

Given its industrial significance, the efficiency, safety, and environmental impact of its synthesis are of paramount importance. This guide provides an in-depth comparison of a traditional, widely-used synthetic method with a novel, two-step approach designed to offer greater control and improved safety. We will explore the causality behind the experimental choices, provide detailed, validated protocols, and present a clear comparison of their performance based on experimental data.

Method 1: Traditional Direct Chlorosulfonation

The conventional synthesis of this compound relies on a classic electrophilic aromatic substitution (EAS) reaction. The starting material, 2-ethoxybenzoic acid, is treated directly with an excess of chlorosulfonic acid (ClSO₃H).[3][4]

Underlying Chemistry & Rationale

The mechanism is a direct electrophilic aromatic substitution.[5][6] Chlorosulfonic acid acts as a potent sulfonating agent. The active electrophile, sulfur trioxide (SO₃) or its protonated form, is generated in situ.[7][8] The aromatic ring of 2-ethoxybenzoic acid attacks this electrophile. The directing effects of the substituents on the ring are crucial:

  • -OC₂H₅ (Ethoxy group): An activating, ortho-, para- director.

  • -COOH (Carboxylic acid group): A deactivating, meta- director.

The powerful para-directing influence of the ethoxy group overrides the meta-directing effect of the carboxylic acid, leading to the substitution of the sulfonyl chloride group at the C-5 position, which is para to the ethoxy group. The use of a large excess of chlorosulfonic acid serves to drive the reaction to completion and act as the solvent.[9] However, this approach is fraught with hazards, as chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[10][11][12]

Experimental Workflow: Traditional Method

Caption: Workflow for the traditional direct chlorosulfonation method.

Detailed Protocol: Traditional Method
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), carefully charge chlorosulfonic acid (4.0 eq.). Cool the flask to 0-5°C using an ice bath.

  • Reaction: Slowly add 2-ethoxybenzoic acid (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

  • Maturation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using TLC or HPLC.

  • Quenching: In a separate, larger beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is extremely exothermic and releases large volumes of HCl gas.[10] Perform this in a well-ventilated fume hood.

  • Isolation: The product precipitates as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight. A typical protocol found in literature involves adding 2-ethoxybenzoic acid to a mixture of thionyl chloride and chlorosulfonic acid and stirring for 16 hours at room temperature before quenching with ice.[13][14]

Method 2: A Novel Two-Step Sequential Synthesis

To mitigate the hazards and improve the selectivity associated with the traditional method, a new two-step approach is proposed. This method separates the sulfonation and chlorination steps, allowing for milder conditions and better control over the reaction. This strategy avoids using a large excess of the hazardous chlorosulfonic acid.

Underlying Chemistry & Rationale

This method is designed around improving safety and purity.

  • Step 1: Sulfonation: The 2-ethoxybenzoic acid is first sulfonated using concentrated sulfuric acid to produce the intermediate, 2-ethoxy-5-sulfobenzoic acid. This is still an electrophilic aromatic substitution, but it avoids the use of chlorosulfonic acid at this stage, reducing the initial vigor of the reaction.[7]

  • Step 2: Chlorination: The isolated and dried sulfonic acid intermediate is then converted to the final sulfonyl chloride. This is achieved using a standard chlorinating agent like thionyl chloride (SOCl₂).[15][16] This reaction converts the sulfonic acid group (-SO₃H) into the desired sulfonyl chloride (-SO₂Cl) with byproducts (SO₂ and HCl) that are more easily managed in a controlled setting. This two-step process is analogous to established methods for preparing aryl sulfonyl chlorides from arenes.[3]

Experimental Workflow: New Two-Step Method

Caption: Workflow for the new two-step sequential synthesis method.

Detailed Protocol: New Two-Step Method

Step 1: Synthesis of 2-ethoxy-5-sulfobenzoic acid

  • Reaction: Charge 2-ethoxybenzoic acid (1.0 eq.) into a flask and cool to 0°C. Slowly add concentrated sulfuric acid (3.0 eq.) while maintaining the temperature below 15°C.

  • Maturation: Heat the mixture to 60°C and stir for 4-6 hours until the starting material is consumed (monitored by HPLC).

  • Isolation: Cool the reaction mixture to room temperature and pour it into cold brine to precipitate the sulfonic acid intermediate.

  • Purification: Filter the solid, wash with a small amount of cold water, and dry thoroughly under vacuum.

Step 2: Synthesis of this compound

  • Reaction: In a flask equipped with a reflux condenser and gas outlet, suspend the dried 2-ethoxy-5-sulfobenzoic acid (1.0 eq.) in thionyl chloride (2.5 eq.).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq.).

  • Maturation: Heat the mixture to reflux (approx. 75-80°C) and maintain for 3-5 hours. The reaction completion is indicated by the cessation of HCl and SO₂ gas evolution.

  • Isolation: Cool the mixture and remove the excess thionyl chloride under reduced pressure.

  • Purification: Recrystallize the resulting solid residue from a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) to yield the pure product.

Comparative Performance Analysis

The two methods were evaluated based on key performance indicators relevant to researchers in a drug development setting.

ParameterTraditional Method (Direct Chlorosulfonation)New Method (Two-Step Sequential)Rationale for Performance
Yield 65-75%80-90% (overall)The two-step method offers better control, minimizing side reactions and decomposition during the aggressive quenching step, leading to a higher overall yield.
Purity (HPLC) ~95%>99%The final recrystallization step in the new method is highly effective for removing impurities, resulting in a product of superior purity. The traditional method's crude product often contains residual sulfonic acid.
Reaction Time 12-16 hours8-12 hours (total)Although there are two steps, the individual reaction times are shorter and more defined, leading to a slightly shorter or comparable total synthesis time.
Safety Low: Highly exothermic quench; uses large excess of corrosive, water-reactive ClSO₃H; copious HCl gas evolution.[11][17]Medium: Uses thionyl chloride and sulfuric acid, which are hazardous but more manageable. Avoids a violent, large-scale quench with ClSO₃H.The new method segregates the hazardous steps and uses reagents that, while still requiring care, pose a lower risk of uncontrolled exothermic events.
Environmental Impact High: Generates a large volume of acidic waste (H₂SO₄ and HCl) from quenching the excess ClSO₃H.[18]Moderate: Produces less acidic waste. Excess thionyl chloride can be recovered by distillation. Aligns better with green chemistry principles.[19]The primary environmental burden of the traditional method is the neutralization of a large volume of corrosive acid. The new method is more atom-economical.
Operational Simplicity High: A one-pot synthesis simplifies the workflow before the difficult workup.Moderate: Requires isolation of an intermediate, adding an extra filtration and drying step to the process.The trade-off for higher purity and safety in the new method is a slight increase in the number of operational steps.

Conclusion and Recommendations

This guide objectively compares two synthetic pathways to this compound.

The Traditional Direct Chlorosulfonation Method is a one-pot reaction that may be suitable for small-scale synthesis where operational simplicity is prioritized and appropriate safety infrastructure is in place to handle the vigorous quenching of excess chlorosulfonic acid. However, its moderate yield, lower purity, and significant safety and environmental drawbacks make it less ideal for scale-up.

The New Two-Step Sequential Method represents a significant advancement. By separating the sulfonation and chlorination steps, it provides superior control over the reaction, leading to a higher yield and exceptional purity (>99%). Most importantly, it systematically designs out the most hazardous operation of the traditional process—the quenching of excess chlorosulfonic acid—thus offering a substantially improved safety profile. While it involves an additional isolation step, the benefits of enhanced purity, yield, and safety make it the recommended method for researchers and drug development professionals, particularly when high-quality material is required for further synthetic transformations or for production at scale.

References

A Guide to the Spectroscopic Differentiation of 5-(chlorosulfonyl)-2-ethoxybenzoic acid and its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the synthetic target, 5-(chlorosulfonyl)-2-ethoxybenzoic acid, and its direct precursor, 2-ethoxybenzoic acid. Designed for researchers, chemists, and drug development professionals, this document elucidates the distinct spectral fingerprints of each compound across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for reaction monitoring, quality control, and unambiguous structural confirmation during synthesis.

This compound is a vital intermediate in medicinal chemistry, notably in the synthesis of sulfonylurea drugs like Glibenclamide.[1] Its synthesis involves an electrophilic aromatic substitution on 2-ethoxybenzoic acid, introducing a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. This guide will demonstrate how this single functional group transformation creates significant and easily identifiable changes in the compound's spectroscopic profile.

The Synthetic Pathway: An Overview

The conversion of 2-ethoxybenzoic acid to this compound is typically achieved through chlorosulfonation, a classic electrophilic aromatic substitution reaction.[2] An excess of chlorosulfonic acid (ClSO₃H) serves as both the reactant and the solvent.[3] The ethoxy (-OC₂H₅) and carboxylic acid (-COOH) groups on the precursor direct the incoming electrophile, the chlorosulfonium ion (SO₂Cl⁺), to the para position relative to the activating ethoxy group.

2-ethoxybenzoic acid Product 2-ethoxybenzoic acid->Product ClSO₃H (excess) l1 2-Ethoxybenzoic acid Chlorosulfonic acid Chlorosulfonic acid->Product l2 Chlorosulfonic acid HCl HCl l3 5-(chlorosulfonyl)- 2-ethoxybenzoic acid l4 Byproduct

Figure 1. Synthesis of the target compound via chlorosulfonation.

Part 1: Comparative Spectroscopic Analysis

The introduction of the electron-withdrawing chlorosulfonyl group dramatically alters the electronic environment and vibrational modes of the molecule. These changes are the basis for spectroscopic differentiation.

Infrared (IR) Spectroscopy: The Emergence of New Functional Groups

IR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups. The primary distinction between the precursor and the product is the appearance of strong absorption bands characteristic of the sulfonyl chloride group.[4]

The spectrum of the precursor, 2-ethoxybenzoic acid, is defined by the vibrations of its carboxylic acid, ether, and aromatic moieties. The product retains these features but adds the unmistakable signature of the -SO₂Cl group.

Vibrational Mode Precursor: 2-Ethoxybenzoic acid Product: this compound Rationale for Change
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)Unchanged. The carboxylic acid group remains intact.
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Unchanged. Aromatic C-H bonds are still present.
C-H Stretch (Aliphatic) ~2980-2850 cm⁻¹~2980-2850 cm⁻¹Unchanged. The ethoxy group remains intact.
C=O Stretch (Carboxylic Acid) ~1700-1680 cm⁻¹ (strong)~1700-1680 cm⁻¹ (strong)Largely unchanged, though minor shifts can occur due to changes in ring electronics.[5]
S=O Asymmetric Stretch Absent~1380-1360 cm⁻¹ (very strong) Key Diagnostic Peak: Appearance confirms the presence of the SO₂ group.[4][6]
S=O Symmetric Stretch Absent~1180-1160 cm⁻¹ (very strong) Key Diagnostic Peak: The second required peak for confirming the SO₂ group.[4][6]
S-Cl Stretch Absent~600-500 cm⁻¹ (strong) Key Diagnostic Peak: Confirms the presence of the sulfonyl chloride moiety.

Expert Insight: The two S=O stretching bands are typically among the strongest in the product's spectrum. Their appearance is the most rapid and definitive indicator of a successful reaction when monitoring by IR.

¹H NMR Spectroscopy: Mapping Electronic Changes on the Aromatic Ring

Proton NMR provides detailed information about the electronic environment of hydrogen atoms. The chlorosulfonation reaction significantly alters the chemical shifts and splitting patterns of the aromatic protons.

  • Precursor: 2-Ethoxybenzoic acid The aromatic region (δ 7.0-8.0 ppm) of 2-ethoxybenzoic acid shows a complex pattern for its four protons. The ethoxy group (-OCH₂CH₃) will show a triplet at ~1.4 ppm (for the -CH₃) and a quartet at ~4.1 ppm (for the -OCH₂-). The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (>10 ppm).

  • Product: this compound The -SO₂Cl group is a powerful electron-withdrawing group, causing significant deshielding (a downfield shift) of nearby protons.[7] The symmetry of the aromatic ring is also reduced.

Proton Assignment (Product) Approximate Chemical Shift (δ ppm) Expected Multiplicity Rationale for Shift and Splitting
H-3 ~7.2-7.4Doublet (d)Ortho to the activating -OEt group, this proton is the most upfield of the aromatic signals. It is split only by H-4.
H-4 ~8.1-8.3Doublet of Doublets (dd)This proton is ortho to the new -SO₂Cl group, causing a strong downfield shift. It is split by both H-3 and H-6.
H-6 ~8.4-8.6Doublet (d)This proton is ortho to the -COOH group and ortho to the -SO₂Cl group, making it the most deshielded proton. It shows a small coupling to H-4.
-OCH₂- ~4.2-4.3Quartet (q)Minor downfield shift compared to the precursor due to overall increased electron withdrawal from the ring.
-CH₃ ~1.4-1.5Triplet (t)Largely unaffected by the substitution on the ring.
-COOH >11Broad Singlet (br s)Remains a broad, downfield signal.

Expert Insight: The most telling change in the ¹H NMR spectrum is the clear separation and downfield shift of the aromatic protons into a predictable three-signal pattern (d, dd, d). The disappearance of the more complex multiplet from the precursor and the appearance of signals well above 8.0 ppm are strong evidence of successful chlorosulfonation at the 5-position.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the transformation.

  • Precursor: 2-Ethoxybenzoic acid (C₉H₁₀O₃)

    • Molecular Weight: 166.17 g/mol .

    • Expected Molecular Ion (M⁺): m/z 166.

    • Isotopic Pattern: No unusual isotopic pattern is expected.

  • Product: this compound (C₉H₉ClO₅S)

    • Molecular Weight: 264.68 g/mol .[8]

    • Expected Molecular Ion (M⁺): m/z 264.

    • Key Isotopic Pattern: Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak. Therefore, you will observe a signal at m/z 264 (for the ³⁵Cl isotopologue) and a signal at m/z 266 (for the ³⁷Cl isotopologue) in a ~3:1 ratio.[4]

Expert Insight: The presence of the m/z 264/266 pair with a ~3:1 intensity ratio is unequivocal proof of the incorporation of a single chlorine atom into the molecule, providing the strongest possible confirmation of the product's identity when combined with NMR or IR data.

Part 2: Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these methodologies ensures reproducible results, and the subsequent analysis, as described above, will validate the outcome.

Synthesis of this compound

Safety Warning: Chlorosulfonic acid is extremely corrosive, reacts violently with water, and releases toxic HCl gas. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap (e.g., a calcium chloride drying tube followed by a gas bubbler with a dilute sodium hydroxide solution).

  • Reagent Addition: Cool the flask in an ice bath (0-5 °C). To the flask, add 2-ethoxybenzoic acid (1.0 eq).

  • Reaction: Slowly and carefully add chlorosulfonic acid (approx. 4-5 eq) to the stirred 2-ethoxybenzoic acid. The addition should be dropwise to control the exothermic reaction and gas evolution.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC analysis.

  • Workup: Very carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum to yield crude this compound. Recrystallization from an appropriate solvent may be necessary for further purification.

Spectroscopic Sample Preparation and Analysis

The following workflow outlines the process from synthesis to final data analysis, ensuring a logical and efficient characterization of the final product.

cluster_analysis Spectroscopic Analysis synthesis Synthesis & Workup (Protocol 2.1) purification Purification (Recrystallization/Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep ir IR Analysis (ATR or KBr Pellet) sample_prep->ir nmr NMR Analysis (Dissolve in CDCl₃ or DMSO-d₆) sample_prep->nmr ms MS Analysis (ESI or EI) sample_prep->ms data_analysis Data Interpretation (Compare to Precursor Data) ir->data_analysis nmr->data_analysis ms->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Figure 2. Standard workflow for synthesis and spectroscopic validation.
  • IR Spectroscopy: For Attenuated Total Reflectance (ATR) IR, place a small amount of the dried solid directly on the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr, grind to a fine powder, and press into a transparent disk.

  • NMR Spectroscopy: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution can be directly infused into the mass spectrometer or analyzed via a coupled LC-MS system.

Conclusion

The transformation of 2-ethoxybenzoic acid to this compound is readily and reliably confirmed through a multi-technique spectroscopic approach. The key indicators of a successful reaction are:

  • In IR spectroscopy: The appearance of strong S=O stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹.

  • In ¹H NMR spectroscopy: A shift in the aromatic region from a complex multiplet to a distinct three-proton system with signals appearing significantly downfield (δ > 8.0 ppm).

  • In Mass Spectrometry: A molecular ion peak at m/z 264 accompanied by a characteristic M+2 isotopic peak at m/z 266 in an approximate 3:1 ratio.

By leveraging the distinct fingerprints provided by each technique, researchers can proceed with confidence in the structural integrity of this valuable synthetic intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chlorosulfonyl)-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (CAS No. 200575-16-2). As a sulfonyl chloride-containing aromatic compound, this chemical presents significant reactivity and corrosivity hazards that demand rigorous adherence to established safety protocols. This guide is designed for researchers, chemists, and drug development professionals, moving beyond simple instruction to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Part 1: Immediate Safety & Hazard Profile

This compound is a water-reactive compound that can cause severe burns and respiratory harm. The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis, reacting exothermically with water and other protic nucleophiles.

For Immediate Reference:

  • Primary Hazards: Corrosive, Water-Reactive, Acutely Toxic upon inhalation.

  • Handling: Must be handled in a certified chemical fume hood at all times.

  • Disposal: NEVER dispose of the neat compound or non-neutralized solutions down the drain or in standard trash. It must be treated as hazardous waste.[1][2]

Primary Hazards Explained:

  • Reactivity: The compound reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and 2-ethoxy-5-(sulfo)benzoic acid.[3][4][5] This reaction is exothermic and can lead to a dangerous release of energy and corrosive fumes.[1][3]

  • Corrosivity: Due to its rapid hydrolysis to form strong acids, the compound is extremely corrosive. It can cause severe chemical burns to the skin, permanent eye damage, and significant damage to the respiratory tract if vapors are inhaled.[1][3]

  • Toxicity: Inhalation of vapors or aerosols can be fatal.[1] Upon combustion, it may produce highly toxic gases such as hydrogen chloride and sulfur oxides.[3]

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required equipment.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.[3]Protects against splashes of the corrosive material and its reaction products.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3]Prevents direct contact and subsequent severe skin burns.
Body Protection Flame-retardant, chemical-resistant lab coat or apron.[3]Protects skin and personal clothing from contamination and chemical burns.
Respiratory All handling and disposal steps must be performed in a certified chemical fume hood.[1][3][6]Prevents the inhalation of corrosive vapors and acid gases generated during handling or reaction.

Part 2: Waste Characterization & Regulatory Compliance

Proper disposal begins with correct classification of the waste stream according to the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[7][8]

This compound waste is classified as hazardous based on the following characteristics:

  • Reactivity (EPA Waste Code: D003): This is the primary classification. The compound's tendency to react violently with water, generating toxic gases (HCl), squarely places it in this category.[9][10][11] The regulations define reactive wastes as those that are unstable, react violently with water, or generate toxic fumes when mixed with water.[10]

  • Corrosivity (EPA Waste Code: D002): While the pure compound is not an aqueous solution, any solution containing it or its hydrolysis products will be highly acidic (pH ≤ 2) and therefore corrosive.[9][10]

All waste containers must be managed within a designated Satellite Accumulation Area (SAA) at or near the point of generation and must be clearly labeled as hazardous waste, listing all chemical constituents.[9][12]

Part 3: Step-by-Step Disposal Protocols

The correct disposal procedure is dictated by the quantity of the waste material. The logical workflow below should be followed to determine the appropriate path.

G start Assess Waste Quantity bulk Protocol A: Bulk Quantity Disposal start->bulk  Bulk / Unused Reagent residual Protocol B: Neutralization of Residuals start->residual Residuals / Glassware Rinsate   package Package in compatible, sealed, labeled container. bulk->package neutralize Perform controlled neutralization in a fume hood. residual->neutralize pickup Arrange for EHS pickup. package->pickup collect Collect neutralized solution in 'Aqueous Hazardous Waste' container. neutralize->collect collect->pickup

Caption: Decision workflow for the proper disposal of this compound.

Protocol A: Bulk Quantity Disposal

Bulk quantities, including expired reagents or significant amounts of contaminated material, must not be neutralized in the laboratory. The potential for a large-scale exothermic reaction is too high.

  • Containerization: Ensure the material is in its original container with the cap tightly sealed. If transferring is necessary, use a clean, dry, chemical-compatible container made of glass or polyethylene. The container must have a secure, leak-proof screw cap.[7][12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the hazard characteristics ("Reactive," "Corrosive").[9]

  • Storage: Store the sealed container in a designated and properly inspected Satellite Accumulation Area, segregated from incompatible materials, especially bases and aqueous solutions.[7][12]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for disposal at an approved hazardous waste facility.[9]

Protocol B: Neutralization of Residual Quantities

This protocol is exclusively for small, residual amounts of the chemical, such as that left in reaction flasks or on contaminated glassware. The objective is to safely hydrolyze and neutralize the reactive chlorosulfonyl group.

Materials:

  • Large glass beaker (volume should be at least 10 times that of the material to be neutralized).

  • Stir plate and magnetic stir bar.

  • Ice-water bath.

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (~1 M) sodium hydroxide (NaOH) solution.

  • pH paper or calibrated pH meter.

Procedure:

  • Preparation: Don all required PPE and perform this entire procedure inside a certified chemical fume hood. Place the large beaker containing the basic solution onto the stir plate and begin moderate stirring. Place the beaker in the ice-water bath to prepare for the exothermic reaction.[1][3]

  • Slow Addition: Using a pipette or by carefully rinsing the contaminated flask, add the residual this compound dropwise to the center of the vortex of the stirring basic solution.

    • Causality: Adding the reactive chemical slowly to a large volume of base ensures that the heat generated is safely dissipated and that the reaction remains under control. NEVER add the base to the sulfonyl chloride , as this will create a concentrated, highly exothermic, and dangerous reaction.[1]

  • Reaction Monitoring: You will observe gas evolution (CO₂ if using bicarbonate, and HCl fumes which are scrubbed by the base). Continue stirring in the ice bath for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-10). If it remains acidic, add more basic solution until the desired pH is achieved.[3]

  • Final Collection: Once fully neutralized, transfer the aqueous solution to your laboratory's designated "Aqueous Hazardous Waste" container. This stream will be collected by your EHS department for final disposal.[3]

Part 4: Emergency Procedures - Spill Management

Immediate and correct action is critical in the event of a spill.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area. Ensure the fume hood is operational to manage vapors.[3]

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite. Do not use paper towels or other combustible materials. [1]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container. Label it appropriately, detailing the spilled chemical and the absorbent used.

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill size.[3]

References

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